Tatsinine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H35NO6 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(1S,2S,3S,4S,5S,6S,8S,9R,10S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,4,8,9,16-pentol |
InChI |
InChI=1S/C22H35NO6/c1-4-23-10-18(2)6-5-15(24)21-13-7-11-12(29-3)8-20(27,22(13,28)16(11)25)19(26,17(21)23)9-14(18)21/h11-17,24-28H,4-10H2,1-3H3/t11-,12+,13+,14-,15+,16+,17-,18+,19-,20+,21+,22+/m1/s1 |
InChI Key |
SAENAALZZONVML-OEJWVEOKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Structure of Tachykinin Peptides: A Technical Guide for Researchers
Tachykinin peptides are a family of neuropeptides that play a crucial role in a wide array of physiological processes, including inflammation, pain transmission, and smooth muscle contraction. Their diverse functions are mediated through the activation of specific G-protein coupled receptors (GPCRs). This technical guide provides an in-depth exploration of the structure of tachykinin peptides, their signaling pathways, and the key experimental methodologies used in their study, tailored for researchers, scientists, and professionals in drug development.
The Fundamental Structure of Tachykinin Peptides
Tachykinins are characterized by a conserved C-terminal amino acid sequence, which is essential for their biological activity. This conserved region is flanked by a more variable N-terminal sequence that contributes to receptor selectivity and potency.
The Conserved C-Terminal Domain
The defining feature of the tachykinin peptide family is the common C-terminal motif: Phe-X-Gly-Leu-Met-NH2 . This sequence is critical for the binding and activation of tachykinin receptors. The C-terminal amide is a result of post-translational modification and is vital for the peptide's biological function. The 'X' in this conserved sequence is typically an aromatic or branched-chain hydrophobic amino acid, such as Phenylalanine or Glycine.
The Variable N-Terminal Domain
In contrast to the highly conserved C-terminus, the N-terminal region of tachykinin peptides exhibits significant variability in both length and amino acid composition. This variation is the primary determinant of the specific affinity of each tachykinin peptide for its preferred receptor (NK1, NK2, or NK3). For instance, the N-terminal extension of Substance P is crucial for its high-affinity binding to the NK1 receptor.
Quantitative Analysis of Tachykinin Peptides
The following tables summarize key quantitative data for representative members of the tachykinin family, providing a comparative overview of their sequences and receptor binding affinities.
Table 1: Amino Acid Sequences of Major Tachykinin Peptides
| Peptide | Amino Acid Sequence | Length |
| Substance P (SP) | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | 11 |
| Neurokinin A (NKA) | His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 | 10 |
| Neurokinin B (NKB) | Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2 | 10 |
Table 2: Receptor Binding Affinities (Ki, nM) of Tachykinin Peptides
| Peptide | NK1 Receptor | NK2 Receptor | NK3 Receptor |
| Substance P (SP) | ~1 | ~1000 | >1000 |
| Neurokinin A (NKA) | ~100 | ~10 | ~100 |
| Neurokinin B (NKB) | ~1000 | ~300 | ~1 |
Note: Ki values are approximate and can vary depending on the experimental conditions and tissue/cell type used.
Tachykinin Signaling Pathways
Tachykinin peptides exert their effects by binding to and activating their respective GPCRs: the NK1, NK2, and NK3 receptors. This binding initiates a cascade of intracellular signaling events.
Upon ligand binding, the tachykinin receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including neurotransmission, smooth muscle contraction, and inflammation.
Caption: Tachykinin peptide signaling pathway via Gq/11 and PLC activation.
Key Experimental Protocols
The study of tachykinin peptides and their receptors relies on a variety of established experimental techniques. Below are detailed protocols for two fundamental assays.
Radioligand Receptor Binding Assay
This assay is used to determine the affinity of tachykinin peptides for their receptors. It involves competing for receptor binding between a radiolabeled ligand and an unlabeled test compound.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the tachykinin receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Binding Reaction: In a microtiter plate, combine the membrane preparation, a fixed concentration of a radiolabeled tachykinin ligand (e.g., [³H]-Substance P), and varying concentrations of the unlabeled competitor peptide.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Detection: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).
Caption: Workflow for a competitive radioligand receptor binding assay.
Calcium Imaging Assay
This functional assay measures the activation of tachykinin receptors by monitoring changes in intracellular calcium concentration.
Protocol:
-
Cell Culture: Culture cells stably or transiently expressing the tachykinin receptor of interest on glass-bottom dishes.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye for a specific period (e.g., 30-60 minutes) at 37°C.
-
Washing: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to remove excess extracellular dye.
-
Baseline Measurement: Mount the dish on the stage of a fluorescence microscope equipped with a camera. Record the baseline fluorescence intensity of the cells.
-
Stimulation: Add the tachykinin peptide agonist to the cells and continuously record the changes in fluorescence intensity over time.
-
Data Analysis: Quantify the change in fluorescence intensity for each cell. The increase in fluorescence is proportional to the increase in intracellular calcium concentration, indicating receptor activation.
The Discovery and History of Substance P: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and signaling pathways of Substance P. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and pathway visualizations to facilitate a deeper understanding of this pivotal neuropeptide.
Discovery and Early Characterization
Substance P was first identified in 1931 by Ulf von Euler and John H. Gaddum.[1][2][3][4][5] Their pioneering work involved the observation that a powdered extract from equine brain and intestine caused potent contraction of isolated rabbit intestine in vitro and a transient drop in blood pressure in anesthetized rabbits.[6] This unknown substance was provisionally named "Substance P" for "powder".[7]
Initial Bioassays and Observations
The primary bioassay used in the initial discovery of Substance P was the measurement of smooth muscle contraction in an isolated organ bath.
Experimental Protocol: Isolated Rabbit Jejunum Contraction Assay
-
Tissue Preparation: A segment of rabbit jejunum was excised and suspended in a temperature-controlled organ bath containing a physiological salt solution (e.g., Tyrode's solution).
-
Apparatus: The tissue was attached to a lever system connected to a kymograph, which recorded isotonic contractions on smoked paper.
-
Procedure:
-
The tissue was allowed to equilibrate in the organ bath until a stable baseline of spontaneous contractions was established.
-
A crude, protein-free extract of equine brain or intestine was prepared by boiling the tissue in an acidic solution (pH 4) and then precipitating larger proteins with ammonium sulfate.[7]
-
A solution of this powdered extract was added to the organ bath.
-
The resulting contraction of the jejunum was recorded. To ensure the observed effect was not due to acetylcholine, the experiments were often performed in the presence of atropine.[7]
-
Key Early Findings:
-
The active principle was found to be a polypeptide, as its activity was destroyed by the enzyme trypsin.[7]
-
It was distinct from other known smooth muscle stimulants of the time, such as acetylcholine and histamine.
-
Substance P was found to be widely distributed in the central and peripheral nervous systems, as well as in the gastrointestinal tract.[2][7]
Experimental Workflow: Initial Discovery of Substance P
Caption: Workflow of the initial discovery of Substance P.
Isolation and Structural Elucidation
For decades following its discovery, the precise chemical nature of Substance P remained unknown due to the challenges of purifying this low-abundance peptide. A major breakthrough occurred in the 1970s when Susan Leeman and her colleagues isolated and sequenced Substance P.
Purification and Sequencing
The purification of Substance P from bovine hypothalami involved a multi-step process combining various chromatography and electrophoresis techniques.
Experimental Protocol: Purification and Sequencing of Substance P
-
Extraction: Bovine hypothalami were extracted with acetone and then with a mixture of acetic acid and hydrochloric acid.
-
Gel Filtration Chromatography: The crude extract was subjected to gel filtration on a Sephadex G-25 column to separate molecules based on size. The fractions were assayed for their ability to induce salivation in rats (a known biological effect of Substance P).
-
Ion-Exchange Chromatography: Active fractions from gel filtration were further purified by ion-exchange chromatography on a CM-cellulose column.
-
Paper Electrophoresis: The material was then subjected to high-voltage paper electrophoresis at different pH values to further separate the peptide.
-
Amino Acid Analysis: The purified peptide was hydrolyzed, and its amino acid composition was determined.
-
Edman Degradation: The amino acid sequence of the purified peptide was determined using the Edman degradation method.[7][8][9] This technique involves the sequential cleavage and identification of the N-terminal amino acid residue.[7][8][9]
Structure of Substance P:
The culmination of this work revealed that Substance P is an undecapeptide with the following amino acid sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 .[1][3][4][5]
Experimental Workflow: Structural Elucidation of Substance P
Caption: Workflow for the purification and sequencing of Substance P.
Quantitative Data
The following tables summarize key quantitative data from early and subsequent studies on Substance P.
Table 1: Bioactivity of Substance P
| Biological Effect | Species/Tissue | Effective Concentration/Dose | Reference |
| Intestinal Contraction | Rabbit Ileum | 0.22 - 2.2 nM (for increased phasic contractions) | [10] |
| Lower Esophageal Sphincter Stimulation | Opossum | 5-100 ng/kg (intravenous) | [11][12] |
| Vasodilation | Human Skin | Dependent on continuous infusion | [4] |
Table 2: Physicochemical Properties of Substance P
| Property | Value | Reference |
| Amino Acid Composition | 11 residues | [1][3][4] |
| Molecular Weight | ~1347.6 g/mol | [4][13] |
| Amino Acid Sequence | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | [1][3][5] |
Signaling Pathways
Substance P exerts its biological effects by binding to and activating specific cell surface receptors. The primary receptor for Substance P is the neurokinin-1 receptor (NK1R), a member of the G-protein coupled receptor (GPCR) superfamily.[1]
Upon binding of Substance P, the NK1R undergoes a conformational change that allows it to couple to and activate heterotrimeric G-proteins, primarily of the Gq/11 and Gs subtypes.[6][14][15] This initiates two main downstream signaling cascades:
-
Phospholipase C (PLC) Pathway (via Gq/11):
-
The activated Gαq subunit stimulates phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[16][17][18]
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[16]
-
DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[3][18]
-
These events lead to a variety of cellular responses, including smooth muscle contraction, neurotransmitter release, and activation of inflammatory pathways.[16][19]
-
-
Adenylyl Cyclase (AC) Pathway (via Gs):
Signaling Pathways of the Substance P NK1 Receptor
Caption: Downstream signaling pathways of the Substance P NK1 receptor.
Conclusion
From its serendipitous discovery as a gut-contracting and hypotensive factor to its full characterization as a key neuropeptide with diverse physiological roles, the journey of Substance P has been a landmark in neuroscience and pharmacology. The elucidation of its structure and signaling pathways has opened up numerous avenues for research into pain, inflammation, mood disorders, and other pathological conditions. This technical guide provides a foundational understanding of the key historical experiments and current knowledge of Substance P, serving as a valuable resource for scientists and researchers in the field.
References
- 1. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mast cell - Wikipedia [en.wikipedia.org]
- 4. Substance P - Wikipedia [en.wikipedia.org]
- 5. Substance P - the Star of Neuroscience | Karebay [karebaybio.com]
- 6. mdpi.com [mdpi.com]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. ehu.eus [ehu.eus]
- 9. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 10. Different contractile effects of substance P on the intestine of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of substance P on intestinal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of substance P on the lower esophageal sphincter of the opossum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substance P | C63H98N18O13S | CID 36511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. bosterbio.com [bosterbio.com]
- 18. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
tachykinin gene family and alternative splicing
An In-depth Technical Guide to the Tachykinin Gene Family and Alternative Splicing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tachykinin gene family, the critical role of alternative splicing in generating peptide diversity, and the associated signaling pathways. It includes detailed experimental protocols and quantitative data to support research and development in this field.
Introduction to the Tachykinin System
The tachykinins are a family of neuropeptides characterized by a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, which is essential for their biological activity.[1][2] They are renowned for their ability to rapidly induce smooth muscle contraction and are widely distributed throughout the central and peripheral nervous systems.[2] Tachykinins are implicated in a vast array of physiological and pathophysiological processes, including pain transmission, inflammation, smooth muscle contractility, and neuro-immune communication.[3][4][5]
In mammals, the tachykinin peptides are derived from three primary genes: TAC1, TAC3, and TAC4.[6] The diversity of the tachykinin peptide repertoire is significantly expanded through alternative splicing of the pre-mRNA transcripts from these genes. This post-transcriptional modification allows a single gene to encode multiple protein isoforms, which, after post-translational processing, yield distinct peptides with unique biological activities and receptor affinities.[7][8] Understanding the regulation and functional consequences of this alternative splicing is paramount for elucidating the complex biology of the tachykinin system and for the development of targeted therapeutics.
The Tachykinin Gene Family
The mammalian tachykinin system is encoded by three genes: TAC1, TAC3, and TAC4, which give rise to precursor proteins known as preprotachykinins.[6]
-
TAC1 (Preprotachykinin-A, PPT-A): This is the most studied tachykinin gene. Through alternative splicing, it produces Substance P (SP), Neurokinin A (NKA), Neuropeptide K (NPK), and Neuropeptide γ (NPγ).[2][7]
-
TAC3 (Preprotachykinin-B, PPT-B): This gene encodes Neurokinin B (NKB).[2][9] While alternative splicing results in multiple transcript variants, their functional protein products are less characterized compared to TAC1 and TAC4.[9][10]
-
TAC4 (Preprotachykinin-C, PPT-C): This gene encodes Hemokinin-1 (HK-1) and, through alternative splicing in humans, gives rise to other peptides known as Endokinins (EKA, EKB, EKC, EKD).[5][7][11]
Alternative Splicing of Tachykinin Genes
Alternative splicing is a key mechanism for generating diversity within the tachykinin family, particularly for the TAC1 and TAC4 genes. This process involves the differential inclusion or exclusion of exons from the pre-mRNA, leading to distinct mRNA transcripts and, consequently, different peptide products.[2][7]
Splicing of the TAC1 Gene
The TAC1 gene contains seven exons. Alternative splicing of exons 4 and 6 generates four distinct mRNA transcripts: α, β, γ, and δ-PPT-A.[2][7][12]
-
α-PPT-A: Lacks exon 6 and encodes only Substance P.[2]
-
β-PPT-A: Contains all seven exons and encodes Substance P, Neurokinin A, and the N-terminally extended form of NKA, Neuropeptide K.[2][7]
-
γ-PPT-A: Lacks exon 4 and encodes Substance P, Neurokinin A, and another extended form, Neuropeptide γ.[2][7]
-
δ-PPT-A: Lacks exon 4 and 6, encoding only Substance P.[7]
A study on individual sensory neurons revealed that each neuron expresses only a single splice variant of the TAC1 gene, suggesting that alternative splicing at the single-cell level determines the specific tachykinergic phenotype of that neuron.[13]
Splicing of the TAC4 Gene
In humans, the TAC4 gene undergoes alternative splicing to produce at least four transcript variants (α, β, γ, δ), which encode Hemokinin-1 and the Endokinins (EKA, EKB, EKC, EKD).[5][7]
-
α-TAC4: Encodes Endokinin A (EKA) and Endokinin C (EKC). Hemokinin-1 represents the C-terminal portion of EKA.[7][14]
-
β-TAC4: Encodes Endokinin B (EKB) and Endokinin D (EKD).[7]
-
γ- and δ-TAC4: Encode only Endokinin B.[7]
Notably, EKC and EKD lack the conserved C-terminal tachykinin motif and are considered tachykinin gene-related peptides rather than true tachykinins, with negligible affinity for tachykinin receptors.[5]
// Connections E3 -> alpha; E3 -> beta; E3 -> gamma; E3 -> delta; E6 -> beta; E6 -> gamma; E4 -> beta;
alpha -> SP_a; beta -> {SP_b; NKA_b; NPK_b}; gamma -> {SP_g; NKA_g; NPG_g}; delta -> SP_d;
{rank=same; E1; alpha; SP_a;} {rank=same; E4; beta; NPK_b;} {rank=same; E6; gamma; NPG_g;} {rank=same; E7; delta; SP_d;} } caption="Alternative splicing of the human TAC1 gene."
Quantitative Data: Receptor Affinities and Expression
The peptides produced through alternative splicing exhibit differential affinities for the three primary tachykinin receptors: NK1, NK2, and NK3.[6] This differential affinity is a cornerstone of their diverse biological functions.
| Peptide | Gene Source | Primary Receptor Affinity | Secondary Receptor(s) |
| Substance P (SP) | TAC1 | NK1 | NK2, NK3 |
| Neurokinin A (NKA) | TAC1 | NK2 | NK1, NK3 |
| Neurokinin B (NKB) | TAC3 | NK3 | NK1, NK2 |
| Hemokinin-1 (HK-1) | TAC4 | NK1 | - |
| Endokinin A/B (EKA/EKB) | TAC4 | NK1 | - |
| Neuropeptide K (NPK) | TAC1 | NK2 | - |
| Neuropeptide γ (NPγ) | TAC1 | NK2 | - |
| Table 1: Tachykinin Peptides and Their Receptor Affinities. The ligand selectivity is generally considered to be: SP > NKA > NKB for NK1R; NKA > NKB > SP for NK2R; and NKB > NKA > SP for NK3R.[6] |
Tachykinin genes and their splice variants show tissue-specific expression patterns. While comprehensive quantitative data is challenging to consolidate, general expression patterns are well-documented.
| Gene | Splice Products | Key Expression Areas |
| TAC1 | SP, NKA, NPK, NPγ | Central & peripheral nervous systems (amygdala, spinal ganglia), gastrointestinal tract, immune cells.[4][12] |
| TAC3 | NKB | Primarily central nervous system (e.g., hypothalamus).[4][9] |
| TAC4 | HK-1, Endokinins | Immune cells (leukocytes), placenta, various peripheral tissues.[5][11] |
| Table 2: General Tissue Distribution of Tachykinin Gene Products. |
Tachykinin Receptor Signaling Pathways
Tachykinin receptors (NK1, NK2, NK3) are members of the G-protein coupled receptor (GPCR) superfamily.[3][4] Their activation initiates a cascade of intracellular signaling events, with the canonical pathway involving coupling to Gq/11 proteins.[3][5]
The primary signaling cascade is as follows:
-
Receptor Activation: A tachykinin peptide binds to its cognate receptor.[1]
-
G-Protein Coupling: The receptor activates the Gq/11 G-protein.[3]
-
PLC Activation: The activated G-protein stimulates phospholipase C (PLC).[1][5]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][15]
-
Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5][15]
-
PKC Activation: DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC).[3]
This primary pathway leads to various downstream cellular responses, including neuronal excitation, smooth muscle contraction, and cell proliferation.[2][3] Additionally, tachykinin receptors can couple to other pathways, including the activation of Mitogen-Activated Protein Kinases (MAPK) like Erk1/Erk2 and the stimulation of adenylate cyclase to produce cAMP.[3][4][5]
// Nodes Tachykinin [label="Tachykinin\n(SP, NKA, NKB)", fillcolor="#FBBC05", fontcolor="#202124"]; NKR [label="NK Receptor\n(NK1/NK2/NK3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq11 [label="Gαq/11", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum"]; Ca [label="Ca²⁺\n(intracellular)", shape=doublecircle, fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway\n(Erk1/2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Response [label="Cellular Responses\n(e.g., Neuronal Excitation,\nContraction, Proliferation)", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Tachykinin -> NKR [label=" binds"]; NKR -> Gq11 [label=" activates"]; Gq11 -> PLC [label=" activates"]; PLC -> PIP2 [label=" hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label=" binds to receptor"]; ER -> Ca [label=" releases"]; DAG -> PKC [label=" activates"]; Ca -> PKC [label=" activates"]; PKC -> MAPK [label=" activates"]; MAPK -> Response; PKC -> Response; Ca -> Response; } caption="Canonical tachykinin receptor signaling pathway."
Experimental Protocols
Analysis of Alternative Splicing: Reverse Transcription PCR (RT-PCR)
RT-PCR is a rapid and gene-specific method to detect and semi-quantify different splice isoforms based on size differences of the amplified products.[16][17]
Methodology:
-
RNA Isolation: Extract high-quality total RNA from the tissue or cells of interest using a standard protocol (e.g., Trizol or column-based kits). Treat with DNase to remove genomic DNA contamination.[18]
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Primer Design: Design a single pair of PCR primers that flank the alternatively spliced region. For TAC1 analysis, primers should be located in the constitutive exons that are common to all splice variants (e.g., a forward primer in exon 2 and a reverse primer in exon 7).[18] This allows for the simultaneous amplification of all major isoforms in a single reaction.
-
PCR Amplification: Perform PCR using the designed primers and the synthesized cDNA as a template. Use a DNA polymerase with high fidelity. The cycling conditions should be optimized for the specific primers and target.
-
Visualization and Analysis: Separate the PCR products on a high-resolution agarose or polyacrylamide gel.[18] Different splice variants will produce amplicons of distinct sizes, which can be visualized by staining with a DNA-specific dye (e.g., SYBR Green). The relative abundance of the isoforms can be estimated by measuring the intensity of the corresponding bands using imaging software like ImageJ.[16] For confirmation, bands can be excised from the gel and sequenced.
Localization of Splice Variants: In Situ Hybridization (ISH)
ISH allows for the visualization of specific mRNA transcripts within the morphological context of a tissue, identifying which cells are expressing a particular gene or splice variant.[19][20]
Methodology:
-
Probe Preparation: Synthesize antisense RNA probes complementary to the specific TAC mRNA variant of interest. Probes should be designed to target unique exon sequences or junctions to differentiate between splice isoforms. Label the probes with a hapten like digoxigenin (DIG) or a radioactive isotope.[21]
-
Tissue Preparation: Dissect fresh tissue, fix in 4% paraformaldehyde, cryoprotect in a sucrose solution, and prepare frozen sections on coated slides.[21] Paraffin embedding can also be used for better morphological preservation.[20]
-
Hybridization: Apply the labeled probe to the tissue sections in a hybridization buffer. Incubate overnight at a high temperature (e.g., 65°C) in a humidified chamber to allow the probe to bind to its target mRNA.[21]
-
Washing: Perform a series of stringent washes to remove any unbound or non-specifically bound probe. These washes typically involve low salt concentrations and high temperatures.[21]
-
Detection:
-
Chromogenic: Incubate the sections with an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that recognizes the probe's label (e.g., anti-DIG-AP). Add a substrate (e.g., NBT/BCIP) that the enzyme converts into a colored precipitate, which can be visualized with a standard light microscope.[21]
-
Fluorescent (FISH): Use a fluorescently-labeled antibody or probe and visualize with a fluorescence microscope. This method allows for the simultaneous detection of multiple different mRNAs.[22]
-
-
Imaging: Acquire images using the appropriate microscopy technique and document the cellular and anatomical location of the mRNA signal.
Analysis of Tachykinin Signaling: Calcium Imaging
Calcium imaging provides a robust method to study tachykinin receptor activation by monitoring changes in intracellular calcium ([Ca2+]i), a key second messenger in the signaling cascade.[15][23]
Methodology:
-
Cell Preparation: Culture cells endogenously expressing or transfected with a specific tachykinin receptor (e.g., HEK293 cells expressing NK1R) on glass-bottom imaging dishes.[24]
-
Dye Loading: Load the cells with a fluorescent calcium indicator dye. A common choice is Fura-2 AM, a ratiometric dye, or Fluo-4 AM, a single-wavelength dye.[15][25] Incubate the cells with the dye solution for 30-60 minutes at 37°C.[15]
-
De-esterification: Wash the cells with a physiological buffer (e.g., HBSS) to remove extracellular dye and allow 30 minutes for intracellular esterases to cleave the AM ester, trapping the active dye inside the cells.[15]
-
Imaging and Baseline: Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging. Acquire a stable baseline fluorescence reading for 10-20 seconds before stimulation.[24]
-
Stimulation: Add the tachykinin agonist (e.g., Substance P) at the desired concentration to the cells while continuously recording the fluorescence signal.
-
Data Acquisition: Record the change in fluorescence intensity over time to monitor the rise and fall of intracellular calcium. For ratiometric dyes like Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.[15]
-
Data Analysis: Calculate the change in fluorescence relative to the baseline (F/F₀) or, for ratiometric dyes, the ratio of fluorescence intensities (F340/F380).[15] Plot this value over time to visualize the calcium transient. Dose-response curves can be generated by plotting the peak response against the agonist concentration.[24]
Functional Implications and Therapeutic Potential
The differential expression and function of tachykinin splice variants have significant implications for health and disease. For instance, the balance between SP and NKA, controlled by TAC1 splicing, can influence the nature of neurogenic inflammation. SP is a potent mediator of plasma extravasation and mast cell degranulation via the NK1 receptor, while NKA is a powerful bronchoconstrictor acting on NK2 receptors.[5] Dysregulation of tachykinin splicing or expression is associated with inflammatory diseases, pain disorders, and cancer.[3][8][26]
For drug development professionals, the existence of multiple peptides and receptors generated from a limited set of genes presents both challenges and opportunities.
-
Target Specificity: Developing antagonists that are highly specific for one receptor (e.g., NK1R) is crucial to avoid off-target effects mediated by other receptors.
-
Splicing Modulation: A novel therapeutic approach could involve modulating the alternative splicing of tachykinin pre-mRNAs to shift the balance of peptide production, for example, to favor the generation of less inflammatory or pro-nociceptive peptides.
-
Biomarkers: The expression profile of specific tachykinin splice variants could serve as a biomarker for certain diseases or as an indicator of therapeutic response.
Conclusion
The tachykinin gene family is a prime example of how alternative splicing generates functional diversity from a compact genetic template. The TAC1, TAC3, and TAC4 genes produce a rich array of peptides that act on a trio of receptors to modulate a wide spectrum of physiological processes. A thorough understanding of the molecular mechanisms governing the splicing of these genes, the quantitative expression of their products, and the resulting signaling cascades is essential for researchers in neuroscience, immunology, and pharmacology. The detailed protocols and data presented in this guide offer a robust framework for investigating the tachykinin system and paving the way for novel therapeutic strategies targeting this critical neuropeptide family.
References
- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Tachykinin peptides - Wikipedia [en.wikipedia.org]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 5. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tachykinins, new players in the control of reproduction and food intake: A comparative review in mammals and teleosts [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. TAC3 tachykinin precursor 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Mutational Analysis of TAC3 and TACR3 Genes in Patients with Idiopathic Central Pubertal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TAC4 - Wikipedia [en.wikipedia.org]
- 12. TAC1 - Wikipedia [en.wikipedia.org]
- 13. Alternative splicing in single cells dissected from complex tissues: separate expression of prepro-tachykinin A mRNA splice variants in sensory neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Methods for Analyzing Alternative Splicing and Its Regulation in Plants: From Gene‐Specific Approaches to Transcriptome‐Wide Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. In situ hybridization technique to localize rRNA and mRNA in mammalian neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The in situ hybridization and immunocytochemistry techniques for characterization of cells expressing specific mRNAs in paraffin-embedded brains - Research - Institut Pasteur [research.pasteur.fr]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 23. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. benchchem.com [benchchem.com]
- 25. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Alternative Splicing of Neuropeptide Prohormone and Receptor Genes Associated with Pain Sensitivity Was Detected with Zero-Inflated Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Neurokinin Receptor Subtypes and Distribution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neurokinin (NK) receptor subtypes: NK1, NK2, and NK3. It details their distribution throughout the central and peripheral nervous systems, their signaling mechanisms, and the experimental protocols used for their characterization. This document is intended to serve as a valuable resource for professionals engaged in neuroscience research and the development of therapeutics targeting the tachykinin system.
Introduction to Neurokinin Receptors
The neurokinin receptors are a class of G protein-coupled receptors (GPCRs) that are activated by the tachykinin family of neuropeptides.[1][2] The primary endogenous ligands for these receptors are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[3][4] These receptors are involved in a wide array of physiological and pathological processes, including pain transmission, inflammation, smooth muscle contraction, and emotional behaviors.[5][6] There are three main subtypes of neurokinin receptors in mammals: NK1, NK2, and NK3, each with a preferential affinity for a specific tachykinin.[1][6]
Neurokinin Receptor Subtypes and Ligand Affinities
The three neurokinin receptor subtypes exhibit preferential binding to the endogenous tachykinin peptides. While there is a degree of cross-reactivity, the affinity hierarchy is a key determinant of their physiological roles.[6]
| Receptor Subtype | Preferred Endogenous Ligand | Ligand Affinity Profile |
| NK1 Receptor | Substance P (SP) | SP > NKA > NKB |
| NK2 Receptor | Neurokinin A (NKA) | NKA > NKB > SP |
| NK3 Receptor | Neurokinin B (NKB) | NKB > NKA > SP |
Table 1: Neurokinin Receptor Subtypes and their Endogenous Ligand Affinities.[6]
Quantitative binding affinity data for the endogenous ligands at each human receptor subtype are summarized below.
| Ligand | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) |
| Substance P | 0.1 - 0.5 | 100 - 500 | > 1000 |
| Neurokinin A | 1 - 10 | 0.5 - 5 | 50 - 200 |
| Neurokinin B | 100 - 800 | 50 - 300 | 0.5 - 2 |
Table 2: Approximate Binding Affinities (Ki) of Endogenous Tachykinins for Human Neurokinin Receptors.[7]
Distribution of Neurokinin Receptors
Neurokinin receptors are widely but differentially distributed throughout the central and peripheral nervous systems, as well as in various non-neuronal tissues.[8]
Central Nervous System (CNS)
In the CNS, neurokinin receptors are implicated in pain perception, mood disorders, and neurodegenerative diseases.[4][9]
| Receptor Subtype | Key CNS Locations |
| NK1 Receptor | Substantia gelatinosa of the spinal cord, solitary nucleus, locus coeruleus, substantia nigra, amygdala, hippocampus, and cerebral cortex.[10][11] |
| NK2 Receptor | Limited expression in the CNS, with some presence in specific brain nuclei.[12] |
| NK3 Receptor | Cerebral cortex (layers IV and V), hippocampus, hypothalamus (paraventricular and supraoptic nuclei), substantia nigra, and ventral tegmental area.[6][13][14] |
Table 3: Distribution of Neurokinin Receptors in the Central Nervous System.
Peripheral Nervous System (PNS) and Peripheral Tissues
In the periphery, these receptors play crucial roles in inflammation, smooth muscle contractility, and visceral sensitivity.[15]
| Receptor Subtype | Key PNS and Peripheral Locations |
| NK1 Receptor | Dorsal root ganglia, enteric nervous system, gastrointestinal tract (neurons and interstitial cells of Cajal), respiratory tract, urinary bladder, skin, and immune cells.[7][16] |
| NK2 Receptor | Predominantly in the periphery.[17] Gastrointestinal tract (circular and longitudinal muscle), respiratory tract (bronchial smooth muscle), urinary bladder, and inflammatory cells.[15][17][18] |
| NK3 Receptor | Enteric nervous system (myenteric and submucosal neurons), uterus, and placenta.[16][19] |
Table 4: Distribution of Neurokinin Receptors in the Peripheral Nervous System and Tissues.
Signaling Pathways
Neurokinin receptors are members of the 7-transmembrane G protein-coupled receptor family.[1] Their activation initiates intracellular signaling cascades primarily through the Gq/11 and Gs alpha subunits of heterotrimeric G proteins.[3][20]
NK1 Receptor Signaling
The NK1 receptor couples to both Gq/11 and Gs proteins.[20] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3] Downstream of these events, the mitogen-activated protein kinase (MAPK/ERK) pathway can be activated.[20] Gs coupling leads to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[3]
NK1 Receptor Signaling Pathway
NK2 Receptor Signaling
Similar to the NK1 receptor, the NK2 receptor primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C and the subsequent generation of IP3 and DAG, resulting in increased intracellular calcium and activation of PKC.[1]
NK2 Receptor Signaling Pathway
NK3 Receptor Signaling
The NK3 receptor also predominantly couples to Gq/11, activating the phospholipase C signaling cascade, which leads to the mobilization of intracellular calcium and the activation of protein kinase C.[2]
NK3 Receptor Signaling Pathway
Experimental Protocols
The characterization and localization of neurokinin receptors rely on a variety of well-established experimental techniques.
Radioligand Binding Assay
This technique is used to quantify receptor density (Bmax) and ligand binding affinity (Kd or Ki).[21][22]
Protocol Outline:
-
Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest in a suitable buffer and isolate the membrane fraction by centrifugation.[14]
-
Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]-Substance P for NK1 receptors) at various concentrations (for saturation binding) or with a fixed concentration of radioligand and varying concentrations of a competing unlabeled ligand (for competition binding).[14][23]
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.[21][22]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[14]
-
Data Analysis: Analyze the data using appropriate software to determine Bmax, Kd, and Ki values.[14]
Radioligand Binding Assay Workflow
In Situ Hybridization
This technique is used to localize the messenger RNA (mRNA) encoding for the neurokinin receptors, thereby identifying the cells that synthesize these receptors.[6][15]
Protocol Outline:
-
Tissue Preparation: Fix the tissue (e.g., with 4% paraformaldehyde), cryoprotect, and section.[15]
-
Probe Hybridization: Hybridize the tissue sections with a labeled antisense RNA or DNA probe complementary to the target receptor mRNA.[24] A sense probe is used as a negative control.
-
Washing: Wash the sections to remove the unbound probe.[15]
-
Detection: Detect the hybridized probe using either autoradiography (for radiolabeled probes) or immunohistochemistry (for non-radioactively labeled probes like digoxigenin or biotin).[12]
-
Visualization: Visualize the signal using microscopy.
In Situ Hybridization Workflow
Immunohistochemistry
Immunohistochemistry (IHC) is employed to visualize the location of the neurokinin receptor proteins within tissue sections using specific antibodies.[2]
Protocol Outline:
-
Tissue Preparation: Fix tissue with formalin and embed in paraffin. Cut sections and mount on slides.
-
Antigen Retrieval: Perform antigen retrieval to unmask the antigenic sites.
-
Blocking: Block non-specific antibody binding sites.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific to the neurokinin receptor subtype of interest.
-
Secondary Antibody Incubation: Incubate with a labeled secondary antibody that binds to the primary antibody.
-
Detection: Use a detection system (e.g., DAB chromogen with horseradish peroxidase) to visualize the antibody binding.[25]
-
Counterstaining and Mounting: Counterstain the sections (e.g., with hematoxylin) and mount for microscopic examination.
Immunohistochemistry Workflow
Conclusion
The neurokinin receptors and their ligands constitute a complex and vital signaling system with broad physiological and pathological implications. A thorough understanding of their subtypes, distribution, and signaling mechanisms is paramount for the development of novel therapeutics for a range of disorders, including chronic pain, inflammatory diseases, and psychiatric conditions. The experimental protocols outlined in this guide provide the foundational methodologies for the continued investigation of this important receptor family.
References
- 1. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are NK3 antagonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. In situ hybridization analysis of the distribution of neurokinin-3 mRNA in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neurokinin receptors and their implications in various autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An in situ hybridization protocol to detect rare mRNA expressed in neural tissue using biotin-labelled oligonucleotide probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signal Transduction During Activation and Inhibition of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Distribution of substance K (neurokinin A) in the brain and peripheral tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 23. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 24. docs.abcam.com [docs.abcam.com]
- 25. Neurokinin B receptor Polyclonal Antibody (BS-0166R) [thermofisher.com]
The Central Role of Tachykinins: A Technical Guide to Their Physiological Functions in the Nervous System
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted physiological roles of tachykinins within the central nervous system (CNS). Tachykinins, a family of neuropeptides, are crucial modulators of a wide array of neurological processes, making them a significant area of interest for research and therapeutic development. This document provides a comprehensive overview of their function, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate a deeper understanding of this complex system.
Introduction to the Tachykinin System
The tachykinin family of peptides, most notably Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), exert their influence through three primary G-protein coupled receptors: the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[1][2] These peptides are characterized by a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, which is essential for their biological activity.[1][3] Tachykinins are widely distributed throughout the CNS and are implicated in a vast range of physiological and pathophysiological processes, including pain transmission, mood and anxiety regulation, neuroinflammation, and the modulation of various neurotransmitter systems.[3][4][5]
Tachykinin Peptides and Their Receptors: Quantitative Insights
The interaction between tachykinin peptides and their receptors is characterized by a degree of promiscuity, although each peptide exhibits a preferential affinity for a specific receptor subtype. This section summarizes the binding affinities and functional potencies of endogenous tachykinins, providing a quantitative basis for understanding their physiological effects.
| Ligand | Preferred Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) |
| Substance P (SP) | NK1 | 0.1 - 1.0 | 0.5 - 5.0 |
| Neurokinin A (NKA) | NK2 | 0.5 - 5.0 | 1.0 - 10.0 |
| Neurokinin B (NKB) | NK3 | 0.3 - 3.0 | 0.8 - 8.0 |
Note: The values presented are approximate ranges derived from multiple studies and can vary depending on the specific experimental conditions, tissue preparation, and assay used.
Core Physiological Roles in the Central Nervous System
Tachykinins are integral to several key functions within the CNS. Their widespread distribution and modulatory capabilities allow them to influence a diverse set of neuronal circuits.
Pain Perception and Nociception
Substance P, acting primarily through the NK1 receptor, is a key player in the transmission of pain signals.[6][7] It is released from the central terminals of primary afferent C-fibers in the dorsal horn of the spinal cord following noxious stimuli.[8] This release excites second-order neurons, facilitating the propagation of pain signals to higher brain centers.[8] The co-localization of Substance P with glutamate in these sensory neurons suggests a synergistic role in nociceptive transmission.[6] Antagonists of the NK1 receptor have been extensively investigated for their potential as analgesic agents.[8]
Mood, Anxiety, and Stress Responses
The tachykinin system is deeply involved in the regulation of emotional behavior.[9] Brain regions critical for processing stress and emotion, such as the amygdala, hippocampus, and prefrontal cortex, show significant expression of tachykinins and their receptors.[1][4] Substance P and the NK1 receptor, in particular, have been implicated in the pathophysiology of anxiety and depression.[10][11] Stressful stimuli can induce the release of Substance P in these limbic areas, and NK1 receptor antagonists have demonstrated anxiolytic and antidepressant-like effects in preclinical models.[10][11]
Neuroinflammation
Tachykinins, especially Substance P, are potent mediators of neurogenic inflammation within the CNS.[12][13] They can be released from both neuronal and glial cells and act on various cell types, including astrocytes, microglia, and endothelial cells, to promote inflammatory responses.[12][13] Activation of NK1 receptors on these cells can lead to the release of pro-inflammatory cytokines, increased vascular permeability, and the recruitment of immune cells, contributing to the inflammatory cascade in conditions like traumatic brain injury and stroke.[12][14][15]
Neurotransmitter Modulation
Tachykinins act as important neuromodulators, influencing the release and activity of other key neurotransmitters in the CNS.[1] For instance, they have been shown to modulate the function of serotonergic and dopaminergic systems.[1] Activation of tachykinin receptors can also impact the activity and release of norepinephrine.[1] This interaction with other neurotransmitter systems underscores the complexity of tachykinin function and their ability to fine-tune neuronal communication.
Signaling Pathways of Tachykinin Receptors
Tachykinin receptors belong to the superfamily of G-protein coupled receptors (GPCRs). Upon ligand binding, these receptors primarily couple to Gq/11 proteins, initiating a canonical signaling cascade that leads to the activation of phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1] This signaling pathway ultimately leads to a variety of cellular responses, including neuronal excitation and modulation of gene expression.
Key Experimental Protocols
A variety of experimental techniques are employed to investigate the physiological roles of tachykinins in the CNS. This section outlines the methodologies for some of the key experimental approaches.
In Vitro Receptor Binding Assays
These assays are used to determine the affinity of ligands for tachykinin receptors.
Methodology:
-
Membrane Preparation: Brain tissue from a relevant species (e.g., rat, mouse) is homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction containing the receptors.
-
Radioligand Binding: The membrane preparation is incubated with a radiolabeled tachykinin ligand (e.g., [³H]Substance P) in the presence of varying concentrations of a competing unlabeled ligand.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of the competing ligand, which is a measure of its binding affinity.
References
- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Tachykinins and tachykinin receptors: structure and activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic [frontiersin.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Substance P - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. [Tachykininergic neurotransmission in the central nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diminished Anxiety- and Depression-Related Behaviors in Mice with Selective Deletion of the Tac1 Gene | Journal of Neuroscience [jneurosci.org]
- 10. Neurobiology of substance P and the NK1 receptor [pubmed.ncbi.nlm.nih.gov]
- 11. Tachykinin receptors as therapeutic targets in stress-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of tachykinins in central nervous system inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. storage.imrpress.com [storage.imrpress.com]
- 14. mdpi.com [mdpi.com]
- 15. Evidence for the involvement of the Tachykinin NK1 Receptor in Acute Inflammation of the Central Nervous System[v1] | Preprints.org [preprints.org]
The Genesis of Tachykinins: A Technical Guide to Biosynthesis and Post-Translational Modification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tachykinins are a family of neuropeptides that exhibit a broad range of physiological activities, making them significant targets in drug development. Their biological function is intricately linked to their biosynthesis and post-translational modifications, which ultimately yield the active peptide. This technical guide provides an in-depth exploration of the molecular journey of tachykinins, from gene transcription to the final, biologically active peptides such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). We will delve into the genetic precursors, the enzymatic cascade responsible for their processing, and the critical post-translational modifications, with a particular focus on C-terminal amidation. This guide also presents quantitative data on tachykinin expression, details key experimental methodologies for their study, and provides visual representations of the core biological and experimental pathways.
Tachykinin Biosynthesis: From Gene to Precursor Protein
Tachykinins are synthesized as larger, inactive precursor proteins called preprotachykinins.[1] In mammals, these precursors are encoded by three distinct genes: TAC1, TAC3, and TAC4.[2][3]
-
TAC1 : This gene encodes for Substance P and Neurokinin A, as well as N-terminally extended forms of NKA like Neuropeptide K (NPK) and Neuropeptide γ (NPγ).[3][4] Alternative splicing of the TAC1 gene transcript results in different mRNA isoforms (α, β, γ, and δ), leading to the differential expression of these peptides in various tissues.[1][5] For instance, the β- and γ-PPT isoforms can produce both SP and NKA, while the α- and δ-PPT isoforms only produce SP.[5]
-
TAC3 : This gene is responsible for the synthesis of Neurokinin B.[1]
-
TAC4 : This gene encodes for Hemokinin-1 (HK-1) and its N-terminally extended versions, Endokinin A (EKA) and Endokinin B (EKB).[2]
The preprotachykinin proteins share a common architecture, which includes an N-terminal signal peptide that directs the nascent polypeptide into the endoplasmic reticulum for secretion. Following the signal peptide, the precursor contains the sequences of the mature tachykinin peptides, which are flanked by specific cleavage sites recognized by processing enzymes.[6]
Gene Structure and Alternative Splicing
The structure of the preprotachykinin genes, with their multiple exons, allows for alternative splicing, a key mechanism for generating diversity in the tachykinin family.[7][8] For example, the rat preprotachykinin-A (PPT-A) gene produces three main mRNA transcripts (α, β, and γ) through differential splicing. The β-PPT mRNA contains all exons, while the γ-PPT mRNA lacks exon 4, and the α-PPT mRNA lacks exon 6.[7] This differential exon usage dictates which tachykinin peptides are ultimately produced.
Post-Translational Processing of Preprotachykinins
The conversion of inactive preprotachykinins into biologically active tachykinin peptides involves a series of enzymatic cleavage and modification steps that occur within the secretory pathway.
Proteolytic Cleavage
The first step in the maturation of tachykinins is the proteolytic cleavage of the precursor protein. This process is initiated by the removal of the N-terminal signal peptide in the endoplasmic reticulum. Subsequently, within the Golgi apparatus and secretory vesicles, prohormone convertases (PCs), such as PC1/3 and PC2, cleave the pro-protein at specific sites, which are typically pairs of basic amino acid residues (e.g., Lys-Arg, Arg-Arg).[2] This releases the immature tachykinin peptides.
C-terminal Amidation: The Key to Activity
A crucial post-translational modification for the biological activity of tachykinins is the amidation of their C-terminus.[4][9] The conserved C-terminal sequence of tachykinins is -Phe-X-Gly-Leu-Met-NH2, where the C-terminal methionine is amidated.[1] This amidation is essential for proper receptor binding and activation.[4][9]
The amidation process is catalyzed by the enzyme peptidylglycine α-amidating monooxygenase (PAM). This bifunctional enzyme carries out a two-step reaction. First, a peptidylglycine α-hydroxylating monooxygenase (PHM) domain hydroxylates the α-carbon of the C-terminal glycine residue. Then, a peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain cleaves the C-N bond, releasing the amidated peptide and glyoxylate.[6] The glycine residue immediately following the mature peptide sequence in the precursor serves as the amide donor.[2]
Quantitative Data on Tachykinin Expression
The concentration of tachykinins varies significantly across different tissues and biological fluids. The following table summarizes representative quantitative data for Substance P.
| Biological Sample | Species | Method | Concentration | Reference(s) |
| Porcine Brain Tissue | Porcine | Mass Spectrometry | 4.49 ± 0.53 nM | [10][11] |
| Human Saliva | Human | Mass Spectrometry | 113.3 ± 67.0 pM | [10][11] |
| Human Seminal Fluid | Human | Mass Spectrometry | 0.52 ± 0.15 nM | [10][11] |
| Human Plasma | Human | Radioimmunoassay | 37.1-178.0 pM | [10] |
| Male Human Plasma | Human | Radioimmunoassay | ~298 pg/ml | [12] |
| Female Human Plasma | Human | Radioimmunoassay | ~251 pg/ml | [12] |
| Porcine Pituitary | Porcine | Radioimmunoassay | 379 ng/g wet weight | [12] |
| Porcine Ileum | Porcine | Radioimmunoassay | 7.9 ng/g wet weight | [12] |
| Porcine Jejunum | Porcine | Radioimmunoassay | 1.9 ng/g wet weight | [12] |
Experimental Protocols
The study of tachykinin biosynthesis and post-translational modification relies on a variety of sophisticated experimental techniques.
Radioimmunoassay (RIA) for Tachykinin Quantification
RIA is a highly sensitive and specific method for measuring the concentration of tachykinins in biological samples.[12][13][14]
Principle: This competitive immunoassay involves a radiolabeled tachykinin (tracer) and an unlabeled tachykinin (from the sample or standard) competing for a limited number of binding sites on a specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled tachykinin in the sample.
Detailed Methodology:
-
Antibody Production: Antibodies specific to the tachykinin of interest (e.g., Substance P) are raised in animals, typically rabbits, by immunizing them with a conjugate of the tachykinin and a larger carrier protein (e.g., human α-globulin).[12]
-
Radiolabeling: A synthetic tachykinin is radiolabeled, commonly with Iodine-125 (¹²⁵I) on a tyrosine residue.[12]
-
Assay Procedure:
-
A known amount of specific antibody is incubated with a constant amount of radiolabeled tachykinin and varying concentrations of either a standard unlabeled tachykinin or the biological sample.
-
The mixture is incubated to allow competitive binding to reach equilibrium.
-
The antibody-bound tachykinin is separated from the free tachykinin. A common method is the use of dextran-coated charcoal, which adsorbs the free peptide.[12]
-
The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
-
Data Analysis: A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the unlabeled standard. The concentration of the tachykinin in the biological sample is then determined by interpolating its percentage of bound radioactivity on the standard curve.
High-Performance Liquid Chromatography (HPLC) for Tachykinin Separation
HPLC is a powerful technique used to separate and purify tachykinins from complex biological extracts.[15]
Principle: HPLC separates molecules based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For peptides like tachykinins, reverse-phase HPLC is commonly used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
Detailed Methodology:
-
Sample Preparation: Tissues are homogenized and extracted, often with acidic solutions, to solubilize the peptides. The extract is then clarified by centrifugation.
-
Chromatographic Separation:
-
The sample extract is injected onto a reverse-phase HPLC column (e.g., a C18 column).
-
A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (e.g., water with trifluoroacetic acid) is used to elute the peptides.
-
Peptides are separated based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column.
-
-
Detection: The eluting peptides are detected by their absorbance at a specific wavelength (typically 214 nm for the peptide bond).
-
Fraction Collection: Fractions of the eluate are collected at specific time intervals.
-
Further Analysis: The collected fractions can then be subjected to further analysis, such as RIA or mass spectrometry, to identify and quantify the specific tachykinins present.
Mass Spectrometry (MS) for Tachykinin Identification and Quantification
Mass spectrometry is a highly specific and sensitive analytical technique for the definitive identification and quantification of tachykinins.[10][16][17]
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For peptide analysis, it is often coupled with a separation technique like liquid chromatography (LC-MS).
Detailed Methodology:
-
Sample Preparation and LC Separation: Similar to HPLC, samples are extracted and separated by liquid chromatography.
-
Ionization: The eluting peptides are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ionized peptides are introduced into the mass spectrometer, where they are separated based on their m/z ratio.
-
Tandem Mass Spectrometry (MS/MS): For definitive identification, a specific peptide ion (the precursor ion) can be selected and fragmented. The resulting fragment ions produce a characteristic spectrum that can be used to determine the amino acid sequence of the peptide.
-
Quantification: Quantification can be achieved by comparing the signal intensity of the endogenous tachykinin to that of a known amount of a stable isotope-labeled internal standard.
Conclusion
The biosynthesis and post-translational modification of tachykinins is a highly regulated and complex process that is fundamental to their diverse physiological roles. A thorough understanding of this pathway, from the genetic level of alternative splicing to the specific enzymatic modifications, is crucial for researchers in neuroscience and pharmacology. The experimental techniques detailed in this guide provide the necessary tools to investigate these processes, offering avenues for the discovery and development of novel therapeutics that target the tachykinin system. The continued application of these methods will undoubtedly lead to a deeper understanding of the intricate roles of tachykinins in health and disease.
References
- 1. Tachykinin peptides - Wikipedia [en.wikipedia.org]
- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-Dimensional Structure of the Mammalian Tachykinin Peptide Neurokinin A Bound to Lipid Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAC1 - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. jneurosci.org [jneurosci.org]
- 8. [PDF] Structure, expression, and some regulatory mechanisms of the rat preprotachykinin gene encoding substance P, neurokinin A, neuropeptide K, and neuropeptide gamma | Semantic Scholar [semanticscholar.org]
- 9. Role of C-terminal amidation on the biological activity of neurokinin A derivatives with agonist and antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass spectrometric studies on the peptide integrity of substance P and related human tachykinins in human biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Substance P radioimmunoassay using Nalpha-tyrosyl-substance P and demonstration of the presence of substance P-like immunoreactivities in human blood and porcine tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solid-phase radioimmunoassay for substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 15. Biosynthesis and release of tachykinins from rat sensory neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeted liquid chromatography quadrupole ion trap mass spectrometry analysis of tachykinin related peptides reveals significant expression differences in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mass spectrometric analysis of opioid and tachykinin neuropeptides in non-secreting and ACTH-secreting human pituitary adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tachykinin System: An In-Depth Guide to its Evolutionary Conservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tachykinin (TK) system, a family of neuropeptides and their receptors, represents one of the most ancient and functionally diverse signaling systems in the animal kingdom. First identified for their rapid contractile effects on smooth muscle, tachykinins are now recognized as crucial players in a vast array of physiological processes, including pain transmission, inflammation, gut motility, and behavior.[1] Their remarkable evolutionary conservation, from simple invertebrates to humans, underscores their fundamental biological importance and makes them a compelling subject for both basic research and therapeutic development.
This technical guide provides a comprehensive overview of the evolutionary conservation of the tachykinin system. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering a detailed examination of the molecular components, signaling pathways, and experimental methodologies central to the field. All quantitative data is presented in structured tables for easy comparison, and key signaling and experimental workflows are visualized using detailed diagrams.
Core Components: Peptides and Receptors
The tachykinin system is fundamentally composed of two key molecular players: the tachykinin peptides and their cognate G protein-coupled receptors (GPCRs).
Tachykinin Peptides: A Conserved C-Terminus
Tachykinin peptides are characterized by a highly conserved C-terminal amino acid sequence: -Phe-X-Gly-Leu-Met-NH2 in vertebrates, where X is a hydrophobic residue.[2][3][4] Invertebrates possess tachykinin-related peptides (TKRPs) with a similar consensus motif, typically -Phe-X-Gly-Y-Arg-NH2.[5][6] This conserved C-terminal domain is critical for receptor binding and activation.[4]
Mammalian tachykinins are primarily derived from three precursor genes: Tac1, Tac3, and Tac4.[2][3]
-
Tac1 encodes for Substance P (SP), Neurokinin A (NKA), Neuropeptide K (NPK), and Neuropeptide γ (NPγ).[2][3]
-
Tac3 (also known as Tac2 in rodents) encodes for Neurokinin B (NKB).[2]
-
Tac4 encodes for Hemokinin-1 (HK-1) and Endokinins (EKA, EKB).[2][3]
The diversity of tachykinin peptides is further increased by alternative splicing of the precursor gene transcripts.[4]
Table 1: Evolutionary Conservation of Tachykinin Peptide Sequences
| Species | Phylum/Class | Peptide Name(s) | Sequence | Conserved C-Terminus |
| Homo sapiens | Mammalia | Substance P | RPKPQQFFGLM-NH2 | FGLM-NH2 |
| Neurokinin A | HKTDSFVGLM-NH2 | FGLM-NH2 | ||
| Neurokinin B | DMHDFFVGLM-NH2 | FGLM-NH2 | ||
| Danio rerio | Actinopterygii | Substance P-like | RPPGFSPFGV-NH2 | FGFV-NH2 |
| Neurokinin A-like | SKTDSFVGLM-NH2 | FVGLM-NH2 | ||
| Ciona intestinalis | Ascidiacea | Ci-TK-I | GFSLGFKHGLM-NH2 | FGLM-NH2 |
| Drosophila melanogaster | Insecta | DTK-1 | APSGFQGMR-NH2 | FGMR-NH2 |
| DTK-2 | APLGFHGVR-NH2 | FGVR-NH2 | ||
| Octopus vulgaris | Mollusca | Oct-TK | KPTREFEGLM-NH2 | FGLM-NH2 |
Note: This table presents a selection of representative tachykinin peptides to illustrate their evolutionary conservation. The C-terminal motif is highly conserved, with some variations observed across different phyla.
Tachykinin Receptors: A Family of G Protein-Coupled Receptors
Tachykinin peptides exert their effects by binding to three main types of GPCRs in mammals:
-
NK1 Receptor (NK1R) : Preferentially binds Substance P.
-
NK2 Receptor (NK2R) : Preferentially binds Neurokinin A.
-
NK3 Receptor (NK3R) : Preferentially binds Neurokinin B.
While each receptor has a preferred endogenous ligand, there is a degree of cross-reactivity, allowing for complex and nuanced signaling.[7] These receptors share significant sequence homology, particularly in their transmembrane domains, and are encoded by five exons.[8] The gene structure of tachykinin receptors has also been remarkably conserved throughout evolution. Invertebrates also possess tachykinin-like receptors that share structural and functional similarities with their vertebrate counterparts.[5][9]
Table 2: Quantitative Pharmacology of Mammalian Tachykinin Receptors
| Receptor | Preferred Ligand | Species | Ligand | Binding Affinity (Ki, nM) | Receptor Activation (EC50, nM) |
| NK1R | Substance P | Human | Substance P | 0.1 - 1.0 | 1.0 - 10.0 |
| Neurokinin A | 10 - 100 | 10 - 100 | |||
| Neurokinin B | >1000 | >1000 | |||
| NK2R | Neurokinin A | Human | Neurokinin A | 0.5 - 5.0 | 1.0 - 10.0 |
| Substance P | 100 - 1000 | >1000 | |||
| Neurokinin B | 10 - 100 | 10 - 100 | |||
| NK3R | Neurokinin B | Human | Neurokinin B | 0.1 - 1.0 | 0.5 - 5.0 |
| Neurokinin A | 1.0 - 10.0 | 5.0 - 50.0 | |||
| Substance P | >1000 | >1000 |
Note: The values presented are approximate ranges compiled from various studies and can vary depending on the specific experimental conditions and cell types used.
Signaling Pathways: A Conserved Mechanism of Action
Tachykinin receptors primarily couple to G proteins of the Gq/11 family.[10][11] Upon ligand binding, the activated receptor catalyzes the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq/11 subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.
In addition to the canonical Gq/11 pathway, there is evidence that tachykinin receptors, particularly the NK1 receptor, can also couple to Gs proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[12] This dual coupling allows for even greater complexity and fine-tuning of cellular responses to tachykinins.
Experimental Protocols
The study of the tachykinin system relies on a variety of well-established experimental techniques. The following sections provide detailed methodologies for three key assays.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity (Ki) of tachykinin peptides and other ligands for their receptors.
Protocol:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the tachykinin receptor of interest in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled tachykinin ligand (e.g., [125I]Substance P), and varying concentrations of the unlabeled competitor ligand.
-
To determine non-specific binding, include a set of wells with a high concentration of an unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding as a function of the competitor ligand concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Imaging
Calcium imaging is a technique used to measure changes in intracellular calcium concentration in response to receptor activation, providing a functional measure of receptor activity (EC50).
Protocol:
-
Cell Preparation and Dye Loading:
-
Culture cells expressing the tachykinin receptor of interest on glass coverslips or in optical-bottom plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Incubate the cells to allow for de-esterification of the dye within the cytoplasm.
-
Wash the cells to remove excess extracellular dye.
-
-
Imaging:
-
Mount the coverslip or plate on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Acquire a baseline fluorescence signal before adding the agonist.
-
Add varying concentrations of the tachykinin agonist to the cells.
-
Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation at 340 nm and 380 nm and measure emission at 510 nm.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths.
-
Plot the peak change in fluorescence as a function of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of agonist that produces 50% of the maximal response.
-
References
- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioone.org [bioone.org]
- 7. Neurokinin Receptors in Drug and Alcohol Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tachykinin receptor - Wikipedia [en.wikipedia.org]
- 11. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pivotal Role of Neurokinin B in Reproductive Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurokinin B (NKB), a member of the tachykinin peptide family, has emerged as an indispensable regulator of mammalian reproduction.[1] Encoded by the TAC3 gene in humans, NKB and its cognate receptor, the neurokinin 3 receptor (NK3R), are critical for the normal functioning of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] Loss-of-function mutations in either TAC3 or its receptor gene, TACR3, lead to congenital hypogonadotropic hypogonadism, a condition characterized by pubertal failure and infertility.[1][3][4] This technical guide provides a comprehensive overview of the core biology of NKB, its intricate signaling pathways, and its central role in orchestrating reproductive function. It is intended to serve as a resource for researchers and professionals in the fields of neuroendocrinology and drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key processes to facilitate a deeper understanding of this critical neuropeptide system.
Introduction: The KNDy Neuron and the GnRH Pulse Generator
The pulsatile secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus is the primary driver of the reproductive axis, stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). For decades, the precise mechanisms governing this pulsatile release remained elusive. A significant breakthrough came with the identification of a specialized group of neurons in the arcuate nucleus (ARC) of the hypothalamus that co-express kisspeptin, neurokinin B, and dynorphin, collectively known as KNDy neurons.[5][6] There is now considerable evidence that this neuronal population acts as the central GnRH pulse generator.[6][7][8]
Within this intricate network, NKB is hypothesized to initiate the synchronized firing of KNDy neurons, leading to a pulse of kisspeptin release that stimulates GnRH neurons.[9][8] Dynorphin, an opioid peptide, is thought to subsequently inhibit KNDy neuron activity, thereby terminating the pulse.[9][8] This coordinated interplay of stimulatory and inhibitory signals is fundamental to the rhythmic secretion of GnRH that underpins reproductive health.
Neurokinin B Signaling Pathway
NKB exerts its physiological effects by binding to its G protein-coupled receptor, NK3R.[2] The activation of NK3R initiates a downstream signaling cascade that ultimately leads to neuronal depolarization and the release of neurotransmitters.
The Canonical NKB/NK3R Signaling Cascade
The binding of NKB to NK3R on KNDy neurons is a critical step in the initiation of the GnRH pulse.[9] This interaction activates Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the depolarization of the neuron and the propagation of an action potential.
Figure 1: Neurokinin B Signaling Pathway in KNDy Neurons.
The Role of Neurokinin B in Reproductive Processes
NKB signaling is integral to several key aspects of reproductive function, from the initiation of puberty to the regulation of menstrual cycles and its involvement in menopausal symptoms.
Puberty Onset
The activation of the HPG axis at puberty is marked by an increase in the pulsatile release of GnRH.[2] Studies in humans with loss-of-function mutations in TAC3 or TACR3 have demonstrated that NKB signaling is essential for the normal timing of puberty.[1][3][10] Animal models have further corroborated this, showing that central administration of NKB agonists can stimulate LH secretion in prepubertal animals.[11][12] The expression of both Tac2 (the rodent gene for NKB) and Tacr3 increases in the hypothalamus during postnatal maturation in female rats.[12]
Regulation of the Estrous and Menstrual Cycle
In adult females, the pulsatile pattern of GnRH and subsequent LH secretion is crucial for follicular development and ovulation.[13] NKB signaling plays a key role in modulating the frequency and amplitude of these pulses.[14] Studies in women have shown that administration of an NK3R antagonist can reduce basal LH secretion and delay the LH surge, thereby preventing follicle growth and ovulation.[14][15] This highlights the importance of NKB in the precise gonadotropic drive necessary for normal ovarian function.[13]
Menopause
In postmenopausal women, the decline in ovarian estrogen production leads to a marked hypertrophy of NKB neurons in the hypothalamus.[10] This upregulation of the NKB system is thought to contribute to the vasomotor symptoms, or "hot flashes," commonly experienced during menopause.[2][16] Clinical trials with NK3R antagonists have shown a significant reduction in the frequency and severity of hot flashes, providing a novel therapeutic target for menopausal symptom management.[2][16][17]
Quantitative Data on Neurokinin B Function
The following tables summarize key quantitative data from studies investigating the effects of NKB signaling on reproductive hormone secretion.
Table 1: Effects of NK3R Antagonists on LH Secretion in Humans
| Study Population | NK3R Antagonist | Duration of Treatment | Effect on LH Secretion | Reference |
| Healthy Men | MLE4901 (40 mg, twice daily) | 7 days | Significant decrease in mean LH levels (4.5 ± 0.6 IU/L to 2.5 ± 0.6 IU/L) | [18] |
| Postmenopausal Women | MLE4901 (40 mg, twice daily) | 7 days | Significant decrease in mean LH levels (29.3 ± 4.1 IU/L to 24.4 ± 3.8 IU/L) | [19] |
| Healthy Women (follicular phase) | MLE4901 (40 mg, twice daily) | 7 days | Reduced basal LH secretion, no change in pulse frequency | [14][15] |
Table 2: Effects of NK3R Agonists on LH Secretion in Animal Models
| Animal Model | NK3R Agonist | Route of Administration | Effect on LH Secretion | Reference |
| Female Rats (prepubertal) | Senktide | Central | Potent stimulation of LH release | [11][12] |
| Ewes (luteal phase) | Senktide | Central | Increased LH pulse frequency and mean LH levels | [20] |
| Ewes (follicular phase) | Senktide | Central | Dramatic increase in LH levels to surge-like peaks | [21] |
| Male Rodents (fasted) | NKB receptor agonist | Not specified | Stimulation of LH secretion | [22] |
Key Experimental Protocols
Understanding the function of NKB has been facilitated by a range of experimental techniques. Below are outlines of key methodologies.
In Vivo Electrophysiology for Monitoring KNDy Neuron Activity
This technique allows for the direct measurement of the electrical activity of KNDy neurons in live animals, providing a real-time correlate of GnRH pulse generator activity.
Figure 2: Experimental Workflow for In Vivo Electrophysiology.
Methodology:
-
Animal Preparation: Ovariectomized animals are often used to study the effects of gonadal steroids. Animals are anesthetized, and bilateral electrodes are stereotaxically implanted into the arcuate nucleus (ARC), the location of KNDy neurons.[23]
-
Data Acquisition: Following recovery, multiunit activity (MUA) is recorded from the conscious, freely moving animal.[23] Simultaneously, frequent blood samples are collected to measure LH levels.[23]
-
Data Analysis: The electrophysiological recordings are analyzed to identify synchronized bursts of neuronal firing, known as MUA volleys.[24] LH concentrations in the blood samples are determined using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). The timing of the MUA volleys is then correlated with the pulsatile release of LH.[24][25]
In Situ Hybridization for Gene Expression Analysis
This technique is used to visualize the location of specific mRNA transcripts within tissue sections, allowing for the identification of cells expressing the genes for NKB (TAC3/Tac2), its receptor (TACR3/Tacr3), and other co-localized neuropeptides.[26][27]
Methodology:
-
Tissue Preparation: Animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).[28] The brain is removed, post-fixed, and cryoprotected in sucrose solution before being frozen and sectioned on a cryostat.[28]
-
Probe Synthesis: Radiolabeled or fluorescently labeled antisense RNA probes complementary to the target mRNA (e.g., Tac2) are synthesized.
-
Hybridization: The tissue sections are incubated with the labeled probes, which bind to the complementary mRNA sequences.
-
Detection: The location of the hybridized probes is detected by autoradiography (for radiolabeled probes) or fluorescence microscopy (for fluorescently labeled probes). This reveals the specific neurons expressing the gene of interest.
Immunohistochemistry for Protein Localization
Immunohistochemistry is employed to detect the presence and distribution of the NKB peptide and its receptor protein within the brain.
Methodology:
-
Tissue Preparation: Similar to in situ hybridization, animals are perfused, and brain tissue is fixed and sectioned.[28]
-
Antibody Incubation: The tissue sections are incubated with a primary antibody that specifically binds to the NKB peptide or the NK3R protein.
-
Secondary Antibody and Detection: A secondary antibody, which is conjugated to an enzyme or a fluorophore and recognizes the primary antibody, is then applied. The location of the protein is visualized by either a colorimetric reaction catalyzed by the enzyme or by fluorescence microscopy.
Logical Relationships in the HPG Axis
The interplay between NKB, kisspeptin, and dynorphin within the KNDy neuron is central to the regulation of the HPG axis. The following diagram illustrates the logical flow of this neuroendocrine control system.
Figure 3: Logical Relationship of NKB in the HPG Axis.
Therapeutic Implications and Future Directions
The critical role of NKB in reproductive function has opened up new avenues for therapeutic intervention. The development of NK3R antagonists has already yielded a new class of non-hormonal treatments for menopausal hot flashes.[2][16] Furthermore, targeting the NKB pathway may offer novel strategies for the management of other reproductive disorders, such as polycystic ovary syndrome (PCOS) and endometriosis.[17] There is also potential for the development of NKB-based therapies for infertility, particularly in cases of hypogonadotropic hypogonadism.[17]
Future research will likely focus on further elucidating the complex interactions between KNDy neurons and other neuronal populations, as well as the downstream effects of NKB signaling in various tissues. A deeper understanding of the pharmacology of NKB and its receptor will be crucial for the development of more selective and effective drugs with fewer side effects. The continued investigation of this fascinating neuropeptide system holds great promise for advancing our knowledge of reproductive biology and improving human health.
References
- 1. Neurokinin B and the Hypothalamic Regulation of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. TAC3 and TACR3 Mutations in Familial Hypogonadotropic Hypogonadism Reveal a Key Role for Neurokinin B in the Central Control of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. KNDy Neurons of the Hypothalamus and Their Role in GnRH Pulse Generation: an Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Role of KNDy Neurons Expressing Kisspeptin, Neurokinin B, and Dynorphin A as a GnRH Pulse Generator Controlling Mammalian Reproduction [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Role of Neurokinin B in the Control of Female Puberty and Its Modulation by Metabolic Status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of neurokinin B in the control of female puberty and its modulation by metabolic status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kisspeptin and neurokinin B neuroendocrine pathways in the control of human ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurokinin B Regulates Gonadotropin Secretion, Ovarian Follicle Growth, and the Timing of Ovulation in Healthy Women - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Kisspeptin and neurokinin B: roles in reproductive health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. Neurokinin 3 receptor antagonism decreases gonadotropin and testosterone secretion in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. karger.com [karger.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Neurokinin B receptor agonist and Dynorphin receptor antagonist stimulated luteinizing hormone secretion in fasted male rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Electrophysiological and Morphological Evidence for Synchronized GnRH Pulse Generator Activity Among Kisspeptin/Neurokinin B/Dynorphin A (KNDy) Neurons in Goats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
- 26. Regulation of Gonadotropin-Releasing Hormone Secretion by Kisspeptin/Dynorphin/Neurokinin B Neurons in the Arcuate Nucleus of the Mouse | Journal of Neuroscience [jneurosci.org]
- 27. Regulation of gonadotropin-releasing hormone secretion by kisspeptin/dynorphin/neurokinin B neurons in the arcuate nucleus of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Neurokinin B-Expressing Neurons of the Central Extended Amygdala Mediate Inhibitory Synaptic Input onto Melanin-Concentrating Hormone Neuron Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
Tachykinin Receptors in the Gut: A Comprehensive Technical Guide to Cellular Localization and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tachykinins, a family of neuropeptides including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are pivotal regulators of gastrointestinal (GI) physiology and pathophysiology. Their actions are mediated by three distinct G protein-coupled receptors: the neurokinin-1 receptor (NK1R), neurokinin-2 receptor (NK2R), and neurokinin-3 receptor (NK3R). The precise cellular localization of these receptors within the complex architecture of the gut wall dictates their functional roles in motility, secretion, inflammation, and visceral sensation. This in-depth technical guide provides a comprehensive overview of the cellular distribution of tachykinin receptors in the gastrointestinal tract, details the experimental methodologies used for their localization, and illustrates their downstream signaling pathways.
Cellular Localization of Tachykinin Receptors in the Gut
The expression of tachykinin receptors exhibits significant variability depending on the species, the specific region of the gastrointestinal tract, and the cell type. This differential distribution is fundamental to the diverse physiological effects of tachykinins.
Neurokinin-1 Receptor (NK1R)
The NK1R, with a preferential affinity for Substance P, is widely distributed throughout the gut wall. Its expression is prominent in:
-
Enteric Neurons : NK1R is expressed in a subpopulation of both myenteric and submucosal neurons.[1][2] In the mouse distal colon, myenteric NK1R is primarily found in intrinsic primary afferent neurons (IPANs), with some expression in descending interneurons and inhibitory motor neurons.[1] In the same region, submucosal NK1R is localized to non-cholinergic secretomotor neurons.[1]
-
Interstitial Cells of Cajal (ICCs) : These pacemaker cells of the gut express NK1R, suggesting a role for SP in the regulation of gut rhythmicity.[3]
-
Smooth Muscle Cells : NK1R is present on both circular and longitudinal smooth muscle cells, directly mediating contractile responses.[4]
-
Epithelial Cells : Intestinal epithelial cells express NK1R, and its upregulation has been observed in inflammatory conditions.[4][5]
-
Immune Cells : Various immune cells within the lamina propria, including lymphocytes and macrophages, express NK1R, implicating tachykinins in neuro-immune interactions and inflammation.[6]
-
Blood Vessels : The muscular walls of submucosal blood vessels also show NK1R expression.[4]
Neurokinin-2 Receptor (NK2R)
The NK2R is the preferred receptor for NKA and is predominantly located on effector cells, particularly smooth muscle. Its localization includes:
-
Smooth Muscle Cells : NK2R is densely expressed on both circular and longitudinal smooth muscle layers throughout the gastrointestinal tract, playing a major role in tachykinin-induced muscle contraction.[3][7]
-
Enteric Neurons : NK2R immunoreactivity is found in the soma of myenteric neurons and in nerve varicosities within both the myenteric and submucosal plexuses.[7]
-
Epithelial Cells : Evidence suggests NK2R expression on intestinal epithelial cells, contributing to the regulation of secretion.[8]
Neurokinin-3 Receptor (NK3R)
NK3R, the receptor with the highest affinity for NKB, is primarily expressed on neuronal elements within the gut wall. Its distribution is more restricted compared to NK1R and NK2R:
-
Enteric Neurons : NK3R is found in numerous myenteric and submucosal neurons in the small and large intestines of various species, including rats and mice.[3][9][10] These NK3R-positive neurons are often identified as intrinsic sensory neurons.[9] In the guinea-pig ileum, NK3R activation is known to depolarize enteric neurons.[11]
Data Presentation: Quantitative Analysis of Tachykinin Receptor Distribution
The following tables summarize available quantitative data on the expression and binding characteristics of tachykinin receptors in the gut.
Table 1: Quantitative Expression of Tachykinin Receptors in Human Colon Neurons
| Receptor | Neuronal Population | Percentage of Immunoreactive Neurons/Varicosities |
| NK2R | Myenteric Neuron Somas | 71.8% |
| Myenteric Nerve Varicosities | 59.8% | |
| Circular Muscle Nerve Varicosities | 49.6% | |
| Longitudinal Muscle Nerve Varicosities | 45.3% |
Data adapted from a study on human colonic neuronal pathways.
Table 2: Binding Affinities (Kd) and Densities (Bmax) of Tachykinin Receptors in Rodent Gut
| Receptor Ligand | Tissue | Species | Kd (nM) | Bmax (fmol/mg protein) |
| [3H]-senktide (NK3R) | Ileum Myenteric Plexus | Guinea Pig | 2.21 ± 0.65 | 13.49 ± 0.04 |
| [3H]-senktide (NK3R) | Cerebral Cortex | Guinea Pig | 8.52 ± 0.45 | 76.3 ± 1.6 |
Data from radioligand binding studies.[12]
Experimental Protocols
The localization of tachykinin receptors in the gut is primarily achieved through immunohistochemistry, in situ hybridization, and receptor autoradiography.
Immunohistochemistry (IHC) Protocol for Tachykinin Receptors in Frozen Gut Sections
This protocol provides a general framework for the immunofluorescent detection of tachykinin receptors in cryosectioned gut tissue.
-
Tissue Preparation:
-
Anesthetize the animal and perfuse transcardially with cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the desired segment of the gastrointestinal tract and post-fix in 4% PFA for 2-4 hours at 4°C.
-
Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose in PBS at 4°C until the tissue sinks.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly in isopentane cooled with liquid nitrogen. Store at -80°C.
-
-
Sectioning:
-
Cut 10-20 µm thick sections using a cryostat and mount on charged glass slides.
-
Air dry the sections for 30-60 minutes at room temperature.
-
-
Immunostaining:
-
Wash slides 3 times for 5 minutes each in PBS.
-
Perform antigen retrieval if necessary (e.g., incubation in citrate buffer, pH 6.0, at 95°C for 10-20 minutes).
-
Permeabilize and block non-specific binding by incubating sections in a blocking buffer (e.g., PBS containing 0.3% Triton X-100 and 5% normal serum from the species of the secondary antibody) for 1 hour at room temperature.
-
Incubate with the primary antibody against the tachykinin receptor of interest (e.g., rabbit anti-NK1R, goat anti-NK2R, or mouse anti-NK3R) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Wash slides 3 times for 10 minutes each in PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 donkey anti-rabbit) diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash slides 3 times for 10 minutes each in PBS in the dark.
-
Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash slides 2 times for 5 minutes each in PBS.
-
Mount with an anti-fade mounting medium and coverslip.
-
-
Visualization:
-
Examine the sections using a fluorescence or confocal microscope.
-
In Situ Hybridization (ISH) for Tachykinin Receptor mRNA
This protocol outlines the detection of tachykinin receptor mRNA in gut tissue sections using labeled riboprobes.
-
Probe Preparation:
-
Synthesize digoxigenin (DIG)-labeled antisense and sense (control) RNA probes from a linearized plasmid containing the cDNA for the target receptor using an in vitro transcription kit.
-
-
Tissue Preparation:
-
Prepare frozen or paraffin-embedded tissue sections as described for IHC. For paraffin sections, deparaffinize and rehydrate through a graded series of ethanol.
-
Treat sections with proteinase K to improve probe penetration.
-
Post-fix with 4% PFA.
-
-
Hybridization:
-
Prehybridize sections in hybridization buffer for 2-4 hours at a calculated hybridization temperature (typically 55-65°C).
-
Hybridize with the DIG-labeled probe overnight at the same temperature in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Perform a series of stringent washes in SSC (saline-sodium citrate) buffer at increasing temperatures to remove non-specifically bound probe.
-
Treat with RNase A to digest any remaining single-stranded RNA.
-
-
Detection:
-
Block non-specific binding with a blocking solution.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) or horseradish peroxidase (HRP).
-
Wash to remove unbound antibody.
-
Develop the signal using a chromogenic substrate (e.g., NBT/BCIP for AP or DAB for HRP).
-
-
Counterstaining and Mounting:
-
Counterstain with a suitable nuclear stain (e.g., Nuclear Fast Red).
-
Dehydrate, clear, and mount with a permanent mounting medium.
-
Receptor Autoradiography for Tachykinin Binding Sites
This technique visualizes the distribution of functional tachykinin receptors using radiolabeled ligands.
-
Tissue Preparation:
-
Prepare slide-mounted cryosections of unfixed gut tissue (10-20 µm).
-
-
Radioligand Binding:
-
Pre-incubate sections in a buffer to remove endogenous ligands.
-
Incubate sections with a radiolabeled tachykinin ligand (e.g., [¹²⁵I]Bolton Hunter-Substance P for NK1R, [¹²⁵I]-NKA for NK2R) in a binding buffer containing protease inhibitors.
-
For determining non-specific binding, incubate adjacent sections in the presence of a high concentration of the corresponding unlabeled tachykinin.
-
-
Washing:
-
Wash the sections in cold buffer to remove unbound radioligand.
-
Briefly rinse in distilled water to remove salts.
-
-
Detection:
-
Dry the slides and appose them to autoradiographic film or a phosphor imaging screen.
-
Expose for an appropriate duration (days to weeks).
-
Develop the film or scan the screen.
-
-
Analysis:
-
Quantify the density of binding sites by comparing the optical density of the autoradiographic signal to co-exposed radioactive standards.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Tachykinin Receptor Signaling Pathways
Tachykinin receptors are G protein-coupled receptors that primarily signal through the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC).[6] This initiates a cascade of intracellular events that mediate the physiological effects of tachykinins.
Caption: NK1R Signaling Pathway.
Caption: NK2R Signaling Pathway.
Caption: NK3R Signaling Pathway.
Experimental Workflow for Tachykinin Receptor Localization
The following diagram illustrates a general workflow for studying the cellular localization of tachykinin receptors in gut tissue.
Caption: Experimental Workflow.
Conclusion
The cellular localization of tachykinin receptors in the gut is a complex and highly regulated field of study. A thorough understanding of their distribution on enteric neurons, smooth muscle cells, ICCs, epithelial cells, and immune cells is critical for elucidating their roles in both normal gut function and in the pathogenesis of gastrointestinal disorders. The methodologies detailed in this guide provide a robust framework for researchers and drug development professionals to investigate these important receptors, paving the way for the development of novel therapeutic strategies targeting the tachykinin system for the treatment of a range of gut diseases.
References
- 1. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Localisation and activation of the neurokinin 1 receptor in the enteric nervous system of the mouse distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P (Neurokinin-1) and Neurokinin A (Neurokinin-2) Receptor Gene and Protein Expression in the Healthy and Inflamed Human Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurokinin-1 receptor (NK-1R) expression is induced in human colonic epithelial cells by proinflammatory cytokines and mediates proliferation in response to substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distribution pattern of tachykinin NK2 receptors in human colon: involvement in the regulation of intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Localisation of neurokinin 3 (NK3) receptor immunoreactivity in the rat gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Localization of neurokinin B receptor in mouse gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NK2R signaling governs intestinal lipid mobilization and mucosal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological analysis of [3H]-senktide binding to NK3 tachykinin receptors in guinea-pig ileum longitudinal muscle-myenteric plexus and cerebral cortex membranes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Tachykinin Levels in Plasma: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – This document provides detailed application notes and protocols for the accurate measurement of tachykinin levels in plasma, intended for researchers, scientists, and drug development professionals. Tachykinins, a family of neuropeptides including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are implicated in a variety of physiological and pathological processes, making their precise quantification in plasma a critical aspect of research and drug development.
This guide outlines the primary methodologies for tachykinin measurement, offering detailed experimental protocols and data presentation guidelines to ensure reliable and reproducible results.
Introduction to Tachykinins
Tachykinins are a group of structurally related peptides that mediate a wide range of biological effects through the activation of three distinct G-protein coupled receptors: NK1, NK2, and NK3.[1] They are involved in pain transmission, inflammation, smooth muscle contraction, and immune regulation.[2] Given their diverse roles, accurately measuring circulating levels of tachykinins in plasma is crucial for understanding their function in health and disease.
Quantitative Data Summary
The following tables summarize the reported plasma concentrations of Substance P, Neurokinin A, and Neurokinin B in healthy individuals and in various pathological conditions. It is important to note that reported values can vary significantly due to differences in assay methodologies and sample handling.[3]
Table 1: Substance P (SP) Plasma Levels
| Condition | Plasma Concentration (pg/mL) | Reference(s) |
| Healthy Volunteers (Supine) | 168 ± 31 pmol/L (~226 pg/mL) | [4] |
| Healthy Volunteers (Ambulant) | 401 ± 51 pmol/L (~540 pg/mL) | [4] |
| Healthy Volunteers | 12.25 to 397 | [3] |
| Sickle Cell Disease (Crisis) | Elevated | [2] |
| Inflammatory Bowel Disease | Elevated | [3] |
| Major Depression | Elevated | [3] |
| HIV Infection | Elevated | [5] |
Table 2: Neurokinin A (NKA) Plasma Levels
| Condition | Plasma Concentration | Reference(s) |
| Healthy Volunteers | Data not consistently reported in pg/mL. Often measured in relation to other markers. | [6][7] |
| Gastroesophageal Reflux Disease (GERD) | Serum concentrations correlated with motility metrics. | [6][7] |
| Midgut Neuroendocrine Tumors | May assist in prognosis. | [8] |
Table 3: Neurokinin B (NKB) Plasma Levels
| Condition | Plasma Concentration (ng/L) | Reference(s) |
| Healthy Controls | 721.41 ± 337.57 | [9][10] |
| Functional Hypothalamic Amenorrhea | 628.35 ± 324.92 | [9][10] |
| Healthy Men and Women | No significant alterations with NKB administration in some studies. | [11][12] |
Tachykinin Signaling Pathway
Tachykinins exert their effects by binding to their respective neurokinin (NK) receptors, which are coupled to G-proteins. This interaction initiates a cascade of intracellular signaling events. The primary pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction, neuronal excitation, and the release of inflammatory mediators.[13]
Experimental Protocols
Accurate measurement of tachykinin levels in plasma requires meticulous attention to sample collection, handling, and the chosen assay methodology. The two most common methods are Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).
Plasma Sample Collection and Preparation Workflow
Protocol 1: Plasma Sample Collection and Handling
-
Blood Collection: Collect whole blood into pre-chilled tubes containing EDTA as an anticoagulant. It is crucial to minimize the time between blood collection and processing to prevent peptide degradation.[3][14]
-
Centrifugation: Immediately after collection, centrifuge the blood samples at 1,600 x g for 15 minutes at 4°C.[15]
-
Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to a clean polypropylene tube.
-
Storage: For immediate analysis, keep the plasma on ice. For long-term storage, aliquot the plasma and store it at -70°C or lower. Avoid repeated freeze-thaw cycles.[15]
Protocol 2: Solid-Phase Extraction (SPE) of Plasma Peptides (Optional but Recommended)
SPE is recommended to remove interfering substances from the plasma and to concentrate the tachykinins.[16]
-
Column Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol followed by two column volumes of deionized water.
-
Sample Loading: Acidify the plasma sample with an equal volume of 4% acetic acid.[3] Load the acidified plasma onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with two column volumes of 0.1% trifluoroacetic acid (TFA) in water to remove salts and other hydrophilic impurities.
-
Elution: Elute the bound peptides with a solution of 60% acetonitrile in 0.1% TFA.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen or by vacuum centrifugation. Reconstitute the dried peptide extract in the appropriate assay buffer for RIA or ELISA.
Radioimmunoassay (RIA) Protocol
RIA is a highly sensitive competitive binding assay.[17]
Principle: A known quantity of radiolabeled tachykinin (tracer) competes with the unlabeled tachykinin in the plasma sample for a limited number of binding sites on a specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of tachykinin in the sample.[15]
General Protocol:
-
Reagent Preparation: Prepare standards of known tachykinin concentrations, the radiolabeled tachykinin tracer, and the specific primary antibody in RIA buffer.
-
Assay Setup: In duplicate tubes, pipette the standard solutions or the prepared plasma samples.
-
Primary Antibody Incubation: Add the primary antibody to all tubes (except for the non-specific binding tubes) and incubate for 16-24 hours at 4°C.[15]
-
Tracer Incubation: Add the radiolabeled tachykinin tracer to all tubes and incubate for another 16-24 hours at 4°C.[15]
-
Separation of Bound and Free Tracer: Add a secondary antibody (e.g., goat anti-rabbit IgG) and polyethylene glycol (PEG) to precipitate the primary antibody-antigen complexes.[18] Centrifuge the tubes to pellet the precipitate.
-
Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the tachykinin standards. Determine the concentration of tachykinin in the plasma samples by interpolating their percentage of bound tracer on the standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
ELISA is another common method for quantifying tachykinins and is generally safer and more convenient than RIA. A competitive ELISA format is typically used for small molecules like tachykinins.[19][20]
Principle: Tachykinin in the plasma sample competes with a known amount of enzyme-labeled tachykinin for binding to a limited number of capture antibody-coated wells. The amount of color produced by the enzyme-substrate reaction is inversely proportional to the concentration of tachykinin in the sample.[19]
General Protocol:
-
Plate Coating: Coat the wells of a 96-well microplate with a capture antibody specific for the tachykinin of interest. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition Reaction: Add the tachykinin standards or prepared plasma samples to the wells, followed immediately by the addition of a fixed concentration of enzyme-conjugated tachykinin. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate thoroughly to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP) and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the enzyme reaction by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance against the concentration of the tachykinin standards. Determine the concentration of tachykinin in the plasma samples from the standard curve.
Conclusion
The accurate measurement of tachykinin levels in plasma is achievable with careful attention to pre-analytical variables and the selection of a robust assay methodology. Both RIA and ELISA can provide sensitive and specific quantification of these important neuropeptides. The protocols and data provided in these application notes serve as a comprehensive guide for researchers in this field, enabling them to generate reliable data for their studies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. Measurement of Plasma-Derived Substance P: Biological, Methodological, and Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Neurokinin A (Substance K), Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Decreased neurokinin B as a risk factor of functional hypothalamic amenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Neurokinin B Administration on Reproductive Hormone Secretion in Healthy Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. phoenixbiotech.net [phoenixbiotech.net]
- 16. Evaluation of endogenous plasma peptide extraction methods for mass spectrometric biomarker discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 18. Solution radioimmunoassay of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. stjohnslabs.com [stjohnslabs.com]
- 20. lifetein.com [lifetein.com]
Application Notes and Protocols for Tachykinin Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tachykinins are a family of neuropeptides that mediate a wide range of biological effects through the activation of three distinct G-protein coupled receptors (GPCRs): neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3).[1][2][3] The endogenous ligands for these receptors are Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), which exhibit preferential affinity for NK1, NK2, and NK3 receptors, respectively.[1][3] The tachykinin system is implicated in various physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction, making these receptors attractive targets for drug discovery.[1][4]
This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of test compounds with the human NK1 receptor. Additionally, it summarizes the binding affinities of endogenous tachykinins for all three receptor subtypes and illustrates the associated signaling pathway and experimental workflow.
Data Presentation: Binding Affinities of Endogenous Tachykinins
The following table summarizes the binding affinities (Ki) of the endogenous tachykinins—Substance P, Neurokinin A, and Neurokinin B—for the human NK1, NK2, and NK3 receptors. Lower Ki values indicate higher binding affinity.
| Ligand | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) |
| Substance P (SP) | ~0.1 - 1.5[5][6] | ~100 - 1000+ | ~1000+ |
| Neurokinin A (NKA) | ~1 - 10 | ~1 - 10[5] | ~100 - 1000 |
| Neurokinin B (NKB) | ~10 - 100 | ~1000+ | ~1 - 10 |
Note: Ki values are compiled from various sources and may vary depending on the experimental conditions, such as the cell line and radioligand used.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for the Human NK1 Receptor
This protocol describes the determination of the binding affinity (Ki) of a test compound for the human NK1 receptor expressed in Chinese Hamster Ovary (CHO) cell membranes using a competitive radioligand binding assay with [¹²⁵I]-Substance P.
1. Materials and Reagents
-
Cell Membranes: Membranes from CHO cells stably expressing the human NK1 receptor.
-
Radioligand: [¹²⁵I]-Substance P (specific activity ~2200 Ci/mmol).
-
Unlabeled Ligand: Substance P (for non-specific binding determination).
-
Test Compounds: Stock solutions of test compounds in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[7]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).[7]
-
Filtration apparatus.
-
Scintillation counter.
2. Preparation of CHO Cell Membranes
-
Culture CHO cells stably expressing the human NK1 receptor to confluency.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 7.5, with protease inhibitors).[8]
-
Homogenize the cell suspension using a Polytron homogenizer on ice.[8]
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.[8]
-
Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.
-
Repeat the centrifugation step.
-
Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM HEPES, 1 mM MgCl₂, 2 mM EDTA, pH 7.5) and determine the protein concentration using a standard method (e.g., BCA assay).[8]
-
Store the membrane aliquots at -80°C until use.
3. Assay Procedure
-
On the day of the experiment, thaw the CHO-NK1 cell membranes on ice and dilute to the desired concentration in assay buffer. The optimal membrane concentration should be determined empirically but is typically in the range of 5-20 µg of protein per well.[7][9]
-
In a 96-well plate, add the following components in a final volume of 200 µL:
-
Total Binding: 50 µL of assay buffer, 50 µL of [¹²⁵I]-Substance P (at a final concentration close to its Kd, e.g., 0.1 nM), and 100 µL of diluted cell membranes.
-
Non-Specific Binding (NSB): 50 µL of unlabeled Substance P (at a final concentration of 1 µM), 50 µL of [¹²⁵I]-Substance P, and 100 µL of diluted cell membranes.
-
Test Compound: 50 µL of the test compound at various concentrations, 50 µL of [¹²⁵I]-Substance P, and 100 µL of diluted cell membranes.
-
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.[7]
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[10][11]
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
Tachykinin Receptor Signaling Pathway
Tachykinin receptors are coupled to Gq/11 proteins. Upon ligand binding, the activated G-protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.
Caption: Tachykinin receptor signaling pathway.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram outlines the key steps involved in the competitive radioligand binding assay for tachykinin receptors.
Caption: Workflow of the competitive radioligand binding assay.
References
- 1. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chimeric NK1 (substance P)/NK3 (neurokinin B) receptors. Identification of domains determining the binding specificity of tachykinin agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurokinin Receptors in Drug and Alcohol Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different binding epitopes on the NK1 receptor for substance P and non-peptide antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. Assay: Binding Assay: Membranes were prepared from CHO cells expressing human S1P1. Cells were dissociated in buffer containing 20 mM HEPES, pH 7.5, ... - ChEMBL [ebi.ac.uk]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 11. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Functional Assays for Tachykinin Receptor Activation
Introduction
The tachykinin receptor family, comprising the neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3) receptors, are members of the G protein-coupled receptor (GPCR) superfamily.[1][2] They are activated by the endogenous tachykinin neuropeptides: Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), which exhibit preferential affinity for NK1, NK2, and NK3 receptors, respectively.[1][2] These receptors are implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, and mood regulation, making them attractive targets for drug development.[1][3]
Tachykinin receptors primarily couple to the Gαq family of G proteins.[1][4] Ligand binding initiates a conformational change in the receptor, leading to the activation of Phospholipase C (PLC).[1][2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 triggers the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[1] The subsequent increase in intracellular calcium concentration is a hallmark of tachykinin receptor activation and serves as a robust signal for functional assays.[1][5]
This document provides detailed protocols for two primary in vitro functional assays used to quantify tachykinin receptor activation: the Calcium Mobilization Assay and the Inositol Monophosphate (IP1) Accumulation Assay.
Assay 1: Calcium Mobilization Assay
Application Note
The calcium mobilization assay is a widely used method to measure the activation of Gq-coupled receptors, including tachykinin receptors.[6][7] The assay relies on the use of fluorescent dyes that are sensitive to calcium concentrations. These dyes are loaded into cells expressing the receptor of interest. Upon agonist stimulation, the IP3-mediated release of Ca2+ from intracellular stores leads to a rapid and transient increase in cytosolic free calcium.[8] The calcium-sensitive dye binds to the released calcium, resulting in a significant increase in its fluorescence intensity.[6][7] This change in fluorescence is directly proportional to the amount of intracellular calcium released and thus serves as a direct measure of receptor activation.[6]
This method is highly sensitive and suitable for high-throughput screening (HTS) of compound libraries to identify agonists, antagonists, and modulators of tachykinin receptors.[6][9] The kinetic nature of the assay allows for real-time monitoring of receptor activation.
Signaling Pathway for Tachykinin Receptor Activation
Caption: Tachykinin receptor Gq signaling pathway.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a typical calcium mobilization assay.
Detailed Protocol: Calcium Mobilization Assay
This protocol is a general guideline for adherent cells (e.g., HEK293 or CHO) stably or transiently expressing a tachykinin receptor in a 96-well format. Optimization is recommended.
Materials and Reagents:
-
Cells: Mammalian cell line (e.g., HEK293, CHO) expressing the human NK1, NK2, or NK3 receptor.
-
Cell Culture Medium: Appropriate medium (e.g., DMEM, F-12) supplemented with 10% FBS, penicillin/streptomycin.
-
Assay Plates: Black-walled, clear-bottom 96-well microplates.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM, Calcium-5, or equivalent.
-
Probenecid: (Optional, but recommended for certain cell lines like CHO to prevent dye leakage).[6][7]
-
Agonists/Antagonists: Tachykinin agonists (Substance P, NKA, NKB) and test compounds.
-
Equipment: Fluorescence kinetic plate reader (e.g., FLIPR, FlexStation 3).[6]
Procedure:
-
Cell Seeding: a. The day before the assay, harvest and count cells. b. Seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000–80,000 cells/well in 100 µL of culture medium.[7] c. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a near-confluent monolayer.[7]
-
Dye Loading: a. Prepare the dye-loading solution. For Fluo-4 AM, reconstitute according to the manufacturer's instructions and dilute in Assay Buffer to a final concentration of 2-4 µM. Add probenecid (final concentration 2.5 mM) if necessary. b. On the day of the assay, gently aspirate the culture medium from the wells. c. Add 100 µL of the dye-loading solution to each well.[7] d. Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[7]
-
Compound Preparation: a. Prepare serial dilutions of agonists (for potency determination) or a fixed concentration of agonist with serial dilutions of antagonists (for inhibition determination) in Assay Buffer in a separate 96-well plate (compound plate).
-
Measurement: a. Place both the cell plate and the compound plate into the kinetic fluorescence plate reader. b. Set the instrument to measure fluorescence (e.g., excitation ~485 nm, emission ~525 nm) kinetically. c. Program the instrument to add compounds from the compound plate to the cell plate (typically 25-50 µL). d. Record a stable baseline fluorescence for 10-20 seconds. e. Initiate the automated addition of compounds to the cell plate. f. Continue recording the fluorescence signal for 90-180 seconds to capture the peak response.[8]
-
Data Analysis: a. The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. b. For agonist dose-response curves, plot the response against the logarithm of the agonist concentration and fit to a sigmoidal dose-response equation to determine the EC50 value. c. For antagonist experiments, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.
Assay 2: Inositol Monophosphate (IP1) Accumulation Assay
Application Note
The IP1 accumulation assay is another robust method for quantifying Gq-coupled receptor activation.[10] As IP3 is rapidly metabolized, its direct measurement can be challenging.[11] This assay measures the accumulation of a more stable downstream metabolite, inositol monophosphate (IP1).[10][11] To enable accumulation, cells are treated with lithium chloride (LiCl), which inhibits inositol monophosphatase, the enzyme responsible for IP1 degradation.[10][12] The amount of IP1 that accumulates over time is therefore proportional to the level of receptor activation.
Modern IP1 assays often utilize Homogeneous Time-Resolved Fluorescence (HTRF®) technology.[10][12] This is a competitive immunoassay where IP1 produced by the cells competes with a labeled IP1 analog for binding to a specific antibody, providing a highly sensitive and HTS-compatible readout.[10][12]
Experimental Workflow: HTRF® IP1 Assay
Caption: Workflow for a HTRF-based IP1 accumulation assay.
Detailed Protocol: HTRF® IP1 Accumulation Assay
This protocol is a general guideline based on commercially available HTRF® IP-One kits (e.g., from Cisbio/Revvity). Refer to the specific manufacturer's instructions for detailed reagent preparation.
Materials and Reagents:
-
Cells: Mammalian cell line expressing the tachykinin receptor of interest.
-
Cell Culture Medium & Plates: As per the calcium mobilization assay.
-
HTRF® IP-One Assay Kit: Contains IP1 standard, IP1-d2 (acceptor), anti-IP1 Cryptate (donor), stimulation buffer, and lysis buffer.
-
Lithium Chloride (LiCl): Often included in the stimulation buffer from the kit.
-
Agonists/Antagonists: Tachykinin agonists and test compounds.
-
Equipment: HTRF®-compatible microplate reader.
Procedure:
-
Cell Seeding: a. Seed cells in a suitable microplate (e.g., 96-well or 384-well) at an optimized density. b. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: a. On the day of the assay, remove the culture medium. b. Prepare agonist and antagonist dilutions in the provided stimulation buffer (which contains LiCl). c. For antagonist mode, pre-incubate cells with the antagonist for 15-30 minutes.[12] d. Add the agonist dilutions to the wells. For the standard curve, add the prepared IP1 standards to empty wells. e. Incubate the plate at 37°C for the optimized stimulation time (typically 30-60 minutes).[10]
-
Cell Lysis and Detection: a. Add the HTRF® detection reagents (IP1-d2 and anti-IP1 Cryptate, pre-mixed in lysis buffer as per kit instructions) to all wells, including the standard curve wells. b. This step simultaneously lyses the cells and initiates the competitive immunoassay. c. Incubate the plate for 1 hour at room temperature, protected from light.[10]
-
Measurement: a. Read the plate on an HTRF®-compatible microplate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor). b. The HTRF® ratio (665 nm / 620 nm * 10,000) is calculated. This ratio is inversely proportional to the concentration of IP1 in the sample.[12]
-
Data Analysis: a. Use the IP1 standard curve to convert the HTRF® ratio values of the samples into IP1 concentrations. b. Plot the IP1 concentration against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists) values.
Data Presentation: Tachykinin Receptor Ligand Potencies
The following tables summarize representative potency values for common tachykinin receptor agonists and antagonists obtained from in vitro functional assays. Values can vary depending on the specific cell line, assay format, and experimental conditions.
Table 1: Agonist Potencies (EC₅₀ / pEC₅₀)
| Receptor | Agonist | Assay Type | Cell Line | Potency (EC₅₀, nM) | Reference |
| NK1 | Substance P | Calcium Flux | TACR1 Cell Line | 14 | [5] |
| NK1 | Substance P | IP Accumulation | HEK293-T | ~10-100 | [13] |
| NK2 | Neurokinin A | IP Accumulation | HEK293-T | ~5 | [13] |
| NK2 | GR 64349 | Contraction | Rat Colon | 3.7 | [14] |
| NK3 | Neurokinin B | IP Accumulation | HEK293-T | ~10-100 | [13] |
| NK3 | Senktide | Calcium Flux | CHO-hNK3R | ~0.5-3 | [15] |
| NK3 | Senktide | Calcium Flux | Rat NK3R | 0.013 | [16] |
Table 2: Antagonist Potencies (IC₅₀ / Kᵢ)
| Receptor | Antagonist | Assay Type | Cell Line | Potency (IC₅₀ / Kᵢ, nM) | Reference |
| NK1 | Aprepitant | Binding | CHO-hNK1R | 0.1 (IC₅₀) | [17] |
| NK1 | L-732,138 | Binding | CHO-hNK1R | 2.3 (IC₅₀) | [17] |
| NK2 | Saredutant | N/A | N/A | Selective Antagonist | [14] |
| NK2 | GR 159897 | Binding | hNK2-CHO | 9.51 (pKᵢ) | [14] |
| NK3 | SB-222200 | Calcium Flux | HEK293-hNK3R | 18.4 (IC₅₀) | [18][19] |
| NK3 | Osanetant | N/A | N/A | Selective Antagonist | N/A |
| NK1/NK3 | Compound III | Calcium Flux | U-373 MG / CHO | 1.1 (NK1), 26 (NK3) (IC₅₀) | [20] |
References
- 1. Tachykinins: receptor to effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Tachykinin-1 receptor stimulates proinflammatory gene expression in lung epithelial cells through activation of NF-kappaB via a G(q)-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 8. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Nonpeptide tachykinin receptor antagonists. II. Pharmacological and pharmacokinetic profile of SB-222200, a central nervous system penetrant, potent and selective NK-3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bayer describes dual tachykinin NK1/NK3 receptor antagonists | BioWorld [bioworld.com]
Application Notes and Protocols: Animal Models of Tachykinin-Mediated Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, experimental models, and detailed protocols used to study tachykinin-mediated inflammation. Tachykinins, such as Substance P (SP) and Neurokinin A (NKA), are neuropeptides released from sensory nerve endings that play a crucial role in neurogenic inflammation.[1] They exert their effects by binding to G protein-coupled neurokinin (NK) receptors, primarily NK1R and NK2R, which are expressed on a variety of cells including endothelial cells, mast cells, and immune cells.[2][3] Activation of these receptors triggers a cascade of events leading to the cardinal signs of inflammation: vasodilation, increased vascular permeability (plasma extravasation), and the recruitment of inflammatory cells.[1][4] Understanding these mechanisms is vital for developing novel therapeutics for inflammatory diseases such as asthma, arthritis, and inflammatory bowel disease.[2][5]
Tachykinin Signaling Pathways in Inflammation
Tachykinins initiate inflammatory responses by activating specific G protein-coupled receptors.[6] Substance P preferentially binds to the NK1 receptor (NK1R), while Neurokinin A favors the NK2 receptor (NK2R).[3] Upon ligand binding, the NK1R, a Gq-coupled receptor, activates Phospholipase C (PLC).[6][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[6][8] This cascade, along with the activation of other pathways like the MAPK/Erk pathway, culminates in the activation of the transcription factor NF-κB.[6][7] NF-κB then translocates to the nucleus to promote the expression of pro-inflammatory genes, including cytokines (e.g., IL-1β, IL-6, TNF-α) and chemokines (e.g., IL-8), which amplify and sustain the inflammatory response.[7][9][10]
Caption: Tachykinin signaling via the NK1 receptor activates Gq/PLC, leading to NF-κB-mediated pro-inflammatory gene expression.
Common Animal Models of Tachykinin-Mediated Inflammation
Several animal models are used to investigate the pro-inflammatory effects of tachykinins. These models typically involve the administration of an irritant to stimulate sensory nerves and induce neurogenic inflammation.
-
Capsaicin-Induced Inflammation: Capsaicin, the pungent component of chili peppers, directly activates TRPV1 receptors on sensory neurons, causing the release of tachykinins like Substance P.[11] Topical application or injection of capsaicin into tissues like the skin or paw induces robust neurogenic inflammation, characterized by plasma extravasation and edema.[11] This model is useful for studying the direct effects of sensory nerve activation.
-
Mustard Oil (MO)-Induced Inflammation: Mustard oil (allyl isothiocyanate) is a potent activator of TRPA1 and TRPV1 channels on sensory neurons. Intradermal or intramuscular injection of MO induces a rapid and quantifiable inflammatory response, including edema and hyperalgesia, which is partly mediated by tachykinins.
-
Antigen- or Adjuvant-Induced Arthritis: In models of arthritis, such as those induced by Complete Freund's Adjuvant (CFA) or specific antigens, inflammation in the joints leads to the upregulation of SP and its NK1R in innervating dorsal root ganglia.[4][12][13] These models are valuable for studying the role of tachykinins in chronic inflammatory conditions. NK1R knockout mice or treatment with NK1R antagonists can be used to dissect the contribution of SP to joint swelling, plasma extravasation, and inflammatory cell infiltration.[4]
-
Cigarette Smoke (CS)-Induced Pulmonary Inflammation: Chronic exposure of mice to cigarette smoke serves as a model for Chronic Obstructive Pulmonary Disease (COPD).[14] This model has demonstrated a role for the NK1R in the accumulation of macrophages and dendritic cells in the airways, making it relevant for studying tachykinin involvement in respiratory diseases.[14]
Experimental Workflow and Protocols
A typical experiment to assess the role of tachykinins or the efficacy of a receptor antagonist involves inducing inflammation and quantifying key inflammatory readouts.
Caption: A generalized experimental workflow for studying tachykinin-mediated inflammation in animal models.
Protocol 1: Measurement of Plasma Extravasation using Evans Blue Dye
This protocol quantifies changes in vascular permeability, a key feature of tachykinin-induced inflammation.[15]
Principle: Evans Blue dye binds strongly to serum albumin. When vascular permeability increases, the albumin-dye complex leaks into the surrounding tissue, causing a blue discoloration.[16] The amount of extravasated dye can be quantified spectrophotometrically as a direct measure of plasma extravasation.[15]
Materials:
-
Evans Blue dye solution (e.g., 2% w/v in sterile saline)
-
Anesthetic (e.g., ketamine/xylazine or isoflurane)
-
Inflammatory agent (e.g., Substance P, capsaicin)
-
Test compound (e.g., NK1R antagonist) or vehicle
-
Formamide
-
Spectrophotometer (plate reader or cuvette-based)
Procedure:
-
Anesthetize the animal (e.g., rat or mouse) according to approved institutional protocols.
-
Administer Evans Blue dye (e.g., 50 mg/kg) via intravenous injection (e.g., tail vein).[17] Allow the dye to circulate for 5-10 minutes.
-
Inject the inflammatory agent (e.g., 100 µL of Substance P or capsaicin solution) intradermally into a specific tissue site (e.g., dorsal skin of the paw or back).[17] Inject vehicle into a contralateral or adjacent site as a control. For antagonist studies, pre-treat the animal with the compound before administering the inflammatory agent.[18]
-
Allow the inflammatory response to develop for a specified period (e.g., 30 minutes).
-
Euthanize the animal via an approved method and carefully dissect the tissue sites of injection (e.g., using a standard 8mm skin punch).
-
Record the weight of each tissue sample.
-
Place each tissue sample into a tube containing formamide (e.g., 1 mL) to extract the Evans Blue dye. Incubate the tubes at 60°C for 24-48 hours.
-
Centrifuge the tubes to pellet any tissue debris.
-
Measure the absorbance of the supernatant at ~620 nm using a spectrophotometer.
-
Calculate the concentration of Evans Blue in each sample against a standard curve. Express the results as µg of Evans Blue per mg of tissue.
Protocol 2: Quantification of Inflammatory Cell Infiltration
This protocol assesses the recruitment of immune cells to the site of inflammation.
Principle: Tissues are collected, fixed, and processed for histological analysis. Staining with Hematoxylin and Eosin (H&E) allows for visualization of overall tissue structure and inflammatory infiltrates. Immunohistochemistry (IHC) using specific antibodies allows for the identification and quantification of specific immune cell populations (e.g., neutrophils, macrophages, lymphocytes).[19][20]
Materials:
-
4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF)
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
H&E staining reagents
-
Primary antibodies (e.g., anti-CD68 for macrophages, anti-CD3 for T-cells)[21][22]
-
Secondary antibodies and detection reagents (e.g., HRP-DAB system)
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ, Visiopharm)[21]
Procedure:
-
Collect tissue from the inflamed site as described in the previous protocol.
-
Fix the tissue in 4% PFA or 10% NBF for 24 hours at 4°C.
-
Dehydrate the tissue by passing it through a graded series of ethanol solutions.
-
Clear the tissue in xylene and embed it in paraffin wax.
-
Cut thin sections (e.g., 4-5 µm) using a microtome and mount them on glass slides.
-
For H&E Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin, differentiate, and counterstain with eosin. Dehydrate and mount with a coverslip.
-
For Immunohistochemistry: Perform antigen retrieval (e.g., heat-induced epitope retrieval). Block non-specific binding sites. Incubate with a primary antibody against a specific cell marker overnight at 4°C. Wash and incubate with a labeled secondary antibody. Develop the signal using a suitable substrate (e.g., DAB). Counterstain with hematoxylin.
-
Quantification:
-
Semi-Quantitative Scoring: A pathologist, blinded to the treatment groups, can score the level of inflammatory cell infiltration on a scale (e.g., 0-4, where 0=none, 1=mild, 2=moderate, 3=marked, 4=severe).[20][23]
-
Digital Image Analysis: Capture images of stained sections at a consistent magnification (e.g., 200x or 400x). Use image analysis software to count the number of positive cells per unit area or to calculate the percentage of the tissue area that is positively stained.[21] This provides a more objective and quantitative measure.
-
Data Presentation
Quantitative data from these experiments should be summarized for clear comparison.
Table 1: Effect of Tachykinin Receptor Antagonists on Plasma Extravasation
| Animal Model | Inflammatory Stimulus | Treatment | Route/Dose | Outcome Measure | Result | Reference |
| Rat Skin | Saphenous Nerve Stimulation | CP-99,994 (NK1R Antagonist) | N/A | Evans Blue Extravasation | Blocked nerve stimulation-induced extravasation | [15] |
| Rat Skin | Substance P | CP-99,994 (NK1R Antagonist) | N/A | Evans Blue Extravasation | Blocked SP-induced extravasation | [15] |
| Rat Masseter Muscle | Mustard Oil (MO) | L703,606 (NK1R Antagonist) | 100 nmol; 1 µL (i.m.) | Edema (% weight difference) | No significant inhibition of MO-induced edema | |
| Rat Masseter Muscle | Substance P | L703,606 (NK1R Antagonist) | 1 µL (i.m.) | Edema (% weight difference) | Blocked exogenously applied SP-induced swelling | |
| Mouse Knee Joint | CFA | NK1R Gene Knockout | N/A | Plasma Extravasation | Significantly reduced CFA-induced plasma extravasation at 72h | [4] |
Table 2: Changes in Inflammatory Cell Infiltration in Tachykinin-Related Models
| Animal Model | Condition | Genetic Modification / Treatment | Key Cell Types | Observed Effect on Cell Infiltration | Reference |
| Mouse Lung | Cigarette Smoke (4 weeks) | NK1R Knockout | Macrophages, Dendritic Cells | Significantly attenuated the CS-induced increase in cell numbers | [14] |
| Mouse Lung | Cigarette Smoke (24 weeks) | NK1R Knockout | Macrophages, Dendritic Cells | Significantly attenuated the CS-induced increase in cell numbers | [14] |
| Mouse Air-pouch | IL-1β Injection | NK1R Knockout | Neutrophils | Impaired neutrophil accumulation | [10] |
| Mouse Skin | Substance P Injection | Wild-type | Neutrophils | Caused neutrophil accumulation (mast cell-dependent) | [10] |
| Mouse Tibiotarsal Joint | CFA-induced Arthritis | Tac4 (Hemokinin-1) Knockout | Leukocytes | Significantly smaller leukocyte infiltration in joints | [13] |
| Mouse Tibiotarsal Joint | CFA-induced Arthritis | Tacr1 (NK1R) Knockout | Leukocytes | No significant change in inflammatory cell infiltration | [13] |
Table 3: Key Cytokine Modulation in Tachykinin-Mediated Inflammation
| Animal Model | Condition | Genetic Modification / Treatment | Cytokine | Effect on Cytokine Level | Reference | | :--- | :--- | :--- | :--- | :--- | | Mouse Tibiotarsal Joint | CFA-induced Arthritis | Tac4 (Hemokinin-1) Knockout | IL-1β | Significantly smaller IL-1β concentration in joint homogenates |[13] | | Mouse Liver | Schistosome Infection | NK1R Knockout | IFN-γ | Reduced levels of IFN-γ |[10] | | Mouse Liver | Schistosome Infection | Substance P Precursor Knockout | IL-1β, IL-6, TNF-α | Lesser protein levels compared to wild-type |[10] |
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 4. The role of substance P in microvascular responses in murine joint inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tachykinin receptor antagonists: potential in airways diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tachykinin-1 receptor stimulates proinflammatory gene expression in lung epithelial cells through activation of NF-kappaB via a G(q)-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimentally-induced neurogenic inflammation in the rat oral mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurokinin 1 receptor activation in the rat spinal cord maintains latent sensitization, a model of inflammatory and neuropathic chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of Tachykinin 1 and 4 Gene-Derived Neuropeptides and the Neurokinin 1 Receptor in Adjuvant-Induced Chronic Arthritis of the Mouse | PLOS One [journals.plos.org]
- 14. Role of the tachykinin NK1 receptor in a murine model of cigarette smoke-induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the time course of plasma extravasation in the skin by digital image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Substance P does not play a critical role in neurogenic inflammation in the rat masseter muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rapid quantification of inflammation in tissue samples using perfluorocarbon emulsion and fluorine-19 nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Diagnostic value of inflammatory cell infiltrates, tumor stroma percentage and disease-free survival in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Comprehensive evaluation of methods to assess overall and cell-specific immune infiltrates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Detection of Substance P in the Spinal Cord
These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of Substance P (SP) in spinal cord tissue. This neuropeptide plays a crucial role in pain signaling and neurogenic inflammation, making its localization and quantification essential for research in neuroscience and drug development.[1][2][3]
Introduction
Substance P is an undecapeptide of the tachykinin neuropeptide family that is heavily involved in nociceptive pathways and inflammatory responses within the central nervous system.[3] It is synthesized in small-caliber primary afferent fibers and released into the spinal cord following noxious stimulation, where it binds to its high-affinity receptor, the neurokinin-1 (NK-1) receptor, to exert its effects.[4] Immunohistochemistry is a powerful technique to visualize the distribution of Substance P in the spinal cord, providing insights into its role in various physiological and pathological states.
Experimental Protocols
This section details a standard protocol for immunohistochemical staining of Substance P in rodent spinal cord tissue using free-floating sections. This method is a synthesis of commonly used procedures in the field.
1. Tissue Preparation
-
Anesthesia and Perfusion: Deeply anesthetize the animal (e.g., with sodium pentobarbital, 50 mg/kg, i.p.).[4] Perform a transcardial perfusion, first with 0.1 M Phosphate Buffered Saline (PBS) to clear the blood, followed by a fixative solution of 4% formaldehyde or paraformaldehyde in 0.1 M PBS.[4][5]
-
Postfixation: Carefully dissect the spinal cord and postfix it in the same fixative solution for 16-24 hours at 4°C.[4]
-
Cryoprotection: Transfer the tissue to a 30% sucrose solution in 0.1 M PBS and store at 4°C until it sinks (typically 24-48 hours). This step is crucial for preserving tissue morphology during freezing.[4]
-
Sectioning: Cut serial frozen sections of the spinal cord at a thickness of 30-60 μm using a sliding microtome or a cryostat.[4] Collect the sections in PBS and process them as free-floating sections.[4]
2. Immunohistochemical Staining
-
Washing: Wash the free-floating sections three times in PBS for 10 minutes each to remove the cryoprotectant.
-
Blocking: Incubate the sections in a blocking solution to prevent non-specific antibody binding. A common blocking solution consists of 1-10% normal goat or donkey serum with 0.3% Triton X-100 in PBS.[4][5] Incubate for 30-60 minutes at room temperature.[4]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody directed against Substance P (e.g., rabbit anti-Substance P). The optimal dilution should be determined empirically, but a starting point of 1:1000 to 1:8000 is common.[4][5] The incubation is typically performed overnight at room temperature or for 48 hours at 4°C.[4][5]
-
Washing: After primary antibody incubation, wash the sections thoroughly in PBS (3 x 10 minutes).
-
Secondary Antibody Incubation: Incubate the sections with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit conjugated to Cy3 or Alexa Fluor 488) or a biotinylated secondary antibody.[4][5] A typical dilution is 1:200 to 1:600 in PBS with 0.3% Triton X-100. Incubate for 1-2 hours at room temperature.[4]
-
Washing: Wash the sections again in PBS (3 x 10 minutes).
3. Detection and Visualization
-
For Immunofluorescence:
-
Mount the sections onto gelatin-coated slides, allow them to air dry, and then coverslip with an appropriate mounting medium.[4]
-
Visualize the staining using a fluorescence or confocal microscope.
-
-
For Chromogenic Detection (using a biotinylated secondary antibody):
-
Incubate the sections with an avidin-biotin-peroxidase complex (ABC) solution according to the manufacturer's instructions (e.g., Vector Labs ABC kit) for 60 minutes at room temperature.[5]
-
Wash the sections in PBS (3 x 10 minutes).
-
Develop the signal by incubating the sections in a solution of 3,3'-Diaminobenzidine (DAB) with hydrogen peroxide until the desired staining intensity is reached.[5]
-
Stop the reaction by washing with PBS.
-
Mount, dehydrate through an alcohol gradient, clear in xylene, and coverslip.[4]
-
4. Controls
To ensure the specificity of the staining, it is essential to include proper controls:
-
Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.[4]
-
Pre-adsorption Control: Pre-incubate the primary antibody with an excess of the Substance P peptide to confirm that the staining is specific to the target antigen.[5]
Data Presentation
The following table summarizes typical parameters used in immunohistochemistry protocols for Substance P in the spinal cord, derived from various successful studies.
| Parameter | Specification 1 | Specification 2 | Specification 3 | Source |
| Animal Model | Adult male Sprague Dawley rats | Rat | Rat | [4][5] |
| Fixation | 4% formaldehyde in 0.1 M PBS | 4% formaldehyde in phosphate buffer | 4% formaldehyde, 12.5% picric acid in 0.1 M PBS | [4][5][6] |
| Section Thickness | 60 μm | Frozen sections (thickness not specified) | 60 μm | [4][5][6] |
| Blocking Solution | 1% normal donkey or goat serum in PBS with 0.3% Triton X-100 | 10% goat serum in PBS | 1% normal goat serum in PBS with 0.3% Triton X-100 | [4][5][6] |
| Primary Antibody | Rabbit anti-SPR (1:5000) | Rabbit anti-Substance P (1:5000) | Rabbit anti-Substance P | [4][5][6] |
| Incubation Time | Overnight at room temperature | 48 hours | 4 hours at room temperature | [4][5][6] |
| Secondary Antibody | Cy3-conjugated (1:600) | Biotinylated goat anti-rabbit | Fluorescent secondary | [4][5][6] |
| Detection Method | Immunofluorescence | Biotin-streptavidin/HRP with DAB | Immunofluorescence | [4][5][6] |
Visualizations
Substance P Immunohistochemistry Workflow
A workflow diagram illustrating the key steps in the immunohistochemistry protocol for Substance P.
Substance P Signaling Pathway in a Dorsal Horn Neuron
A simplified diagram of the Substance P signaling cascade in a postsynaptic spinal cord neuron.
References
- 1. Role of Substance P Signaling in Enhanced Nociceptive Sensitization and Local Cytokine Production after Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Substance P - Wikipedia [en.wikipedia.org]
- 4. Spinal Neurons that Possess the Substance P Receptor Are Required for the Development of Central Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immunostar.com [immunostar.com]
- 6. jneurosci.org [jneurosci.org]
Application Notes and Protocols for Quantifying Neurokinin A in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the quantification of neurokinin A (NKA) in tissue homogenates using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. Detailed protocols for sample preparation and the ELISA procedure are provided, along with a summary of the performance characteristics of various kits and a visualization of the NKA signaling pathway.
Introduction to Neurokinin A
Neurokinin A (NKA), also known as Substance K, is a member of the tachykinin family of neuropeptides.[1][2][3] It is derived from the preprotachykinin-A gene, which also encodes for Substance P.[2][3][4] NKA is widely distributed in the central and peripheral nervous systems and is involved in a variety of physiological processes, including smooth muscle contraction, nociception (pain perception), and inflammatory responses.[1] Its biological effects are primarily mediated through the neurokinin-2 (NK-2) receptor, although it can also interact with the neurokinin-1 (NK-1) receptor.[4][5][6]
Principle of the Competitive ELISA for Neurokinin A
The quantification of NKA in biological samples is commonly performed using a competitive ELISA. This assay format is based on the competition between the NKA in the sample and a fixed amount of labeled NKA for a limited number of binding sites on a specific antibody.
In this assay, the microplate wells are pre-coated with a capture antibody specific for NKA.[7][8][9] When the sample or standard is added to the well, the NKA present will bind to the antibody. Subsequently, a fixed amount of biotinylated NKA is added, which will also bind to the antibody sites that are not already occupied by the sample's NKA. The amount of biotinylated NKA bound to the antibody is inversely proportional to the concentration of NKA in the sample. The bound biotinylated NKA is then detected by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chromogenic substrate (TMB). The resulting color development is stopped with an acid solution, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of known concentrations of NKA, and the concentration of NKA in the unknown samples is determined by interpolating from this curve.
Commercially Available Neurokinin A ELISA Kits
Several manufacturers offer ELISA kits for the quantification of NKA in various sample types, including tissue homogenates. The following table summarizes the key quantitative data for a selection of these kits.
| Manufacturer | Kit Name | Catalog Number | Assay Type | Detection Range (pg/mL) | Sensitivity (pg/mL) | Sample Type(s) |
| Novus Biologicals | Human Neurokinin A ELISA Kit (Colorimetric) | NBP2-76744 | Competitive | 15.63 - 1000 | 9.38 | Serum, plasma, other biological fluids, tissue homogenates[7] |
| RayBiotech | Human/Mouse/Rat Neurokinin-A EIA Kit | EIA-NKA-1 | Competitive | Not Specified | Not Specified | Serum, cell culture medium[2] |
| antibodies-online.com | NKA ELISA Kit | ABIN6574240 | Competitive | 12.35 - 1000 | 12.35 | Human serum, plasma, tissue homogenates, cell lysates, cell culture supernates[10] |
| ELK Biotechnology | Human NKA(Neurokinin A) ELISA Kit | ELK1375 | Competitive | 15.63 - 1000 | 4.96 | Serum, plasma and other biological fluids[8] |
| Assay Genie | Human Neurokinin-A PharmaGenie ELISA Kit | SBRS0091 | Competitive | 0.1 - 1000 | 0.8 | Human, Mouse, Rat; Cell Culture Supernatants, Serum[3] |
| Cloud-Clone Corp. | ELISA Kit for Neurokinin A (NKA) | CEA428Mu | Competitive | Not Specified | High | Mouse; Serum, plasma, tissue homogenates[11] |
Experimental Protocols
A. Tissue Homogenate Preparation
This protocol provides a general guideline for the preparation of tissue homogenates for use in NKA ELISA kits. Optimization may be required depending on the specific tissue type.
Materials:
-
Fresh or frozen tissue sample
-
Glass homogenizer or mechanical homogenizer[7]
-
Centrifuge
-
Microcentrifuge tubes
Procedure:
-
Excise the tissue of interest and place it on ice immediately.
-
Thoroughly rinse the tissue with ice-cold PBS to remove any excess blood.[7]
-
Weigh the tissue.
-
Mince the tissue into small pieces on ice.
-
Add ice-cold PBS to the minced tissue. A common ratio is 1:9 (w/v), for example, 1 gram of tissue to 9 mL of PBS.[7]
-
Homogenize the tissue using a glass or mechanical homogenizer on ice until a uniform suspension is achieved.
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge the homogenate at 2,000-3,000 rpm for 20 minutes at 4°C to pellet cellular debris.[12] Some protocols may recommend higher speeds (e.g., 5000 x g for 5 minutes).
-
Carefully collect the supernatant, which contains the soluble NKA.
-
The supernatant can be used immediately for the ELISA assay or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.[7][12]
B. Neurokinin A ELISA Protocol (Competitive Assay)
This protocol is a generalized procedure based on common competitive ELISA kits. Always refer to the specific manual provided with your ELISA kit for detailed instructions, as incubation times and reagent volumes may vary.
Materials:
-
NKA ELISA Kit (including pre-coated microplate, standards, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)
-
Prepared tissue homogenate samples
-
Distilled or deionized water
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of standards, wash buffer, and other reagents as instructed in the kit manual.
-
Standard and Sample Addition: Add a specified volume (e.g., 50 µL) of each standard and sample to the appropriate wells of the pre-coated microplate.
-
Detection Reagent A (Biotinylated NKA) Addition: Immediately add a specified volume (e.g., 50 µL) of the prepared Detection Reagent A to each well. Mix gently.
-
First Incubation: Cover the plate and incubate for a specified time (e.g., 1 hour) at 37°C.[10]
-
Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3 times) with the prepared wash buffer.[10] After the final wash, remove any remaining wash buffer by inverting the plate and blotting it on a clean paper towel.
-
Detection Reagent B (HRP-Streptavidin) Addition: Add a specified volume (e.g., 100 µL) of the prepared Detection Reagent B to each well.
-
Second Incubation: Cover the plate and incubate for a specified time (e.g., 30 minutes) at 37°C.[10]
-
Second Washing: Repeat the washing step as described in step 5, typically for a greater number of washes (e.g., 5 times).[10]
-
Substrate Addition: Add a specified volume (e.g., 90 µL) of the TMB substrate solution to each well.
-
Third Incubation: Cover the plate and incubate for a specified time (e.g., 10-20 minutes) at 37°C in the dark.[10] Monitor the color development.
-
Stop Reaction: Add a specified volume (e.g., 50 µL) of the stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Determine the concentration of NKA in the samples by interpolating their absorbance values from the standard curve.
Visualizations
Neurokinin A Signaling Pathway
Neurokinin A primarily exerts its effects by binding to the G-protein coupled receptor, NK-2. However, it can also activate the NK-1 receptor. This activation initiates downstream signaling cascades that play a role in inflammation and other cellular responses.
Caption: Neurokinin A signaling through NK-1 and NK-2 receptors.
Experimental Workflow for NKA Quantification in Tissue Homogenates
The following diagram illustrates the key steps involved in the quantification of NKA from tissue samples using an ELISA kit.
Caption: Workflow for NKA quantification from tissue to data.
Competitive ELISA Principle
This diagram illustrates the competitive binding principle underlying the NKA ELISA.
Caption: Principle of competitive ELISA for Neurokinin A.
References
- 1. Neurokinin A - Wikipedia [en.wikipedia.org]
- 2. raybiotech.com [raybiotech.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Differential Contribution of Substance P and Neurokinin A to Spinal Cord Neurokinin-1 Receptor Signaling in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurokinin A engages neurokinin-1 receptor to induce NF-kappaB-dependent gene expression in murine macrophages: implications of ERK1/2 and PI 3-kinase/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. Human NKA(Neurokinin A) ELISA Kit [elkbiotech.com]
- 9. arp1.com [arp1.com]
- 10. Human ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 11. ELISA Kit for Neurokinin A (NKA) | CEA428Mu | Mus musculus (Mouse) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 12. sinogeneclon.com [sinogeneclon.com]
Application Notes and Protocols for Studying Tachykinin Signaling in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various cell culture models to investigate tachykinin signaling pathways. Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are a family of neuropeptides that play crucial roles in a wide range of physiological and pathological processes by activating G protein-coupled receptors (GPCRs), namely NK1, NK2, and NK3 receptors.[1][2] Understanding the intricacies of tachykinin signaling is paramount for the development of novel therapeutics targeting pain, inflammation, and various neurological disorders.[3][4][5]
I. Introduction to Cell Culture Models for Tachykinin Research
The study of tachykinin signaling has been greatly facilitated by the use of in vitro cell culture models. These systems offer a controlled environment to dissect the molecular mechanisms of receptor activation, downstream signaling cascades, and cellular responses. The choice of cell model is critical and depends on the specific research question.
Commonly Used Cell Lines:
-
HEK293 (Human Embryonic Kidney 293) Cells: Due to their high transfection efficiency and robust growth characteristics, HEK293 cells are widely used for the heterologous expression of tachykinin receptors.[6][7][8][9] This allows for the study of specific receptor subtypes in a clean background, devoid of other endogenous tachykinin receptors.
-
CHO-K1 (Chinese Hamster Ovary) Cells: Similar to HEK293 cells, CHO-K1 cells are another popular choice for stable or transient expression of NK receptors.[1][10][11][12] They are well-suited for a variety of functional assays, including calcium imaging and cAMP measurements.[10][13]
-
U-373 MG (Human Astrocytoma) Cells: This cell line endogenously expresses the full-length NK1 receptor, providing a more physiologically relevant model to study Substance P signaling in the context of glial cells.[14][15][16] However, it's important to note that the U-373MG cell line from ATCC has been shown to be a derivative of U-251MG.[17]
-
COS-7 (African Green Monkey Kidney) Cells: These cells are also suitable for recombinant protein expression and have been used in tachykinin receptor signaling studies.[18]
Primary Cell Cultures:
-
Dorsal Root Ganglion (DRG) Neurons: Primary cultures of DRG neurons are an excellent model for studying tachykinin signaling in a native environment.[19][20][21] These sensory neurons endogenously express tachykinin receptors, particularly NK1, and are crucial for pain transmission.[22][23]
II. Key Tachykinin Signaling Pathways
Tachykinin receptors primarily couple to Gq/11 and Gs proteins to initiate downstream signaling cascades.[1][6]
-
Gq/11-PLC-IP3-Ca²⁺ Pathway: Upon ligand binding, the activated receptor stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[24][25] This increase in intracellular calcium is a hallmark of tachykinin receptor activation and can be readily measured.
-
MAPK/ERK Pathway: Tachykinin receptor activation can also lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinases (ERK1/2).[1][15][26][27] This pathway is involved in regulating a variety of cellular processes, including cell proliferation, differentiation, and survival.[28][29]
III. Quantitative Data Summary
The following tables summarize key quantitative parameters for tachykinin signaling in various cell culture models.
Table 1: Ligand Binding Affinities (Kd)
| Receptor | Ligand | Cell Line | Kd (nM) | Reference |
| NK1 | [³H]Substance P | Transfected CHO | 0.33 ± 0.13 | [12] |
| NK1 | [³H]RP 67580 | Transfected CHO | 1.22 ± 0.27 | [12] |
Table 2: Functional Potencies (EC₅₀)
| Response | Ligand | Cell Model | EC₅₀ | Reference |
| Intracellular Ca²⁺ Increase | Substance P | NK1R-expressing HEK293 | -log EC₅₀ = 8.5 ± 0.3 M | [6][7] |
| cAMP Accumulation | Substance P | NK1R-expressing HEK293 | -log EC₅₀ = 7.8 ± 0.1 M | [6][7] |
| Intracellular Ca²⁺ Increase | Substance P | NK1R-transfected 3T3 | -log EC₅₀ = -8.53 ± 0.27 M | [6] |
| cAMP Accumulation | Substance P | NK1R-transfected 3T3 | -log EC₅₀ = -8.04 ± 0.18 M | [6] |
| Intracellular Ca²⁺ Increase | Substance P | Rat Spiral Ganglion Neurons | 18.8 µM | [24][30] |
| ERK Phosphorylation | Substance P | Cultured Adrenocortical Cells | 1.1 ± 0.1 nM | [26] |
IV. Experimental Protocols
A. Protocol 1: Calcium Imaging Assay for Tachykinin Receptor Activation
This protocol describes the measurement of intracellular calcium mobilization following tachykinin receptor activation using a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM.[25][31][32]
Materials:
-
Cells expressing the tachykinin receptor of interest (e.g., HEK293-NK1R)
-
Black, clear-bottom 96-well microplates
-
Culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 AM or Fura-2 AM calcium indicator
-
Pluronic F-127 (for aiding dye solubilization)
-
Probenecid (optional, to prevent dye leakage)
-
Tachykinin agonist (e.g., Substance P)
-
Fluorescence microplate reader or microscope equipped for calcium imaging
Procedure:
-
Cell Plating:
-
The day before the experiment, seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[31]
-
-
Dye Loading:
-
Washing:
-
After incubation, gently wash the cells twice with HBSS to remove extracellular dye.[25]
-
Add fresh HBSS to each well.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Acquire a stable baseline fluorescence reading for each well.
-
Add the tachykinin agonist at various concentrations to the wells.
-
Immediately begin recording the fluorescence intensity over time. For Fluo-4, excitation is typically at ~494 nm and emission at ~516 nm. For Fura-2, ratiometric measurements are made with excitation at ~340 nm and ~380 nm, and emission at ~510 nm.[25][33]
-
-
Data Analysis:
-
The change in intracellular calcium is typically represented as the ratio of fluorescence intensities (for ratiometric dyes) or the change in fluorescence relative to the baseline (F/F₀).
-
Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.[31]
-
B. Protocol 2: cAMP Accumulation Assay
This protocol measures the modulation of intracellular cyclic AMP (cAMP) levels, a downstream effector of Gs- and Gi-coupled tachykinin receptors.
Materials:
-
Cells expressing the tachykinin receptor of interest (e.g., CHO-K1-NK1R)
-
96-well cell culture plates
-
Culture medium
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
Tachykinin agonist
-
cAMP assay kit (e.g., ELISA, HTRF, or GloSensor-based)
Procedure:
-
Cell Plating:
-
Seed cells into a 96-well plate and grow to confluency as described in Protocol 1.
-
-
Cell Stimulation:
-
On the day of the assay, aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.
-
Incubate for a short period (e.g., 15-30 minutes).
-
Add the tachykinin agonist at various concentrations and incubate for the desired time (e.g., 10-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the instructions of the chosen cAMP assay kit.
-
Measure the intracellular cAMP concentration using the kit's protocol. This may involve an ELISA, a competitive immunoassay using HTRF, or a luminescence-based assay with a genetically encoded cAMP sensor.[6]
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC₅₀ value.
-
C. Protocol 3: ERK1/2 Phosphorylation (Western Blot)
This protocol assesses the activation of the MAPK/ERK pathway by detecting the phosphorylation of ERK1/2.
Materials:
-
Cells cultured in 6-well or 10 cm plates
-
Serum-free medium
-
Tachykinin agonist
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Stimulation:
-
Grow cells to approximately 80% confluency.
-
Serum-starve the cells (e.g., in medium with 0.5% FBS) for several hours or overnight to reduce basal ERK phosphorylation.
-
Stimulate the cells with the tachykinin agonist for different time points (e.g., 0, 2, 5, 10, 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK and total ERK.
-
Normalize the phospho-ERK signal to the total ERK signal to determine the relative level of ERK activation.
-
V. Conclusion
The cell culture models and protocols described herein provide a robust framework for the investigation of tachykinin signaling. By employing these techniques, researchers can elucidate the molecular pharmacology of tachykinin receptors, dissect their downstream signaling pathways, and screen for novel therapeutic agents that modulate this important neuropeptide system. The careful selection of the appropriate cell model and experimental assay is crucial for obtaining meaningful and reproducible data in the field of tachykinin research.
References
- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 4. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurology.com [jneurology.com]
- 6. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurokinin 1 Receptor Mediates Membrane Blebbing in HEK293 Cells through a Rho/Rho-associated Coiled-coil Kinase-dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G-protein-coupled receptor-mediated MAPK and PI3-kinase signaling is maintained in Chinese hamster ovary cells after γ-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expression of a G Protein-coupled Receptor (GPCR) Leads to Attenuation of Signaling by Other GPCRs: EXPERIMENTAL EVIDENCE FOR A SPONTANEOUS GPCR CONSTITUTIVE INACTIVE FORM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substance P induces rapid and transient membrane blebbing in U373MG cells in a p21-activated kinase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substance P-induced mitogenesis in human astrocytoma cells correlates with activation of the mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Substance P Induces Rapid and Transient Membrane Blebbing in U373MG Cells in a p21-Activated Kinase-Dependent Manner | PLOS One [journals.plos.org]
- 17. Cellosaurus cell line U-373MG ATCC (CVCL_2219) [cellosaurus.org]
- 18. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dorsal Root Ganglia Isolation and Primary Culture to Study Neurotransmitter Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeting dorsal root ganglia and primary sensory neurons for the treatment of chronic pain: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A review of dorsal root ganglia and primary sensory neuron plasticity mediating inflammatory and chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Small sensory neurons in the rat dorsal root ganglia express functional NK-1 tachykinin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Characteristics of dorsal root ganglia neurons sensitive to Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Substance P mobilizes intracellular calcium and activates a nonselective cation conductance in rat spiral ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Hemokinin-1 activates the MAPK pathway and enhances B cell proliferation and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. researchgate.net [researchgate.net]
- 31. benchchem.com [benchchem.com]
- 32. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 33. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
Analyzing Tachykinin Gene Expression in Neurons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of tachykinin gene expression in neurons. The tachykinin system, which includes peptides like Substance P and Neurokinin A, plays a crucial role in a wide array of physiological processes within the nervous system, including pain transmission, inflammation, and mood regulation.[1][2] Accurate and robust methods to quantify the expression of tachykinin-encoding genes (e.g., Tac1, Tac2, Tac3, Tac4) are essential for understanding neuronal function in both health and disease, and for the development of novel therapeutics targeting this system.
This document outlines three key techniques for analyzing tachykinin gene expression: Fluorescence In Situ Hybridization (FISH), Quantitative Real-Time PCR (qPCR), and Single-Cell RNA Sequencing (scRNA-seq). Each section includes a detailed protocol and is accompanied by diagrams to illustrate the experimental workflows and the underlying signaling pathway.
Tachykinin Signaling Pathway
Tachykinins exert their biological effects by binding to G protein-coupled receptors (GPCRs), primarily the neurokinin receptors NK1, NK2, and NK3.[2][3] Ligand binding initiates a cascade of intracellular signaling events, leading to the activation of various downstream effectors. This signaling is critical in modulating neuronal excitability and communication.
Data Presentation: Comparison of Gene Expression Analysis Techniques
The choice of method for analyzing tachykinin gene expression depends on the specific research question, considering factors like spatial resolution, sensitivity, throughput, and the number of genes to be analyzed. The following table summarizes the key quantitative characteristics of the techniques described in this document.
| Feature | Fluorescence In Situ Hybridization (FISH) | Quantitative Real-Time PCR (qPCR) | Single-Cell RNA Sequencing (scRNA-seq) |
| Spatial Resolution | High (subcellular) | Low (bulk tissue or cell population) | Low (single cell, but spatial context is lost) |
| Sensitivity | Moderate to high | High | High |
| Throughput | Low to moderate | High | High |
| Number of Genes Analyzed | Low (typically 1-4) | Low to moderate (up to ~100) | High (whole transcriptome) |
| Quantitative Nature | Semi-quantitative to quantitative | Highly quantitative | Quantitative |
| Cost per Sample | Moderate | Low | High |
| Single-Cell Resolution | Yes (with specific probes) | No (unless single cells are isolated first) | Yes |
| Discovery Potential | Low | Low | High |
Experimental Protocols
Fluorescence In Situ Hybridization (FISH) for Tachykinin mRNA in Neurons
FISH allows for the visualization and localization of specific tachykinin mRNA transcripts within individual neurons and even in subcellular compartments. This technique is invaluable for studying the spatial distribution of gene expression.
Protocol:
-
Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by immersion in 30% sucrose in PBS until it sinks.
-
Freeze the brain and section it on a cryostat at 16-20 µm thickness. Mount sections onto charged slides.
-
-
Pre-hybridization:
-
Wash slides in PBS to remove embedding medium.
-
Treat with Proteinase K (10 µg/ml in PBS) for 10 minutes at 37°C to permeabilize the tissue.
-
Wash in PBS.
-
Acetylate the sections with 0.25% acetic anhydride in 0.1 M triethanolamine for 10 minutes to reduce non-specific binding.
-
Wash in PBS and dehydrate through a series of ethanol concentrations (50%, 70%, 95%, 100%).
-
Air dry the slides.
-
-
Hybridization:
-
Prepare a hybridization buffer containing formamide, dextran sulfate, SSC, and your fluorescently labeled tachykinin-specific oligonucleotide probes.
-
Apply the hybridization solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at 37-42°C.
-
-
Post-hybridization Washes:
-
Carefully remove coverslips and wash the slides in decreasing concentrations of SSC (e.g., 2x, 1x, 0.5x) at increasing temperatures to remove unbound probes.
-
-
Imaging:
-
Counterstain with a nuclear stain like DAPI.
-
Mount with an anti-fade mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Quantitative Real-Time PCR (qPCR) for Tachykinin Gene Expression
qPCR is a highly sensitive and quantitative method for measuring the abundance of specific mRNA transcripts. It is ideal for comparing tachykinin gene expression levels across different experimental conditions or brain regions.
Protocol:
-
RNA Extraction:
-
Dissect the neuronal tissue of interest and immediately homogenize it in a lysis buffer (e.g., TRIzol).
-
Extract total RNA using a phenol-chloroform extraction followed by isopropanol precipitation, or use a commercial RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.[4]
-
-
qPCR:
-
Design and validate primers specific for the tachykinin genes of interest and at least one stable reference gene (e.g., GAPDH, β-actin).
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a fluorescent dye-based detection chemistry (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan).[5]
-
Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[4]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct values of the tachykinin genes to the Ct value of the reference gene.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Single-Cell RNA Sequencing (scRNA-seq) of Tachykinin-Expressing Neurons
scRNA-seq provides a comprehensive, unbiased view of the transcriptome of individual neurons. This powerful technique can be used to identify novel neuronal subtypes based on their tachykinin expression profiles and to discover co-expressed genes that may regulate or be regulated by the tachykinin system.
Protocol:
-
Single-Cell Suspension Preparation:
-
Acutely dissect the brain region of interest and enzymatically and mechanically dissociate the tissue to obtain a single-cell suspension.
-
Optionally, use Fluorescence-Activated Cell Sorting (FACS) to enrich for specific neuronal populations if a suitable marker is available.
-
-
Single-Cell Capture and Lysis:
-
Isolate individual cells using a microfluidics-based platform (e.g., 10x Genomics Chromium) or by sorting single cells into wells of a 96- or 384-well plate.
-
Lyse the captured cells to release their mRNA.
-
-
Reverse Transcription and Library Preparation:
-
Capture the mRNA using beads functionalized with oligo(dT) primers that also contain cell-specific barcodes and unique molecular identifiers (UMIs).
-
Perform reverse transcription to generate barcoded cDNA.
-
Pool the cDNA from all cells and perform pre-amplification.
-
Construct a sequencing library from the amplified cDNA.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Perform quality control on the sequencing data and align the reads to a reference genome.
-
Use the cell barcodes to demultiplex the data and the UMIs to quantify the number of transcripts per gene in each cell.
-
Perform downstream bioinformatics analysis, including normalization, dimensionality reduction (e.g., t-SNE, UMAP), clustering to identify cell populations, and differential gene expression analysis to identify markers for each cluster, including tachykinin genes.
-
References
- 1. Subcellular RNA-seq for the Analysis of the Dendritic and Somatic Transcriptomes of Single Neurons [bio-protocol.org]
- 2. Subcellular RNA-seq for the Analysis of the Dendritic and Somatic Transcriptomes of Single Neurons [en.bio-protocol.org]
- 3. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 4. elearning.unite.it [elearning.unite.it]
- 5. stackscientific.nd.edu [stackscientific.nd.edu]
Methods for Studying Tachykinin Release from Sensory Nerves: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various methods used to study the release of tachykinins, such as Substance P (SP) and Neurokinin A (NKA), from sensory nerves. Tachykinins are neuropeptides involved in a wide range of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2][3] Accurate measurement of their release is crucial for understanding their roles in both normal physiology and pathological conditions, as well as for the development of novel therapeutics.[2]
Introduction to Tachykinins
Tachykinins are a family of excitatory neuropeptides synthesized in neuronal and glial cells of the central and peripheral nervous systems.[1] SP is a prominent member of this family and is known to be a key neurotransmitter in pain signaling.[2][3] Tachykinins are released from the peripheral terminals of sensory nerves in response to various stimuli, including noxious chemicals, inflammatory mediators, and nerve stimulation.[4][5][6] This release contributes to neurogenic inflammation, characterized by vasodilation, plasma extravasation, and immune cell activation.[6][7][8]
Methods for Quantifying Tachykinin Release
Several methods are available for the quantification of tachykinin release, each with its own advantages and limitations. The choice of method depends on the specific research question, the biological matrix being studied, and the required sensitivity and throughput. The most common techniques include immunoassays (ELISA and RIA), in vivo microdialysis, and various in vitro models. More advanced techniques like mass spectrometry and electrochemical sensors are also gaining prominence.
Immunoassays: ELISA and RIA
Immunoassays are widely used for their sensitivity and ability to process multiple samples. They rely on the specific binding of antibodies to the target tachykinin.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.[1] Competitive ELISA is a common format for measuring small molecules like Substance P.[2][9] In this setup, the sample antigen competes with a labeled antigen for binding to a limited amount of antibody. The resulting signal is inversely proportional to the amount of antigen in the sample.[2]
Radioimmunoassay (RIA)
RIA is another highly sensitive in vitro assay technique used to measure the concentration of antigens by use of antibodies.[10] It is a competitive assay where a radiolabeled antigen competes with the unlabeled antigen in the sample for binding to a specific antibody.[10][11] The amount of radioactivity is inversely proportional to the concentration of the antigen in the sample.[12]
Data Presentation: Comparison of Tachykinin Detection Methods
| Method | Sample Types | Typical Sensitivity | Throughput | Key Advantages | Key Limitations |
| ELISA | Plasma, Serum, Saliva, Urine, Cell Culture Supernatants[1][2][3][9] | 23 - 43.8 pg/mL[9] | High | High specificity, relatively inexpensive, no radioactive materials[1] | Potential for cross-reactivity with related peptides, matrix effects can interfere with the assay[7] |
| RIA | Plasma, Tissue Extracts, Brain Samples[11][13][14] | 2.5 - 10 pg/sample[11][14] | Moderate to High | Extremely sensitive, well-established method[10][11] | Requires handling of radioactive materials and specialized equipment, potential for cross-reactivity[10] |
| In Vivo Microdialysis | Extracellular Fluid from Brain and other tissues[15][16][17] | Dependent on subsequent analysis method (e.g., RIA, LC-MS)[13][16] | Low | Allows for in vivo measurement in freely moving animals, provides temporal resolution of release[16][17] | Technically challenging, low recovery of large molecules, potential for tissue damage[16] |
| In Vitro Models (e.g., Perfused Organs, Cultured Neurons) | Perfusate, Culture Medium[4][5] | Dependent on subsequent analysis method | Low to Moderate | Allows for controlled stimulation and investigation of release mechanisms[4] | May not fully recapitulate the in vivo environment |
| Mass Spectrometry (LC-MS/MS) | Plasma, Saliva, Seminal Fluid, Tissue Homogenates[7][18][19] | ~4.3 pM for SP[19] | Moderate | High specificity and ability to distinguish between closely related peptides, can identify novel peptides[7][20] | Requires expensive equipment and specialized expertise, potential for matrix effects[19] |
| Electrochemical Sensors | Aqueous solutions, Urine, Plasma[21] | ~0.3 µM for fentanyl (as an example)[21] | High | Portable, rapid analysis, low cost[22] | Still an emerging technology for neuropeptides, potential for interference from other electroactive molecules[23] |
Experimental Protocols
Protocol 1: General Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a generalized procedure for a competitive ELISA for Substance P, based on commercially available kits.[2][9]
Materials:
-
Substance P ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, and substrate)[2]
-
Samples (plasma, serum, cell culture supernatant, etc.)[2]
-
Wash buffer
-
Stop solution
-
Plate reader capable of measuring absorbance at 450 nm[24]
Procedure:
-
Sample Preparation: Collect and prepare samples as required. This may involve centrifugation to remove particulates or dilution to bring the concentration within the assay range.[25] For plasma samples, collection in the presence of aprotinin is often recommended to prevent peptide degradation.[25]
-
Standard Curve Preparation: Reconstitute and serially dilute the Substance P standard to create a standard curve according to the kit instructions.[12]
-
Assay Procedure: a. Add standards and samples to the appropriate wells of the pre-coated microplate. b. Add the enzyme-conjugated Substance P and the specific antibody to each well.[2] c. Incubate the plate for the time specified in the kit protocol (typically 18-22 hours at 4°C or 3.5 hours at room temperature).[9] d. Wash the plate multiple times with wash buffer to remove unbound reagents.[2] e. Add the substrate solution to each well and incubate for a short period (e.g., 30-120 minutes) to allow for color development.[9] f. Add the stop solution to terminate the reaction.[24]
-
Data Analysis: a. Measure the optical density (OD) of each well at 450 nm using a plate reader.[24] b. Generate a standard curve by plotting the OD values of the standards against their known concentrations. c. Determine the concentration of Substance P in the samples by interpolating their OD values on the standard curve. The intensity of the color is inversely proportional to the amount of Substance P in the sample.[2]
Protocol 2: General Radioimmunoassay (RIA)
This protocol provides a general outline for a competitive RIA for Substance P.
Materials:
-
Antibody specific to Substance P[14]
-
Radiolabeled Substance P (e.g., ¹²⁵I-labeled)[14]
-
Substance P standard[14]
-
Samples
-
Assay buffer
-
Separation reagent (e.g., dextran-coated charcoal or a secondary antibody)[14]
-
Gamma counter
Procedure:
-
Reagent Preparation: Prepare standards, samples, antibody, and radiolabeled tracer in the assay buffer.
-
Assay Setup: In appropriate tubes, combine the sample or standard, a fixed amount of radiolabeled Substance P, and a specific amount of the primary antibody.[10]
-
Incubation: Incubate the mixture for a specified period (e.g., 16-24 hours at 4°C) to allow for competitive binding.[26]
-
Separation: Separate the antibody-bound from the free radiolabeled Substance P. This can be achieved by adding dextran-coated charcoal, which adsorbs the free peptide, followed by centrifugation.[14]
-
Counting: Measure the radioactivity in either the bound or free fraction using a gamma counter.[12]
-
Data Analysis: a. Construct a standard curve by plotting the percentage of bound radiolabeled antigen against the concentration of the unlabeled standard. b. Determine the concentration of Substance P in the samples by comparing their percentage of bound radioactivity to the standard curve.
Protocol 3: In Vivo Microdialysis
This protocol describes a general workflow for in vivo microdialysis to measure tachykinin release in the brain of a freely moving animal.[16][17]
Materials:
-
Microdialysis probe
-
Stereotaxic apparatus
-
Surgical instruments
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Analytical system for tachykinin quantification (e.g., RIA or LC-MS)[16]
Procedure:
-
Probe Implantation: Anesthetize the animal and surgically implant the microdialysis probe into the target brain region using a stereotaxic apparatus.[17]
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the microdialysis probe with aCSF at a low flow rate (e.g., 0.5-2 µL/min).[17] Tachykinins in the extracellular fluid will diffuse across the semi-permeable membrane of the probe and into the perfusate.[17]
-
Sample Collection: Collect the dialysate in fractions at regular intervals using a fraction collector.[16]
-
Stimulation (Optional): To study stimulated release, introduce a stimulus (e.g., high potassium solution, capsaicin, or a specific drug) through the microdialysis probe or via systemic administration.[13]
-
Sample Analysis: Quantify the concentration of tachykinins in the collected dialysate fractions using a highly sensitive analytical method such as RIA or LC-MS.[13][16]
Protocol 4: In Vitro Perfused Guinea Pig Lung
This protocol is based on studies investigating tachykinin release from sensory nerves in the lung.[5]
Materials:
-
Guinea pig
-
Perfusion apparatus
-
Physiological salt solution (e.g., Krebs-Henseleit buffer)
-
Stimulating agents (e.g., capsaicin, bradykinin, histamine)[5]
-
Analytical method for tachykinin quantification (e.g., RIA)[5]
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and carefully dissect the lungs and trachea.
-
Perfusion Setup: Cannulate the pulmonary artery and trachea and place the lungs in a perfusion chamber. Perfuse the lungs with a physiological salt solution at a constant flow rate.
-
Equilibration: Allow the preparation to equilibrate for a period of time.
-
Stimulation: Introduce stimulating agents into the perfusate to evoke tachykinin release from sensory nerves.[5]
-
Sample Collection: Collect the perfusate at regular intervals before, during, and after stimulation.
-
Sample Analysis: Measure the concentration of tachykinins in the collected perfusate using a suitable assay like RIA.[5]
Protocol 5: Cultured Dorsal Root Ganglion (DRG) Neurons
This protocol is based on studies of tachykinin release from cultured sensory neurons.[4]
Materials:
-
Rat pups
-
Dissection tools
-
Enzymes for tissue dissociation (e.g., collagenase, trypsin)
-
Cell culture medium and supplements
-
Culture plates
-
Stimulating agents (e.g., high potassium, capsaicin, bradykinin)[4]
-
Buffer for sample collection
-
Analytical method for tachykinin quantification
Procedure:
-
Cell Culture: a. Dissect dorsal root ganglia from rat pups. b. Dissociate the ganglia into single cells using enzymatic and mechanical methods. c. Plate the cells on coated culture dishes and maintain them in a suitable culture medium.[4]
-
Stimulation and Sample Collection: a. After a period of culture (e.g., 2-3 weeks), wash the cells with a physiological buffer. b. Incubate the cells with a buffer containing the desired stimulating agent for a defined period.[4] c. Collect the supernatant for analysis of released tachykinins.
-
Sample Analysis: Quantify the tachykinin concentration in the collected supernatant.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows described in this document.
Caption: Signaling cascade for tachykinin release from sensory nerve terminals.
Caption: General workflow for a competitive ELISA.
Caption: Workflow for in vivo microdialysis experiments.
Other Relevant Techniques
Calcium Imaging
Calcium imaging is a technique used to visualize changes in intracellular calcium concentration, which is an indirect measure of neuronal activity.[27][28] Genetically encoded calcium indicators (GECIs) like GCaMP can be expressed in specific neuron populations to monitor their activation in response to stimuli.[27][29] This method can be used in vitro with cultured neurons or in vivo to study the activity of sensory neurons that release tachykinins.[27][30][31]
Isolated Perfused Skin Models
Isolated perfused skin models provide a bridge between in vitro and in vivo studies.[32] These models maintain the viability and metabolic activity of the skin for several hours, allowing for the study of tachykinin release in a more physiologically relevant context than simple cell cultures.[32][33][34][35]
Tracheal Organ Bath
The tracheal organ bath is a classic pharmacological preparation used to study smooth muscle contraction and relaxation.[36][37] It can be adapted to study the release of tachykinins from sensory nerves in the airways and their subsequent effects on tracheal smooth muscle tone.[38][39]
Conclusion
The study of tachykinin release from sensory nerves is essential for advancing our understanding of pain, inflammation, and other physiological processes. This document has provided an overview of the key methods employed in this field, along with detailed protocols and comparative data. The choice of method will ultimately be guided by the specific research objectives, available resources, and the desired level of detail and physiological relevance. By carefully selecting and implementing these techniques, researchers can continue to unravel the complex roles of tachykinins in health and disease.
References
- 1. Substance P ELISA Kits [thermofisher.com]
- 2. Substance P ELISA Kit (ab288318) | Abcam [abcam.com]
- 3. novusbio.com [novusbio.com]
- 4. Biosynthesis and release of tachykinins from rat sensory neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. Tachykinins, sensory nerves, and asthma—an overview [ouci.dntb.gov.ua]
- 7. Mass spectrometric studies on the peptide integrity of substance P and related human tachykinins in human biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurogenic tachykinin mechanisms in experimental nephritis of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 11. Solid-phase radioimmunoassay for substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 13. Microdialysis combined with a sensitive radioimmunoassay. A technique for studying in vivo release of neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substance P radioimmunoassay using Nalpha-tyrosyl-substance P and demonstration of the presence of substance P-like immunoreactivities in human blood and porcine tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microdialysis measurement of in vivo neuropeptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. buczynski-gregus.com [buczynski-gregus.com]
- 18. researchgate.net [researchgate.net]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. Evaluation of multiple reaction monitoring cubed for the analysis of tachykinin related peptides in rat spinal cord using a hybrid triple quadrupole-linear ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent Advances in the Development of Portable Electrochemical Sensors for Controlled Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent advances in electrochemical sensors and biosensors for monitoring drugs and metabolites in pharmaceutical and biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. SP(Substance P) ELISA Kit - Elabscience® [elabscience.com]
- 25. resources.rndsystems.com [resources.rndsystems.com]
- 26. phoenixbiotech.net [phoenixbiotech.net]
- 27. Investigation of Pain Mechanisms by Calcium Imaging Approaches | springermedizin.de [springermedizin.de]
- 28. youtube.com [youtube.com]
- 29. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 30. researchgate.net [researchgate.net]
- 31. Calcium Imaging Approaches in Investigation of Pain Mechanism in the Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The isolated perfused human skin flap model: A missing link in skin penetration studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Flowskin®, a perfused human skin model on a platform | Genoskin [genoskin.com]
- 34. Full-Thickness Perfused Skin-on-a-Chip with In Vivo-Like Drug Response for Drug and Cosmetics Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 35. A new ex vivo human skin model for the topographic and biological analysis of cosmetic formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. Effect of substance P on neurally mediated contraction of rabbit airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Substance P contracts bovine tracheal smooth muscle via activation of myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Selective Tachykinin Receptor Agonists In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tachykinins are a family of neuropeptides that play crucial roles in a wide array of physiological and pathological processes. Their actions are mediated by three distinct G protein-coupled receptors: neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3). The development of selective agonists for these receptors has provided invaluable tools for elucidating the specific functions of each receptor subtype in vivo. These agonists have been instrumental in preclinical research across various fields, including gastroenterology, pain, inflammation, and neuroscience.
This document provides detailed application notes and experimental protocols for the in vivo use of selective tachykinin receptor agonists. It is intended to guide researchers in designing and executing experiments to investigate the physiological roles of tachykinin receptors and to explore their therapeutic potential.
Tachykinin Receptor Signaling Pathways
Tachykinin receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[1][2][3] This initiates a signaling cascade that results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] The NK1 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[4]
Selective Tachykinin Receptor Agonists: In Vivo Applications
The following tables summarize key in vivo applications and quantitative data for selective agonists of NK1, NK2, and NK3 receptors.
NK1 Receptor Agonist: [Sar9]substance P sulfone
| Application Area | Animal Model | Agonist & Dose | Route of Administration | Key Findings | Reference(s) |
| Gastrointestinal Motility | Rat | [Sar9]substance P sulfone (0.3-300 nmol/kg) | Intravenous (i.v.) | Dose-dependently induced phasic contractions of the colon. | [5] |
| Pain Research | Rat | [Sar9,Met(O2)11]substance P-saporin | Intraparenchymal | Selectively destroys NK1 receptor-expressing neurons. | [6] |
| Neuroinflammation | Rat | [Sar9,Met(O2)11]substance P | Intracerebroventricular (i.c.v.) | Used as a selective ligand for autoradiographic distribution studies of NK1 receptors in the brain. | [7] |
NK2 Receptor Agonist: [β-Ala8]neurokinin A-(4-10)
| Application Area | Animal Model | Agonist & Dose | Route of Administration | Key Findings | Reference(s) |
| Gastrointestinal Motility | Rat | [β-Ala8]neurokinin A-(4-10) (0.3-300 nmol/kg) | Intravenous (i.v.) | Induced a dose-dependent tonic contraction of the colon. | [5] |
| Gastrointestinal Motility | Dog | [β-Ala8]neurokinin A-(4-10) (2 μg/kg) | Intravenous (i.v.) | Increased colonic tone. | [8] |
| Urogenital Function | Rat, Guinea Pig | [β-Ala8]neurokinin A-(4-10) (μM concentrations) | Intravesical | Facilitated reflex micturition by reducing bladder capacity and residual volume. | [9] |
| Respiratory Function | Guinea Pig | [β-Ala8]neurokinin A-(4-10) | Not specified | Induced bronchospasm. | [10] |
| Central Nervous System | Mouse | [β-Ala8]neurokinin A-(4-10) (1-500 pmol) | Intracerebroventricular (i.c.v.) | Reduced open arm entries in the elevated plus-maze, suggesting an anxiogenic-like effect. | [11] |
NK3 Receptor Agonist: Senktide
| Application Area | Animal Model | Agonist & Dose | Route of Administration | Key Findings | Reference(s) |
| Central Nervous System | Gerbil | Senktide (0.06-0.6 nmol) | Intracerebroventricular (i.c.v.) | Dose-dependently induced hyperlocomotion. | [12] |
| Neuroendocrinology | Rat | Senktide | Lateral ventricle injection | Inhibited luteinizing hormone (LH) secretion. | [13] |
| Cognition and Memory | Rat | Senktide (0.2 mg/kg) | Subcutaneous (s.c.) | Facilitated the consolidation of episodic-like memory. | [14] |
| Gastrointestinal Motility | General | Senktide | Not specified | Effects are primarily mediated by neuronal pathways. | [15] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Colonic Motility in Anesthetized Rats
This protocol is adapted from a study investigating the effects of selective tachykinin receptor agonists on colonic motility.[5]
Objective: To measure changes in colonic motility in response to intravenous administration of selective NK1 and NK2 receptor agonists.
Materials:
-
Male Wistar rats (250-300 g)
-
Urethane (anesthetic)
-
Atropine and guanethidine (for autonomic blockade)
-
Selective NK1 agonist: [Sar9]substance P sulfone
-
Selective NK2 agonist: [β-Ala8]neurokinin A-(4-10)
-
Saline (vehicle)
-
Balloon-catheter device for motility recording
-
Pressure transducer and data acquisition system
Procedure:
-
Anesthetize rats with urethane (1.2 g/kg, intraperitoneally).
-
Cannulate the jugular vein for intravenous drug administration.
-
Administer atropine (1 mg/kg, i.v.) and guanethidine (5 mg/kg, i.v.) to block cholinergic and adrenergic influences on gut motility.
-
Insert a balloon-catheter device, filled with 0.5 mL of water, 7 cm into the colon via the rectum.
-
Connect the catheter to a pressure transducer to record changes in intracolonic pressure.
-
Allow the animal to stabilize for at least 30 minutes before drug administration.
-
Administer the selective tachykinin receptor agonist (or vehicle) intravenously in a cumulative dose-response manner (e.g., 0.3, 3, 30, 100, 300 nmol/kg).
-
Record colonic motility continuously throughout the experiment.
Data Analysis:
-
Measure the amplitude and frequency of phasic contractions.
-
Quantify changes in baseline colonic tone.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the agonist to the vehicle control.
Protocol 2: Assessment of Anxiety-Like Behavior in Mice using the Elevated Plus-Maze
This protocol is based on a study examining the central effects of tachykinin receptor agonists on anxiety.[11]
Objective: To evaluate the anxiogenic or anxiolytic-like effects of centrally administered selective tachykinin receptor agonists.
Materials:
-
Male Swiss-Webster mice (20-25 g)
-
Stereotaxic apparatus for intracerebroventricular (i.c.v.) injections
-
Selective tachykinin receptor agonists (e.g., [β-Ala8]neurokinin A-(4-10))
-
Artificial cerebrospinal fluid (aCSF) (vehicle)
-
Elevated plus-maze apparatus
-
Video tracking software for behavioral analysis
Procedure:
-
Implant a guide cannula into the lateral ventricle of each mouse under anesthesia using a stereotaxic apparatus. Allow for a recovery period of at least one week.
-
On the day of the experiment, administer the selective tachykinin receptor agonist (e.g., 1, 10, 100, or 500 pmol in 5 µL of aCSF) or vehicle via the implanted cannula.
-
Acclimatize the mouse to the testing room for at least 30 minutes before the test.
-
Place the mouse in the center of the elevated plus-maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms.
-
Analyze the data using appropriate statistical tests (e.g., one-way ANOVA) to compare the effects of the agonist-treated groups with the vehicle control group.
Concluding Remarks
The selective tachykinin receptor agonists are powerful pharmacological tools for in vivo research. The protocols and data presented here provide a foundation for investigating the diverse roles of NK1, NK2, and NK3 receptors in health and disease. Careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and interpretable results. As research in this field continues, these agonists will undoubtedly contribute to a deeper understanding of tachykinin biology and may pave the way for novel therapeutic interventions.
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of tachykinin NK1 and NK2 receptors on colonic motility in anesthetized rats: effect of agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting neurokinin-1 receptor-expressing neurons with [Sar9,Met(O2)11 substance P-saporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Facilitation of reflex micturition by intravesical administration of [beta Ala8]-neurokinin A (4-10), a selective NK-2 tachykinin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo pharmacology of [beta Ala8]neurokinin A-(4-10), a selective NK-2 tachykinin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The tachykinin NK3 receptor agonist senktide induces locomotor activity in male Mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Central injection of senktide, an NK3 receptor agonist, or neuropeptide Y inhibits LH secretion and induces different patterns of Fos expression in the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The neurokinin-3 receptor agonist senktide facilitates the integration of memories for object, place and temporal order into episodic memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes: The Use of Tac1 Knockout Mice in Pain Research
Introduction
The tachykinin precursor 1 (Tac1) gene encodes for the neuropeptides Substance P (SP) and Neurokinin A (NKA).[1] These neuropeptides are integral to nociceptive signaling, transmitting pain information into the central nervous system.[2][3] SP, in particular, is released from the terminals of specific sensory nerves and binds preferentially to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor, to mediate pain and inflammatory responses.[2][4] The co-localization of SP with the excitatory neurotransmitter glutamate in primary afferents that respond to painful stimulation underscores its importance in pain pathways.[3]
Tac1 knockout (Tac1-/-) mice, which are incapable of producing Substance P and Neurokinin A, serve as a critical in vivo model for investigating the specific roles of these tachykinins in various pain modalities.[1] Research using these mice has demonstrated that the absence of Tac1 gene products can lead to a significant decrease in nociceptive pain responses to moderate or intense stimuli, while responses to light or non-painful stimuli often remain unchanged.[5] This makes Tac1-/- mice an invaluable tool for dissecting the molecular mechanisms of pain and for the preclinical evaluation of novel analgesic drugs targeting the tachykinin system.
Signaling Pathways of Tac1-Encoded Peptides
Substance P is a primary ligand for the NK1R.[2][6] The binding of SP to NK1R on post-synaptic neurons in the spinal cord dorsal horn initiates a signaling cascade that increases neuronal excitability. This process involves the activation of G-proteins, leading to the stimulation of phospholipase C (PLC).[6][7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] This cascade ultimately enhances the activity of NMDA receptors, which are crucial for central sensitization and the amplification of pain signals.[7]
References
- 1. Hypoalgesia in mice with a targeted deletion of the tachykinin 1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Substance P: The Multifaceted Role of a Neuropeptide [elisakits.co.uk]
- 7. Substance P’s Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review [mdpi.com]
Application Note: Development of Stable Cell Lines for High-Throughput Screening of Neurokinin Receptor Ligands
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Neurokinin receptors (NK1, NK2, and NK3) are members of the G-protein coupled receptor (GPCR) superfamily and are activated by the tachykinin neuropeptides, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[1][2] These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes such as pain transmission, inflammation, and smooth muscle contraction.[1][3][4] Consequently, they are attractive targets for drug discovery in therapeutic areas including pain, depression, and inflammatory diseases.[3][5]
The development of stable cell lines that reliably express functional neurokinin receptors is a critical step for high-throughput screening (HTS) of potential therapeutic agents. These cell lines provide a consistent and reproducible system for characterizing the pharmacological profiles of novel compounds. This application note provides a comprehensive guide for the generation, selection, and characterization of stable cell lines expressing human neurokinin receptors. Detailed protocols for transfection, single-cell cloning, and functional validation are provided to facilitate the successful development of robust cellular tools for drug discovery.
Materials and Methods
Cell Line Selection: Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney 293 (HEK293) cells are suitable hosts for establishing stable cell lines due to their robust growth characteristics and high transfection efficiency.[6][7][8]
Vector Construction: The cDNA encoding the human neurokinin receptor of interest (NK1, NK2, or NK3) is cloned into a mammalian expression vector. The vector should contain a strong constitutive promoter (e.g., CMV) and a selectable marker, such as a gene conferring resistance to an antibiotic like Geneticin (G418), Puromycin, or Hygromycin B.[9][10]
Transfection: The expression vector is introduced into the host cells using a suitable transfection method. Lipid-based transfection reagents or electroporation are commonly used for this purpose.[10][11][12][13]
Selection and Clonal Isolation: Following transfection, cells are cultured in a medium containing the appropriate selection antibiotic.[9][10] This process eliminates non-transfected cells. Surviving cells, which have integrated the plasmid DNA into their genome, are then isolated as single clones through limiting dilution or automated cell sorting.[10][14]
Confirmation of Receptor Expression:
-
RT-PCR: Reverse transcription-polymerase chain reaction is used to confirm the transcription of the neurokinin receptor gene in the stably transfected clones.[15]
-
Immunofluorescence and Western Blotting: Antibodies specific to the neurokinin receptors can be used to visualize receptor expression and localization at the plasma membrane via immunofluorescence or to determine the molecular weight and relative expression levels by Western blotting.[16]
Functional Characterization:
-
Calcium Mobilization Assay: Activation of neurokinin receptors, particularly NK1 and NK2, leads to the activation of the Gq/11 signaling pathway, resulting in an increase in intracellular calcium levels.[17][18][19] This can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM) and a fluorescence plate reader.[18][20][21]
-
cAMP Assay: Neurokinin receptors can also couple to Gs, leading to the accumulation of cyclic AMP (cAMP).[1][22] This can be quantified using various methods, including luminescence-based biosensors or immunoassays.[22][23][24]
-
Receptor Internalization Assay: Agonist-induced internalization of neurokinin receptors is a hallmark of their activation and a key mechanism for signal desensitization.[1][25] This process can be monitored by tagging the receptor with a fluorescent protein (e.g., GFP) and observing its translocation from the plasma membrane to intracellular vesicles using fluorescence microscopy or high-content imaging systems.[15][26][27]
Experimental Workflow
Neurokinin Receptor Signaling Pathways
Neurokinin receptors primarily couple to Gq/11 and Gs G-proteins to initiate downstream signaling cascades.
Data Presentation
The pharmacological properties of the generated stable cell lines should be characterized by determining the potency and efficacy of known agonists and antagonists.
Table 1: Pharmacological Profile of Neurokinin Receptor Agonists in Stable Cell Lines
| Receptor | Agonist | Functional Assay | EC₅₀ (nM) |
| NK1 | Substance P | Calcium Mobilization | 1.8 x 10⁻⁸ M |
| NK2 | Neurokinin A | Calcium Mobilization | 2.38 x 10⁻⁹ M |
| NK2 | Neurokinin A | cAMP Accumulation | 5.61 x 10⁻⁹ M |
| NK3 | Neurokinin B | Calcium Mobilization | 12.0 nM |
EC₅₀ values are representative and may vary depending on the cell line and assay conditions.[8][15][28]
Table 2: Binding Affinities of Tachykinins for Human Neurokinin Receptors
| Receptor | Ligand | Binding Assay | IC₅₀ (nM) |
| NK1 | Substance P | Radioligand Binding | 0.17 |
| NK2 | Neurokinin A | Radioligand Binding | 3.4 |
IC₅₀ values are representative and may vary depending on experimental conditions.[6]
Protocols
Protocol 1: Generation of Stable Cell Lines
-
Cell Seeding: One day prior to transfection, seed CHO-K1 or HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection: Transfect the cells with the neurokinin receptor expression vector using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Selection: 48 hours post-transfection, passage the cells into a larger culture vessel (e.g., T-75 flask) and add the appropriate selection antibiotic to the culture medium (e.g., 400-800 µg/mL G418 for CHO-K1 cells).[7][8]
-
Maintenance: Replace the selection medium every 2-3 days to remove dead cells and maintain selective pressure.
-
Colony Formation: Continue culturing for 2-3 weeks until distinct antibiotic-resistant colonies are visible.
-
Clonal Isolation (Limiting Dilution):
-
Wash the plate with PBS and add a small volume of trypsin-EDTA to detach the colonies.
-
Resuspend the cells in culture medium and perform a serial dilution in a 96-well plate to achieve a theoretical density of 0.5 cells per well.
-
Incubate the plates and monitor for the growth of single colonies.
-
-
Expansion: Expand the single-cell-derived clones for further characterization.
Protocol 2: Calcium Mobilization Assay
-
Cell Seeding: Seed the stable cell line in a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) loading buffer to each well. Incubate for 30-60 minutes at 37°C.[29]
-
Compound Addition: Prepare serial dilutions of the test compounds (agonists or antagonists).
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then add the compounds and continuously monitor the change in fluorescence intensity over time.[18][20]
-
Data Analysis: The change in intracellular calcium is proportional to the change in fluorescence. Calculate the EC₅₀ for agonists or IC₅₀ for antagonists from the dose-response curves.[30]
Protocol 3: cAMP Assay (Luminescence-based)
-
Cell Seeding: Seed the stable cell line in a white, opaque 96-well plate and incubate overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition: Add serial dilutions of the test compounds.
-
Lysis and Detection: After an appropriate incubation period (e.g., 30 minutes), lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol (e.g., a kit utilizing a competitive immunoassay with a luminescent substrate).
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the amount of cAMP produced. Generate dose-response curves to determine the EC₅₀ or IC₅₀ values.[23][24]
Protocol 4: Receptor Internalization Assay
-
Cell Seeding: Seed the stable cell line expressing a fluorescently-tagged neurokinin receptor on glass-bottom plates or coverslips.
-
Agonist Stimulation: Treat the cells with a known agonist (e.g., Substance P for NK1) at a saturating concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).[15]
-
Fixation and Staining: At each time point, fix the cells with paraformaldehyde. If necessary, stain the nuclei with a fluorescent dye like DAPI.[15][16]
-
Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.
-
Analysis: Quantify the internalization by measuring the translocation of fluorescence from the plasma membrane to intracellular vesicles. This can be done by analyzing the number and intensity of fluorescent puncta within the cytoplasm.[15][26]
Conclusion
The successful development of stable cell lines expressing neurokinin receptors is a fundamental requirement for advancing drug discovery efforts targeting this important class of GPCRs. The protocols and guidelines presented in this application note provide a comprehensive framework for the generation, selection, and characterization of robust and reliable cellular tools for HTS and pharmacological profiling of novel neurokinin receptor modulators. Careful validation of receptor expression and function is paramount to ensure the quality and reproducibility of screening data.
References
- 1. mdpi.com [mdpi.com]
- 2. innoprot.com [innoprot.com]
- 3. Crosstalk between neurokinin receptor signaling and neuroinflammation in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Neurokinin receptors and their implications in various autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. genscript.com [genscript.com]
- 9. Stable Cell Line Generation | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. knowledge.lonza.com [knowledge.lonza.com]
- 11. Inducible expression of G protein-coupled receptors in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Construction of Recombinant Cell Lines for GPCR Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Construction of Recombinant Cell Lines for GPCR Expression | Springer Nature Experiments [experiments.springernature.com]
- 14. Stable Cell Line Development - Kemp Proteins [kempproteins.com]
- 15. innoprot.com [innoprot.com]
- 16. jneurosci.org [jneurosci.org]
- 17. Hi-Affi™ NK1 Stable Cell Line - Creative Biolabs [creative-biolabs.com]
- 18. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. experts.arizona.edu [experts.arizona.edu]
- 20. benchchem.com [benchchem.com]
- 21. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 22. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. resources.revvity.com [resources.revvity.com]
- 25. Neurokinin 1 Receptor Internalization in Spinal Cord Slices Induced by Dorsal Root Stimulation Is Mediated by NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. innoprot.com [innoprot.com]
- 27. m.youtube.com [m.youtube.com]
- 28. innoprot.com [innoprot.com]
- 29. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 30. genscript.com [genscript.com]
Application Notes and Protocols: Patch-Clamp Recording of Tachykinin-Induced Neuronal Excitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for investigating tachykinin-induced neuronal excitation using the patch-clamp technique. Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are a family of neuropeptides that play crucial roles in a wide array of physiological processes within the central and peripheral nervous systems, such as pain transmission, inflammation, and smooth muscle contraction.[1][2][3][4][5] Their effects are mediated by three distinct G-protein coupled receptors: NK1, NK2, and NK3.[1][5][6] Understanding the mechanisms of tachykinin-induced neuronal excitation is paramount for the development of novel therapeutics targeting a variety of neurological and psychiatric disorders.[7][8]
Data Presentation: Quantitative Effects of Tachykinins on Neuronal Excitability
The following tables summarize the quantitative data from patch-clamp studies on the effects of various tachykinin receptor agonists on neuronal membrane properties and firing rates.
| Agonist | Receptor Target | Concentration | Neuronal Population | Primary Effect | Magnitude of Effect | Reference |
| [Sar9,Met(O2)11]-Substance P (Sar-Met-SP) | NK1 | 1 µM | Guinea Pig Dorsal Root Ganglion (DRG) Neurons | Membrane Depolarization | Average of 8.05 ± 1.38 mV in 27% of neurons | [9] |
| [Sar9,Met(O2)11]-Substance P (Sar-Met-SP) | NK1 | 1 µM | Guinea Pig Dorsal Root Ganglion (DRG) Neurons | Increased Firing Rate | Significant increase in response to suprathreshold stimulus | [9] |
| Substance P | NK1 | 18.6 nM (EC50) | Guinea Pig Substantia Nigra (presumed GABAergic) | Increased Firing Rate | Concentration-dependent increase | [10] |
| [Sar9,Met(O2)11]-Substance P | NK1 | 41.9 nM (EC50) | Guinea Pig Substantia Nigra (presumed GABAergic) | Increased Firing Rate | Concentration-dependent increase | [10] |
| Septide | NK1 | 1 µM | Rat Spinal Cord Neurons in Culture | Membrane Depolarization | Up to 25 mV | [11] |
| Neurokinin A | NK2 | High Concentrations | Rat Entorhinal Cortex | Increased GABA-mediated currents | Robust increase in frequency and mean amplitude | [12] |
| Senktide | NK3 | 14.7 nM (EC50) | Guinea Pig Substantia Nigra (Dopaminergic) | Increased Firing Rate | Concentration-dependent increase | [10] |
| Neurokinin B | NK3 | 31.2 nM (EC50) | Guinea Pig Substantia Nigra (Dopaminergic) | Increased Firing Rate | Concentration-dependent increase | [10] |
| Senktide | NK3 | 0.3 µM | Rat Basolateral Amygdala | Membrane Depolarization | From -63.8 ± 3.1 mV to -61.1 ± 3.2 mV | [13] |
| Senktide | NK3 | 0.3 µM | Rat Basolateral Amygdala | Increased Firing Frequency | From 0.33 ± 0.23 Hz to 3.71 ± 2.34 Hz | [13] |
| Neurokinin B | NK3 | 0.3 µM | Rat Basolateral Amygdala | Membrane Depolarization | From -65.3 ± 4.7 mV to -61.9 ± 4.6 mV | [13] |
| Neurokinin B | NK3 | 0.3 µM | Rat Basolateral Amygdala | Increased Firing Frequency | From 0.35 ± 0.25 Hz to 2.99 ± 1.65 Hz | [13] |
| Antagonist | Receptor Target | Concentration | Agonist | Effect | Reference |
| Netupitant (NTP) | NK1 | 200 nM | [Sar9,Met(O2)11]-Substance P | Reversal of membrane depolarization and increased firing | [9] |
| SR 140333 | NK1 | 100 nM | Substance P / [Sar9,Met(O2)11]Substance P | Inhibition of excitatory responses | [10] |
| Spantide | NK1 | 1 µM | Substance P | Rightward shift of the concentration-inhibition curve for GABA current depression | [14] |
| CP99994 | NK1 | 1 µM | Substance P | Inhibition of Substance P-induced depression of GABA current | [14] |
| SR 48968 | NK2 | 100 nM | --- | No effect on senktide or Substance P-induced responses | [10] |
| SR 142801 | NK3 | 1-100 nM | Senktide / Neurokinin B / Substance P | Inhibition of increased firing rate | [10] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Tachykinin-Induced Depolarization and Firing
This protocol is designed to measure changes in membrane potential and action potential firing in response to tachykinin receptor agonists.
Materials:
-
Brain slice preparation of the region of interest (e.g., substantia nigra, amygdala)
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
Patch pipettes (3-7 MΩ resistance)
-
Patch-clamp amplifier and data acquisition system
-
Microscope with differential interference contrast (DIC) optics
-
Tachykinin receptor agonists (e.g., Substance P, Senktide) and antagonists (e.g., SR 140333, SR 142801)
Procedure:
-
Slice Preparation: Prepare acute brain slices (250-350 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated slicing solution. Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min at approximately 31.5°C.[15]
-
Cell Identification: Identify target neurons using DIC optics.[15]
-
Pipette Filling: Fill a patch pipette with the appropriate intracellular solution. A typical potassium-based intracellular solution for current-clamp recordings contains (in mM): 135 K-gluconate, 10 HEPES, 1 EGTA, 2 MgCl2, 4 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.3 with KOH).
-
Giga-seal Formation: Approach the selected neuron with the patch pipette while applying positive pressure. Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).[15]
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.[15]
-
Baseline Recording: In current-clamp mode, record the resting membrane potential and spontaneous firing activity for a stable period (e.g., 5 minutes) to establish a baseline.[15]
-
Agonist Application: Bath-apply the tachykinin receptor agonist at the desired concentration.
-
Data Acquisition: Record the changes in membrane potential and firing frequency for the duration of the drug application and subsequent washout.
-
Antagonist Application (Optional): To confirm receptor specificity, pre-incubate the slice with a selective antagonist before applying the agonist.
-
Data Analysis: Measure the peak depolarization, the change in firing frequency (in Hz), and the duration of the response.
Voltage-Clamp Analysis of Tachykinin-Induced Inward Currents
This protocol is for characterizing the ionic currents underlying tachykinin-induced neuronal excitation.
Materials:
-
Same as Protocol 1, with the addition of specific ion channel blockers if desired (e.g., TTX to block voltage-gated sodium channels).
Procedure:
-
Follow steps 1-6 of Protocol 1.
-
Voltage-Clamp Mode: Switch the amplifier to voltage-clamp mode and hold the neuron at a negative membrane potential (e.g., -70 mV).[15]
-
Baseline Current Recording: Record the baseline holding current for a stable period.
-
Agonist Application: Bath-apply the tachykinin receptor agonist.
-
Data Acquisition: Record the inward current induced by the agonist.
-
Current-Voltage (I-V) Relationship (Optional): To determine the reversal potential of the induced current, apply a series of voltage steps or a voltage ramp before and during the peak of the agonist-induced response.
-
Data Analysis: Measure the peak amplitude of the inward current. If an I-V protocol was performed, plot the agonist-induced current as a function of the holding potential to determine the reversal potential. A reversal potential near 0 mV suggests the involvement of a non-selective cation conductance.[16]
Perforated Patch-Clamp Recording
This technique is recommended to preserve intracellular signaling cascades that may be washed out in the conventional whole-cell configuration.[17][18][19][20][21]
Materials:
-
Same as Protocol 1, but the intracellular solution will contain a pore-forming antibiotic (e.g., Amphotericin B or Gramicidin).
Procedure:
-
Prepare the intracellular solution containing the pore-forming agent. For Amphotericin B, a final concentration of 100-240 µg/mL is typically used.
-
Follow steps 1-5 of Protocol 1.
-
Perforation: After forming a giga-seal, monitor the access resistance. The antibiotic will slowly form pores in the membrane patch, leading to a gradual decrease in access resistance over several minutes. The recording can begin once the access resistance has stabilized at a sufficiently low level (typically < 50 MΩ).
-
Proceed with either current-clamp (Protocol 1, steps 7-11) or voltage-clamp (Protocol 2, steps 2-7) recordings.
Mandatory Visualizations
Tachykinin Receptor Signaling Pathway
Caption: Tachykinin receptor signaling cascade leading to neuronal excitation.
Experimental Workflow for Patch-Clamp Recording
Caption: Workflow for a whole-cell patch-clamp experiment.
References
- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 3. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic [frontiersin.org]
- 5. Tachykinins and tachykinin receptors in the gut, with special reference to NK2 receptors in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tachykinin receptor 3 in the lateral habenula alleviates pain and anxiety comorbidity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Neurokinin-1 Receptors Increases the Excitability of Guinea Pig Dorsal Root Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tachykinin neurokinin-1 and neurokinin-3 receptor-mediated responses in guinea-pig substantia nigra: an in vitro electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of receptor-selective neurokinin agonists and a neurokinin antagonist on the electrical activity of spinal cord neurones in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of neurokinin-1 receptors promotes GABA release at synapses in the rat entorhinal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neurokinin-1 (NK1) receptors mediate tachykinin-induced depression of GABA current in bullfrog sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrophysiology of Arcuate Neurokinin B Neurons in Female Tac2-EGFP Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tachykinin-induced activation of non-specific cation conductance via NK3 neurokinin receptors in guinea-pig intracardiac neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Perforated whole-cell patch-clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Perforated Whole-Cell Patch-Clamp Technique: A User’s Guide | Springer Nature Experiments [experiments.springernature.com]
- 19. scientifica.uk.com [scientifica.uk.com]
- 20. researchgate.net [researchgate.net]
- 21. Whole-cell recording using the perforated patch clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing antibody concentration for tachykinin immunohistochemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize antibody concentration for tachykinin immunohistochemistry (IHC).
Troubleshooting Guide
Issue 1: Weak or No Staining
Weak or absent staining is a common issue in IHC, often pointing to suboptimal antibody concentration or procedural inefficiencies.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Primary antibody concentration is too low | Increase the antibody concentration incrementally. Perform a titration experiment to determine the optimal dilution. Start with the manufacturer's recommended range and test several dilutions (e.g., 1:50, 1:100, 1:200).[1] You can also try increasing the incubation time.[2] |
| Suboptimal antigen retrieval | The fixation process can mask the target antigen. Optimize the antigen retrieval method by testing different buffers (e.g., citrate buffer pH 6.0 or EDTA buffer pH 8.0/9.0), heating times, and methods (microwave, pressure cooker, or water bath).[2][3][4][5][6] For most antibodies, EDTA buffer at a higher pH has been shown to be more effective.[3][4] |
| Inadequate primary antibody incubation | Increase the incubation time to allow for sufficient binding. Overnight incubation at 4°C is a common starting point.[2][7] Longer incubation periods may enhance signal but can also increase background, so optimization is key.[7] |
| Inactive primary or secondary antibody | Ensure antibodies have been stored correctly and are within their expiration date.[8] Run a positive control to verify antibody activity.[9][10] Use a fresh batch of antibody if necessary.[9] |
| Incompatible primary and secondary antibodies | The secondary antibody must be raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[9][11][12] Also, ensure the isotypes of the primary and secondary antibodies are compatible.[11][12] |
| Protein of interest has low expression | Use a signal amplification system, such as a biotin-conjugated secondary antibody and streptavidin-HRP, to enhance the detection of low-abundance proteins.[9] |
Issue 2: High Background Staining
Excessive background staining can obscure specific signals and make interpretation difficult. This is often due to non-specific antibody binding.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Primary antibody concentration is too high | Titrate the antibody to a lower concentration.[9][11] Diluting the antibody further and incubating at 4°C can help reduce non-specific binding.[9] |
| Insufficient blocking | Increase the incubation time for the blocking step or try a different blocking reagent.[11] Normal serum from the same species as the secondary antibody is a common choice.[13][14][15] Bovine serum albumin (BSA) can also be used.[13][16] |
| Non-specific binding of the secondary antibody | Run a control without the primary antibody. If staining persists, the secondary antibody may be binding non-specifically.[9][11] Consider using a secondary antibody that has been pre-adsorbed against the immunoglobulin of your sample's species.[9][11] |
| Endogenous peroxidase or biotin activity | If using an HRP-based detection system, quench endogenous peroxidase activity with a 3% hydrogen peroxide solution.[1][13][17] If using a biotin-based system, block endogenous biotin with an avidin/biotin blocking kit.[1][13] |
| Hydrophobic interactions | Include a gentle detergent like Tween-20 (around 0.05%) in your antibody diluent and wash buffers to minimize non-specific hydrophobic interactions.[1] |
| Inadequate deparaffinization | Incomplete removal of paraffin can lead to spotty, uneven background staining. Ensure complete deparaffinization using fresh xylene.[17] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dilution for a new tachykinin antibody?
A1: Always start with the dilution range recommended on the antibody datasheet.[18] If the datasheet is unavailable, a common starting point for a new antibody is a 1:100 dilution. From there, you should perform a titration experiment, testing a range of dilutions (e.g., 1:50, 1:100, 1:200, 1:400) to determine the optimal concentration that provides a strong signal with minimal background.[1][18]
Q2: How do I choose the right antigen retrieval method for tachykinin IHC?
A2: The optimal antigen retrieval method is dependent on the specific tachykinin antibody, the tissue type, and the fixation method used.[4][19] Heat-Induced Epitope Retrieval (HIER) is the most commonly used method.[3] It is recommended to test different buffers, with citrate buffer (pH 6.0) and EDTA buffer (pH 8.0 or 9.0) being the most common choices.[3][4][5] Some tachykinin protocols have successfully used citrate buffer at pH 6.0.[20] Protease-Induced Epitope Retrieval (PIER) using enzymes like proteinase K or trypsin is another option, though HIER is generally more successful.[4][19]
Q3: What are the essential controls to include in my tachykinin IHC experiment?
A3: Including proper controls is crucial for validating your results. Essential controls include:
-
Positive Control: A tissue known to express the tachykinin of interest to confirm that the protocol and reagents are working correctly.[10][21]
-
Negative Control: A tissue known not to express the target tachykinin to check for non-specific binding and false positives.[10][21]
-
No Primary Antibody Control: Incubating a slide with only the antibody diluent and the secondary antibody to ensure the secondary antibody is not the source of staining.[10][22]
-
Isotype Control: For monoclonal primary antibodies, this involves using a non-immune antibody of the same isotype and at the same concentration as the primary antibody to ensure the observed staining is not due to non-specific immunoglobulin interactions.[10][22]
Q4: How can I block non-specific binding effectively?
A4: Effective blocking is key to reducing background noise. Common blocking agents include normal serum and protein solutions like BSA.[13] A crucial tip is to use normal serum from the same species in which the secondary antibody was raised.[13][15] For example, if you are using a goat anti-rabbit secondary antibody, you should block with normal goat serum. The blocking step should be performed before the primary antibody incubation.[14]
Experimental Protocols
Protocol 1: Immunohistochemistry for Tachykinin in Paraffin-Embedded Sections
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and antigen retrieval methods is essential.
-
Deparaffinization and Rehydration:
-
Antigen Retrieval (HIER Method):
-
Immerse slides in a pre-heated antigen retrieval buffer (e.g., 0.01 M sodium citrate buffer, pH 6.0).[20]
-
Heat in a microwave or water bath at 92-100°C for 10-20 minutes.[2][20]
-
Allow slides to cool to room temperature in the buffer (approximately 20-30 minutes).[2]
-
Rinse slides with wash buffer (e.g., PBS or TBS) (3 changes for 5 minutes each).[2]
-
-
Blocking Endogenous Peroxidase:
-
Blocking Non-Specific Binding:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Detection:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).[2]
-
Incubate sections with an Avidin-Biotin Complex (ABC) reagent for 30-60 minutes at room temperature.[2]
-
Rinse slides with wash buffer (3 changes for 5 minutes each).[2]
-
Incubate sections with a DAB substrate solution until the desired brown color develops (typically 2-10 minutes), monitoring under a microscope.[2]
-
Stop the reaction by rinsing with deionized water.[2]
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: Troubleshooting workflow for common IHC issues.
Caption: Tachykinin receptor signaling cascade.
References
- 1. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 2. benchchem.com [benchchem.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 5. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. Monoclonal vs Polyclonal Antibodies for Immunohistochemistry: Primary Antibody Selection | Bio-Techne [bio-techne.com]
- 8. documents.cap.org [documents.cap.org]
- 9. origene.com [origene.com]
- 10. Controls in IHC | Abcam [abcam.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 13. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | Bio-Techne [bio-techne.com]
- 14. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 17. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 18. theyoungresearcher.com [theyoungresearcher.com]
- 19. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 20. Adaptive Plasticity in Tachykinin and Tachykinin Receptor Expression after Focal Cerebral Ischemia Is Differentially Linked to GABAergic and Glutamatergic Cerebrocortical Circuits and Cerebrovenular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bosterbio.com [bosterbio.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
troubleshooting high background in substance P ELISA
Welcome to the technical support center for Substance P ELISA kits. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve accurate and reliable results in your experiments. High background is a common issue in ELISA assays, and this resource is designed to help you identify the cause and effectively resolve it.
Frequently Asked questions (FAQs)
Q1: What is considered high background in a Substance P ELISA?
High background in an ELISA refers to elevated optical density (OD) readings in the negative control or zero standard wells.[1][2] While the acceptable background level can vary between different Substance P ELISA kits and plate readers, a general guideline is that the OD of the zero standard should be low, often below 0.2, and significantly lower than the OD of the lowest standard. Excessively high color development across the plate is a clear indicator of a high background problem.[3]
Q2: I'm observing high background across my entire plate. What are the most likely causes?
Widespread high background is often due to issues with reagents or procedural steps that affect all wells. The most common culprits include:
-
Insufficient Washing: This is a primary cause of high background.[2][4] Inadequate removal of unbound reagents leads to non-specific signal.
-
Improper Reagent Preparation: Incorrect dilution of antibodies or the enzyme conjugate can lead to excessively high concentrations, causing non-specific binding.[5] Contaminated or expired reagents can also contribute to this issue.[1]
-
Suboptimal Incubation Times or Temperatures: Deviating from the recommended incubation parameters can increase non-specific binding.[1][6]
-
Contaminated Wash Buffer or Substrate: Using contaminated reagents can introduce substances that interfere with the assay and elevate background readings.[3][7] The TMB substrate, in particular, should be colorless before use.[3]
Q3: My sample wells show high background, but my standards are fine. What could be the problem?
This scenario strongly suggests a "matrix effect," where components in your sample (e.g., serum, plasma) interfere with the assay.[8] Substances in the sample matrix can cause non-specific binding of assay components. For Substance P ELISA, it is crucial to follow the recommended sample dilutions for your specific sample type to minimize these effects.[9] Some protocols may also recommend the addition of protease inhibitors to the samples to prevent the degradation of Substance P.[4][9]
Q4: Can the type of blocking buffer affect the background in my Substance P ELISA?
Absolutely. The blocking buffer is critical for preventing non-specific binding of antibodies to the microplate wells.[10] If the blocking is insufficient, it can lead to high background.[11] It's important to use the blocking buffer recommended in the kit instructions. If you are developing your own assay, you may need to optimize the blocking buffer by trying different agents (e.g., BSA, non-fat dry milk) or increasing the concentration and incubation time.[10][12]
Q5: How can I be sure my washing technique is adequate?
Proper washing technique is crucial for low background.[4] Here are some key points to ensure effective washing:
-
Volume: Use the recommended volume of wash buffer, typically filling the wells (around 300-400 µL).[3]
-
Number of Washes: Perform the recommended number of wash cycles, and consider adding an extra wash if you are experiencing high background.[2]
-
Soaking Time: Introducing a short soak time (e.g., 30 seconds) between washes can improve the removal of unbound reagents.[13]
-
Aspiration: Ensure complete removal of the wash buffer after each wash step by inverting the plate and tapping it firmly on absorbent paper.[7]
Troubleshooting High Background
Use the following table to identify potential causes of high background and implement the recommended solutions.
| Observation | Potential Cause | Recommended Solution | Citation |
| High background in all wells (including standards and samples) | Insufficient Washing | Increase the number of washes, ensure complete aspiration of wash buffer after each step, and consider adding a brief soaking step. | [2][4] |
| Improper Reagent Concentration | Double-check the dilution calculations for all antibodies and conjugates. Prepare fresh dilutions and ensure thorough mixing. | [5] | |
| Contaminated Reagents | Use fresh, high-quality water for buffer preparation. Ensure the TMB substrate is colorless before use. | [3][7] | |
| Incorrect Incubation Time/Temperature | Strictly adhere to the incubation times and temperatures specified in the kit protocol. Avoid incubating near heat sources or in direct sunlight. | [1][6] | |
| Suboptimal Blocking | Increase the blocking incubation time or consider using a different blocking agent if developing your own assay. | [10][11] | |
| High background in sample wells only | Matrix Effects | Ensure you are using the recommended sample dilution for your specific matrix (e.g., serum, plasma). You may need to further dilute your samples. | [8][9] |
| Sample Contamination | Handle samples carefully to avoid cross-contamination. Use fresh pipette tips for each sample. | [1] | |
| High background in negative control/zero standard wells | Cross-reactivity | In a competitive ELISA, the antibody may be cross-reacting with other molecules. Ensure the specificity of the antibody for Substance P. | [14] |
| Contamination of Zero Standard | Prepare fresh zero standard (assay buffer) and handle it with care to prevent contamination. | [1] |
Experimental Protocols
Protocol: Optimizing Wash Steps to Reduce High Background
This protocol describes a systematic approach to optimizing the washing procedure to minimize high background in your Substance P ELISA.
-
Prepare a standard plate layout: Set up your plate with replicates of the zero standard and a mid-range standard.
-
Divide the plate into sections: Assign different washing protocols to different sections of the plate.
-
Section 1 (Standard Protocol): Follow the washing procedure exactly as described in the kit manual.
-
Section 2 (Increased Washes): Increase the number of washes by one or two cycles compared to the standard protocol.
-
Section 3 (Increased Soak Time): Introduce a 30-60 second soak with the wash buffer in each well during every wash cycle.
-
Section 4 (Combined Approach): Combine an increased number of washes with a soak time.
-
-
Perform the ELISA: Proceed with the rest of the ELISA protocol as instructed in the manual.
-
Analyze the results: Compare the OD values of the zero standard across the different sections. The washing protocol that yields the lowest OD for the zero standard while maintaining a strong signal for the mid-range standard is the optimal one.
Visual Troubleshooting Guides
Troubleshooting Workflow for High Background
References
- 1. unibiotech.in [unibiotech.in]
- 2. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 3. sinobiological.com [sinobiological.com]
- 4. abcam.com [abcam.com]
- 5. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. arp1.com [arp1.com]
- 9. abcam.com [abcam.com]
- 10. corning.com [corning.com]
- 11. How to deal with high background in ELISA | Abcam [abcam.com]
- 12. hiyka.com [hiyka.com]
- 13. novateinbio.com [novateinbio.com]
- 14. elisakits.co.uk [elisakits.co.uk]
preventing tachyphylaxis in tachykinin smooth muscle contraction assays
Welcome to the technical support center for tachykinin smooth muscle contraction assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on preventing tachyphylaxis.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Rapidly diminishing response to repeated tachykinin application. | 1. Receptor Desensitization/Internalization: Prolonged or repeated exposure to tachykinins can lead to phosphorylation of the NK receptors by G protein-coupled receptor kinases (GRKs). This promotes the binding of β-arrestins, which uncouple the receptor from its G protein and can lead to receptor internalization.[1][2] 2. Insufficient Washout: Residual agonist in the organ bath continues to stimulate and desensitize the receptors between applications.[3] 3. Peptide Degradation: Tachykinins like Substance P can be rapidly degraded by peptidases present in the tissue preparation.[4] | 1. Optimize Washout Times: Increase the duration and frequency of washes with physiological salt solution (PSS) between agonist applications. Aim for a complete return to baseline before the next application.[3] 2. Use a Flow-Through System: If available, a superfusion or flow-through system can provide a more efficient and consistent removal of the agonist compared to a static organ bath.[3] 3. Incorporate Peptidase Inhibitors: Consider adding a cocktail of peptidase inhibitors (e.g., phosphoramidon, captopril, bestatin) to your PSS to prevent the degradation of tachykinin peptides. 4. Determine Recovery Time: Conduct a time-course experiment to determine how long it takes for the tissue to recover its responsiveness after exposure to a high concentration of the tachykinin.[3] |
| High variability in dose-response curves between tissues. | 1. Inconsistent Tachyphylaxis Development: Variations in the timing of cumulative dose additions can lead to different degrees of tachyphylaxis between experiments.[3] 2. Tissue Viability: Differences in tissue health and preparation can affect responsiveness. | 1. Standardize Dosing Intervals: Use a timer to ensure precise and consistent intervals between the addition of increasing agonist concentrations in a cumulative dosing protocol.[3] 2. Perform a Time-Control Experiment: In a control tissue, administer a single, low concentration of the tachykinin repeatedly at the same intervals as your planned cumulative additions. A waning response will confirm the development of tachyphylaxis at that dosing schedule.[3] 3. Consider Non-Cumulative Dosing: For highly sensitive tissues or to eliminate the influence of tachyphylaxis, use a fresh tissue for each data point. While more resource-intensive, this approach can significantly reduce variability.[3][5] 4. Assess Tissue Viability: At the beginning of each experiment, challenge the tissue with a standard depolarizing agent like 60 mM KCl to ensure a robust and reproducible contraction, indicating a healthy preparation.[6] |
| Complete loss of tissue responsiveness after a single high-dose application. | 1. Profound Receptor Desensitization: A high concentration of agonist can cause a rapid and near-total desensitization of the receptor population.[4] 2. Receptor Downregulation: Prolonged exposure to high agonist concentrations can lead to the degradation of internalized receptors, reducing the total number of receptors available on the cell surface. | 1. Optimize Agonist Concentration Range: If possible, conduct experiments using concentrations in the lower to mid-range of the dose-response curve to avoid maximal desensitization.[3] 2. Extended Recovery Period: Allow for a significantly longer recovery period with frequent washes after a high-dose application. 3. Re-evaluate Experimental Design: If high concentrations are necessary, consider a non-cumulative dosing protocol with single applications on separate, fresh tissues.[3] |
| Lack of cross-tachyphylaxis to other contractile agents. | Specificity of Tachykinin Receptors: Tachyphylaxis to tachykinins is typically specific to tachykinin receptors and does not affect the response to agonists that act on different receptor systems (e.g., acetylcholine, histamine).[4][7] | This is an expected observation and can be used as a control to ensure that the loss of responsiveness is specific to the tachykinin pathway and not due to general tissue fatigue or deterioration. |
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of smooth muscle contraction assays?
A1: Tachyphylaxis is a phenomenon where the repeated or continuous administration of a drug or agonist results in a progressively diminishing response. In tachykinin smooth muscle contraction assays, this means that subsequent applications of a tachykinin like Substance P or Neurokinin A will produce smaller contractions than the initial application.[4]
Q2: What are the primary molecular mechanisms behind tachykinin receptor tachyphylaxis?
A2: The primary mechanisms involve:
-
Receptor Phosphorylation: Agonist binding triggers the phosphorylation of the intracellular domains of the tachykinin receptors by G protein-coupled receptor kinases (GRKs).[1]
-
β-Arrestin Binding: Phosphorylated receptors recruit β-arrestins, which sterically hinder the receptor's interaction with its G protein, thereby desensitizing G protein-mediated signaling.[1]
-
Receptor Internalization: The receptor-β-arrestin complex is often targeted for endocytosis, removing the receptor from the cell surface and further reducing the tissue's responsiveness.[3]
Q3: How can I experimentally quantify the extent of tachyphylaxis?
A3: You can quantify tachyphylaxis by repeatedly administering the same concentration of a tachykinin agonist at fixed intervals and measuring the peak contractile response for each application. A progressive decrease in the response amplitude indicates the development of tachyphylaxis. The rate and extent of this decline can be calculated and compared across different experimental conditions.[3]
Q4: Is tachyphylaxis reversible?
A4: Yes, tachyphylaxis is often a reversible process. The recovery of the response depends on the dephosphorylation and recycling of the internalized receptors back to the cell surface. The time required for recovery can vary depending on the specific tachykinin, its concentration, the duration of exposure, and the tissue type.[3]
Q5: Does the concentration of the tachykinin affect the degree of tachyphylaxis?
A5: Yes, the magnitude of tachyphylaxis is generally proportional to the concentration of the desensitizing dose of the peptide.[4] Higher concentrations tend to induce a more rapid and profound desensitization.[4]
Data Presentation
Table 1: Contractile Potency of Tachykinin Agonists in Various Smooth Muscle Preparations
| Tissue | Species | Agonist | pD2 Value (Mean ± SEM) | Reference |
| Detrusor Muscle | Porcine | Kassinin | 7.20 | [6] |
| Bladder Neck | Porcine | Kassinin | 7.70 | [6] |
| Saphenous Vein | Human | Neurokinin A | 7.3 ± 0.2 | [8] |
Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.
Experimental Protocols
Protocol 1: Assessment of Tachyphylaxis in an Isolated Organ Bath
This protocol describes a method to quantify the rate and extent of tachyphylaxis to a tachykinin agonist using an isolated smooth muscle preparation (e.g., guinea pig ileum).
Materials:
-
Isolated organ bath system (tissue chambers, force-displacement transducers, amplifiers, data acquisition system)[6]
-
Physiological Salt Solution (PSS), e.g., Krebs solution[9]
-
Carbogen gas (95% O2 / 5% CO2)[6]
-
Tachykinin agonist stock solution
-
Standard depolarizing agent (e.g., 60 mM KCl)[6]
-
Dissection tools, sutures, syringes
Procedure:
-
System Preparation: Preheat the tissue bath to 37°C and fill the reservoirs with PSS. Continuously aerate the PSS with carbogen gas.[5]
-
Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Dissect the desired smooth muscle tissue (e.g., a 2-3 cm segment of guinea pig ileum) and place it in cold, carbogen-aerated PSS.[6]
-
Mounting the Tissue: Mount the tissue in the organ bath chamber under a resting tension (e.g., 0.5-1.0 g for guinea pig ileum).[6]
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes. During this period, wash the tissue with fresh PSS every 15-20 minutes.[5][6]
-
Viability Check: After equilibration, assess the tissue's viability by inducing a contraction with 60 mM KCl. A robust and reproducible contraction indicates a healthy preparation. Wash the tissue thoroughly to return to the baseline resting tension.[6]
-
Induction and Measurement of Tachyphylaxis: a. Once the baseline is stable, add a specific concentration of the tachykinin agonist (e.g., the EC75 concentration) to the organ bath and record the maximal contractile response. b. Wash the tissue with fresh PSS for a defined period (e.g., 15 minutes). c. Repeat steps 6a and 6b for a set number of cycles (e.g., 5-10).
-
Data Analysis: a. Measure the peak tension of the contraction for each agonist application. b. Normalize each response to the initial contraction (express as a percentage of the first response). c. Plot the normalized response against the application number to visualize the rate and extent of tachyphylaxis.
Protocol 2: Determining the Time Course of Recovery from Tachyphylaxis
This protocol determines the time required for the tissue response to recover from tachyphylaxis.
Procedure:
-
Induce Tachyphylaxis: Follow steps 1-5 from Protocol 1. Then, induce a state of desensitization by exposing the tissue to a high concentration of the tachykinin agonist (e.g., EC90) for a fixed period (e.g., 10 minutes) and then wash it out.[3]
-
Implement Recovery Period: After washing out the desensitizing agonist, allow the tissue to recover in fresh PSS for a specific period. Use different recovery times for different tissues (e.g., 5, 15, 30, 60, and 90 minutes).[3]
-
Re-challenge with Agonist: After the designated recovery period, re-challenge the tissue with the same concentration of agonist used in the initial viability check (e.g., EC75) and record the maximal response.
-
Data Analysis: a. Express the recovered response as a percentage of the initial response before desensitization. b. Plot the percentage of response recovery against the recovery time to determine the time course of resensitization.
Visualizations
References
- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of an atypical Gαs-biased β2AR agonist that fails to evoke airway smooth muscle cell tachyphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fading and tachyphylaxis to the contractile effects of substance P in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Characteristics of histamine tachyphylaxis in canine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Smooth muscle neurokinin-2 receptors mediate contraction in human saphenous veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cross-Reactivity of Tachykinin Receptor Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tachykinin receptor antagonists. The information is designed to help address specific issues related to antagonist cross-reactivity and ensure the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary tachykinin receptors and their endogenous ligands?
A1: There are three main subtypes of tachykinin receptors: NK1, NK2, and NK3. Their primary endogenous ligands are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), respectively. While each ligand has a preferential receptor, they can all interact with the other receptor subtypes, albeit with lower affinity. This inherent cross-reactivity of the natural ligands underscores the importance of using highly selective antagonists in research.[1][2]
Q2: Why is assessing the cross-reactivity of a tachykinin receptor antagonist crucial?
A2: Assessing the cross-reactivity, or selectivity, of a tachykinin receptor antagonist is critical for several reasons. An antagonist that binds to multiple tachykinin receptor subtypes (NK1, NK2, and NK3) can lead to ambiguous experimental results, making it difficult to attribute the observed effects to the intended receptor target. Furthermore, off-target binding to other, unrelated receptors can lead to unexpected pharmacological effects and potential side effects in a clinical setting. Therefore, a thorough understanding of an antagonist's selectivity profile is essential for the accurate interpretation of research data and for the development of safe and effective therapeutics.
Q3: What are the standard assays to determine the selectivity of a tachykinin receptor antagonist?
A3: The two primary types of assays used to determine the selectivity of tachykinin receptor antagonists are:
-
Radioligand Binding Assays: These assays directly measure the affinity of the antagonist for the different tachykinin receptors. A common format is a competition binding assay, where the ability of the unlabeled antagonist to displace a radiolabeled ligand from the receptor is measured. The resulting inhibition constant (Ki) is a measure of the antagonist's binding affinity. By comparing the Ki values across the NK1, NK2, and NK3 receptors, the selectivity of the compound can be determined.[3]
-
Functional Assays: These assays measure the ability of the antagonist to inhibit the downstream signaling of the tachykinin receptors upon activation by an agonist. Tachykinin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq signaling pathway. Activation of this pathway leads to the production of inositol phosphates (like IP1) and an increase in intracellular calcium. Therefore, common functional assays include inositol phosphate accumulation assays and calcium mobilization assays. By assessing the antagonist's potency (e.g., IC50) in blocking the agonist-induced response at each receptor subtype, its functional selectivity can be determined.[1][2]
Troubleshooting Guides
Radioligand Binding Assays
Problem: High non-specific binding in my competition binding assay.
-
Possible Cause 1: Radioligand concentration is too high.
-
Solution: Use a radioligand concentration at or below its dissociation constant (Kd) for the receptor. Higher concentrations can lead to increased binding to non-receptor sites.[3]
-
-
Possible Cause 2: Insufficient washing.
-
Solution: Increase the number and/or volume of washes with ice-cold buffer to more effectively remove unbound radioligand.
-
-
Possible Cause 3: Hydrophobic interactions of the antagonist or radioligand with the filter or plate.
-
Solution: Pre-treat the filters with a blocking agent like polyethyleneimine (PEI). Including a low concentration of a detergent (e.g., 0.1% BSA) in the assay buffer can also help to reduce non-specific binding.
-
-
Possible Cause 4: Insufficient blocking of non-specific sites.
-
Solution: Ensure that the concentration of the unlabeled ligand used to define non-specific binding is high enough to fully saturate the target receptors (typically 100- to 1000-fold higher than its Kd).
-
Problem: Low or no specific binding signal.
-
Possible Cause 1: Low receptor expression in the cell membrane preparation.
-
Solution: Verify the expression of the receptor in your membrane preparation using a positive control antagonist with known high affinity. If expression is low, you may need to use a different cell line or optimize your cell culture and membrane preparation protocol.
-
-
Possible Cause 2: Degraded radioligand.
-
Solution: Check the age and storage conditions of your radioligand. Radiochemicals can degrade over time, leading to a loss of binding activity. It is advisable to aliquot and store them at -80°C and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Incorrect assay conditions.
-
Solution: Ensure that the pH, ionic strength, and temperature of your assay buffer are optimal for receptor binding. Also, confirm that the incubation time is sufficient to reach equilibrium.
-
Functional Assays (Inositol Phosphate Accumulation)
Problem: No response or a very weak signal upon agonist stimulation.
-
Possible Cause 1: Poor cell health or low receptor expression.
-
Solution: Ensure your cells are healthy and not overgrown before starting the assay. Verify receptor expression using a reliable method like a binding assay or by testing a known potent agonist.
-
-
Possible Cause 2: Inactive agonist.
-
Solution: Check the quality and concentration of your agonist. Prepare fresh dilutions from a reliable stock solution.
-
-
Possible Cause 3: Suboptimal assay conditions.
-
Solution: Optimize the agonist stimulation time and the concentration of lithium chloride (LiCl) used to inhibit IP1 degradation. A typical LiCl concentration is 50 mM, and stimulation times can range from 30 to 60 minutes.
-
-
Possible Cause 4: Issues with the detection reagents.
-
Solution: Ensure that the components of your IP1 detection kit are stored correctly and have not expired. Prepare the detection reagents fresh on the day of the experiment according to the manufacturer's instructions.
-
Problem: High background signal in the absence of agonist.
-
Possible Cause 1: Constitutive receptor activity.
-
Solution: Some receptor expression systems can exhibit high basal activity. This can sometimes be reduced by lowering the receptor expression level or by treating the cells with an inverse agonist.
-
-
Possible Cause 2: Contamination of assay components.
-
Solution: Use fresh, high-quality reagents and sterile techniques to avoid contamination that could lead to non-specific signaling.
-
-
Possible Cause 3: Cell stress.
-
Solution: Handle cells gently during the assay procedure. Over-trypsinization or harsh washing steps can stress the cells and lead to an increase in basal signaling.
-
Data Presentation: Selectivity of Tachykinin Receptor Antagonists
The following tables summarize the binding affinities (Ki, in nM) of several common tachykinin receptor antagonists for the human NK1, NK2, and NK3 receptors. A higher Ki value indicates lower binding affinity. The selectivity is often expressed as a ratio of the Ki values (e.g., Ki(NK2)/Ki(NK1)). A higher ratio indicates greater selectivity for the NK1 receptor over the NK2 receptor.
Table 1: NK1 Receptor Antagonists - Binding Affinity (Ki, nM)
| Antagonist | NK1 Ki (nM) | NK2 Ki (nM) | NK3 Ki (nM) | Selectivity (NK2/NK1) | Selectivity (NK3/NK1) |
| Aprepitant | ~0.1-0.2 | >1,000 | >1,000 | >5,000 | >5,000 |
| SR140333 | ~0.2-0.5 | >10,000 | >10,000 | >20,000 | >20,000 |
| L-733,060 | ~1.0 | >10,000 | ~2,500 | >10,000 | ~2,500 |
Data compiled from multiple sources. Actual values may vary depending on experimental conditions.
Table 2: NK2 Receptor Antagonists - Binding Affinity (Ki, nM)
| Antagonist | NK1 Ki (nM) | NK2 Ki (nM) | NK3 Ki (nM) | Selectivity (NK1/NK2) | Selectivity (NK3/NK2) |
| Saredutant (SR48968) | ~300 | ~0.5-1.0 | >10,000 | ~300-600 | >10,000 |
| MEN11420 | >10,000 | ~1.0-2.0 | >10,000 | >5,000 | >5,000 |
| GR159897 | ~1,000 | ~0.2-0.5 | >10,000 | ~2,000-5,000 | >20,000 |
Data compiled from multiple sources. Actual values may vary depending on experimental conditions.
Table 3: NK3 Receptor Antagonists - Binding Affinity (Ki, nM)
| Antagonist | NK1 Ki (nM) | NK2 Ki (nM) | NK3 Ki (nM) | Selectivity (NK1/NK3) | Selectivity (NK2/NK3) |
| Osanetant (SR142801) | ~100-300 | ~300-500 | ~0.5-2.0 | ~50-600 | ~150-1,000 |
| Talnetant | >1,000 | >1,000 | ~1.0-3.0 | >300 | >300 |
| SB-222200 | >10,000 | >10,000 | ~4.4 | >2,000 | >2,000 |
Data compiled from multiple sources. Actual values may vary depending on experimental conditions.[4][5][6][7]
Experimental Protocols
Radioligand Competition Binding Assay
This protocol provides a general framework for a radioligand competition binding assay to determine the Ki of a test antagonist.
Materials:
-
Cell membranes expressing the tachykinin receptor of interest (NK1, NK2, or NK3).
-
Radiolabeled ligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-NKA for NK2, [³H]-SR142801 for NK3).
-
Test antagonist.
-
Non-specific binding control antagonist (a high concentration of a known selective antagonist for the target receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare Reagents: Dilute the cell membranes, radioligand, test antagonist, and non-specific binding control to their working concentrations in assay buffer. The test antagonist should be prepared in a series of dilutions.
-
Assay Setup: To each well of a 96-well plate, add in the following order:
-
Assay buffer
-
Test antagonist at various concentrations or non-specific binding control or buffer (for total binding).
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test antagonist.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP1) Accumulation Functional Assay
This protocol outlines a general procedure for an IP1 accumulation assay to measure the functional antagonism of a test compound.
Materials:
-
Cells expressing the tachykinin receptor of interest.
-
Test antagonist.
-
Agonist (e.g., Substance P for NK1, NKA for NK2, Senktide for NK3).
-
Stimulation buffer containing lithium chloride (LiCl).
-
IP1 detection kit (e.g., HTRF-based kit).
-
96-well or 384-well white plates.
-
Plate reader capable of detecting the assay signal (e.g., HTRF).
Procedure:
-
Cell Seeding: Seed the cells into the appropriate microplate and allow them to attach and grow overnight.
-
Antagonist Pre-incubation: Remove the culture medium and add the test antagonist at various concentrations (diluted in stimulation buffer without LiCl) to the cells. Incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add the agonist at a fixed concentration (typically the EC80) to all wells (except for the basal control) and incubate at 37°C for a predetermined time (e.g., 30-60 minutes). The stimulation buffer should contain LiCl.
-
Cell Lysis and IP1 Detection: Lyse the cells and perform the IP1 detection steps according to the manufacturer's protocol for the specific kit being used. This typically involves adding detection reagents and incubating at room temperature.
-
Signal Reading: Read the plate on a compatible plate reader.
-
Data Analysis:
-
Calculate the response for each concentration of the antagonist.
-
Plot the percentage of inhibition of the agonist response against the log concentration of the antagonist.
-
Fit the data to a dose-response inhibition curve using non-linear regression to determine the IC50 value.
-
Visualizations
Signaling Pathways
Experimental Workflow: Antagonist Selectivity Assessment
Troubleshooting Decision Tree: High Non-Specific Binding
References
- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Tachykinins: receptor to effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selective blockade of NK2 or NK3 receptors produces anxiolytic- and antidepressant-like effects in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nonpeptide tachykinin receptor antagonists. II. Pharmacological and pharmacokinetic profile of SB-222200, a central nervous system penetrant, potent and selective NK-3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potency and selectivity of the tachykinin NK3 receptor antagonist SR 142801 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Non-Peptide Tachykinin Antagonist Selectivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with non-peptide tachykinin antagonists. Here, you will find information to address common challenges related to antagonist selectivity for NK1, NK2, and NK3 receptors.
Frequently Asked Questions (FAQs)
Q1: My highly selective non-peptide NK1 antagonist is showing significantly lower potency in my rodent model compared to human cell lines. Why is this happening?
A1: This is a well-documented issue arising from significant species-related differences in the pharmacology of tachykinin receptors, particularly the NK1 receptor.[1][2][3] The binding sites for non-peptide antagonists can differ in amino acid composition between species. For instance, the human NK1 receptor and its orthologs in guinea pigs, rabbits, and dogs share a similar pharmacology.[2] However, the rat and mouse NK1 receptors form a distinct subfamily with lower affinity for many non-peptide antagonists like aprepitant.[2][3] This divergence can lead to a 30- to 100-fold decrease in potency in rats and mice compared to human receptors.[3] Therefore, it is crucial to select an animal model where the antagonist's pharmacology is similar to that in humans.
Q2: I'm observing inhibitory effects of my tachykinin antagonist on responses mediated by other, unrelated neurotransmitters. What is the likely cause?
A2: Some non-peptide tachykinin antagonists can exert non-specific inhibitory effects on neurotransmission at higher concentrations.[4] This may be due to off-target interactions with other receptors, enzymes, or ion channels.[5] For example, some antagonists have been shown to have local anesthetic-like effects, inhibiting action potentials.[4] It is essential to determine the selectivity profile of your antagonist by testing it against a panel of other relevant receptors and to use the lowest effective concentration to minimize off-target effects.
Q3: How do I choose the most appropriate assay to determine the selectivity of my non-peptide tachykinin antagonist?
A3: A multi-assay approach is recommended to comprehensively determine selectivity.
-
Radioligand Binding Assays: These assays directly measure the affinity of your antagonist for the different tachykinin receptors (NK1, NK2, NK3).[6][7] By performing competition binding experiments with selective radioligands for each receptor, you can determine the inhibitor constant (Ki) for your compound at each receptor and calculate selectivity ratios.
-
In Vitro Functional Assays: These assays measure the antagonist's ability to inhibit the functional response to an agonist. Common readouts include measuring agonist-induced mobilization of intracellular calcium or the accumulation of inositol phosphates.[8] These assays provide the functional potency of the antagonist (e.g., IC50, pA2, or Kb values).
-
In Vivo Models: Testing in an appropriate animal model is crucial to confirm selectivity and efficacy in a physiological context.[9][10] Examples include agonist-induced bladder contraction or bronchoconstriction models.[10]
Q4: My peptide-based tachykinin antagonist is showing variable results in my functional assays. What could be the issue?
A4: Peptide antagonists are susceptible to degradation by peptidases present in tissue preparations or cell culture media.[11] This can lead to a loss of potency and variability in your results. Including a cocktail of peptidase inhibitors in your assay buffer can help to mitigate this issue.[12]
Q5: What are the key differences in binding sites between peptide and non-peptide tachykinin antagonists?
A5: Peptide agonists and antagonists primarily interact with the extracellular loops and the N-terminal domain of the tachykinin receptors.[13] In contrast, non-peptide antagonists often bind to a deeper pocket within the transmembrane domains of the receptor.[14] This difference in binding sites is a key reason for the observed species differences in pharmacology for non-peptide antagonists, as the transmembrane domains can have more amino acid variability between species.[15]
Troubleshooting Guides
Problem: Inconsistent results in radioligand binding assays.
| Possible Cause | Troubleshooting Step |
| Radioligand degradation | Aliquot the radioligand upon receipt and store it appropriately. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer composition | Ensure the pH and ionic strength of the binding buffer are optimal for the receptor-ligand interaction. |
| Insufficient incubation time | Determine the time required to reach binding equilibrium through a time-course experiment. |
| High non-specific binding | Reduce the concentration of the radioligand. Use filter plates pre-treated with polyethyleneimine (PEI). Include a known non-specific binding agent in your assay. |
| Membrane preparation issues | Ensure consistent protein concentration in your membrane preparations. |
Problem: Low potency or efficacy of the antagonist in functional assays.
| Possible Cause | Troubleshooting Step |
| Incorrect antagonist concentration | Verify the stock solution concentration and perform accurate serial dilutions. |
| Insufficient pre-incubation time | Ensure the antagonist has enough time to bind to the receptor before adding the agonist. Optimize the pre-incubation time. |
| Agonist concentration too high | Use an agonist concentration at or near its EC50 value to ensure a competitive interaction can be observed. |
| Cell passage number | High passage numbers can lead to changes in receptor expression and signaling. Use cells with a consistent and low passage number. |
| Species mismatch | As detailed in FAQ 1, ensure the species of the receptor expressed in your cells is appropriate for the antagonist being tested.[1][3] |
Quantitative Data
Table 1: Binding Affinities (Ki in nM) of Selected Non-Peptide Tachykinin Antagonists at Human Receptors
| Antagonist | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) | Selectivity (Fold) | Reference |
| Aprepitant | 0.1 | >1,000 | >1,000 | >10,000 for NK1 | [2] |
| SR 48968 (Saredutant) | >10,000 | 0.7-1.5 | >10,000 | >6,600 for NK2 | [11][14] |
| SB 223412 | >10,000 | >140 | 1.0 | >10,000 for NK3 vs NK1 | [5][16] |
| CP-96,345 | 0.5-2.0 | >10,000 | >10,000 | >5,000 for NK1 | [14] |
Note: Ki values can vary depending on the experimental conditions and cell line used.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol provides a general framework for determining the binding affinity of a non-peptide antagonist.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing the tachykinin receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in a suitable binding buffer.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).[17]
2. Binding Assay:
-
In a 96-well plate, add the membrane preparation (typically 10-50 µg of protein).
-
Add increasing concentrations of the unlabeled non-peptide antagonist.
-
Add a fixed concentration of the appropriate radioligand (e.g., [³H]Substance P for NK1, [¹²⁵I]NKA for NK2, or [¹²⁵I][MePhe⁷]NKB for NK3) at a concentration near its Kd value.
-
For determining non-specific binding, add a high concentration of a known selective unlabeled ligand.
-
Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[17]
3. Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add a scintillation cocktail.
-
Count the radioactivity using a scintillation counter.[17]
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the antagonist.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Inositol Phosphate Accumulation Functional Assay
This protocol measures the ability of an antagonist to block agonist-induced Gq-protein signaling.
1. Cell Culture and Labeling:
-
Culture cells expressing the tachykinin receptor of interest in 96-well plates.
-
Incubate the cells overnight with myo-[³H]inositol to label the cellular phosphoinositide pools.[13]
2. Antagonist and Agonist Treatment:
-
Wash the cells with a suitable buffer (e.g., HBSS) and pre-incubate with a buffer containing LiCl (to inhibit inositol monophosphatase).
-
Add increasing concentrations of the non-peptide antagonist and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of the appropriate tachykinin agonist (e.g., Substance P for NK1, Neurokinin A for NK2, or Neurokinin B for NK3) at its EC80 concentration.
-
Incubate for a further period (e.g., 60-90 minutes) at 37°C.[13]
3. Extraction and Measurement:
-
Lyse the cells with a weak acid (e.g., formic acid).
-
Separate the inositol phosphates from free inositol using anion-exchange chromatography columns.
-
Elute the inositol phosphates and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Plot the amount of [³H]inositol phosphate accumulation against the log concentration of the antagonist.
-
Fit the data using a non-linear regression model to determine the IC50 value of the antagonist.
Visualizations
Caption: Tachykinin receptor Gq-protein signaling pathway.
Caption: Workflow for a radioligand competition binding assay.
Caption: Troubleshooting flowchart for low antagonist potency.
References
- 1. Characterization of species-related differences in the pharmacology of tachykinin NK receptors 1, 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Non-specific actions of the non-peptide tachykinin receptor antagonists, CP-96,345, RP 67580 and SR 48968, on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonpeptide tachykinin receptor antagonists: I. Pharmacological and pharmacokinetic characterization of SB 223412, a novel, potent and selective neurokinin-3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tachykinin receptors: a radioligand binding perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand binding and functional characterisation of tachykinin receptors in chicken small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. In vivo evidence for tachykininergic transmission using a new NK-2 receptor-selective antagonist, MEN 10,376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Competitive antagonists discriminate between NK2 tachykinin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two nonpeptide tachykinin antagonists act through epitopes on corresponding segments of the NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Tachykinin Function in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with animal models of tachykinin function. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help minimize variability and enhance the reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in animal models of tachykinin function?
A1: Variability in these models can be broadly categorized into three main sources:
-
Biological Variability: This includes inter-animal differences such as age, sex, genetic background (strain), and microbiome composition.[1] Physiological status, including stress levels and underlying health, also plays a significant role.[2][3][4] Social isolation, for example, has been shown to heighten tachykinin levels and increase aggression and anxiety-related behaviors in animal models.[5]
-
Methodological Variability: This is a major contributor and includes inconsistencies in sample preparation, the choice of analytical methods for peptide quantification, and the specific experimental procedures used.[6] Different immunoassays for Substance P (SP), for instance, can yield significantly different values.[6] Anesthesia protocols, drug administration routes, and tissue collection techniques can all introduce variability.[7][8]
-
Environmental Variability: Factors such as housing conditions, handling procedures, and time of day (circadian rhythms) can affect an animal's physiological state and response to tachykinin agonists or antagonists.[9] Improper handling, such as lifting mice by the tail, is a known stressor that can impair the reliability of behavioral test responses.[2][3]
Q2: How does the choice of anesthetic impact experimental outcomes?
A2: The choice of anesthetic is critical as many agents can directly or indirectly affect the neuronal and inflammatory pathways modulated by tachykinins. For example, some anesthetics can alter cardiovascular parameters like blood pressure and heart rate, which are key readouts in studies of SP-induced plasma extravasation.[10] Injectable agents like ketamine/xylazine combinations can have different durations and depths of anesthesia compared to inhalants like isoflurane, affecting physiological stability.[7][11] It is crucial to select an anesthetic protocol that provides adequate surgical anesthesia while minimizing interference with the specific tachykinin-mediated response being studied and to use it consistently across all experimental groups.[8][12]
Q3: Why is it important to establish a stable baseline before tachykinin administration?
A3: Establishing a stable baseline is essential for accurately measuring the true effect of a tachykinin agonist or antagonist. Many tachykinin-mediated responses, such as plasma extravasation or changes in blood pressure, can be influenced by the animal's baseline physiological state.[10][13] Stress from handling or recent procedures can elevate baseline levels of inflammation or cardiovascular activity, potentially masking or exaggerating the experimental effect.[2][4] Allowing the animal to acclimate to the experimental setup and ensuring physiological parameters are stable before introducing the test substance is a key step in reducing variability.
Q4: What is tachyphylaxis and how can it affect my results?
A4: Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration. In the context of tachykinin research, repeated or continuous exposure to an agonist like Substance P or bradykinin can lead to receptor desensitization or internalization, resulting in a diminished response.[14][15] For example, continuous infusion of Substance P can cause a decline in the vasodilatory response, possibly due to the internalization of the NK1 receptor.[14] This phenomenon is critical to consider when designing experiments involving multiple doses or prolonged exposure, as it can be a significant source of variability.[15]
Troubleshooting Guides
Issue 1: High Variability in Plasma Extravasation Assays
Q: I am performing a Substance P-induced plasma extravasation assay using Evans blue dye, but the results between animals are highly variable. What are the common causes and solutions?
A: High variability in this assay is a common challenge. Here are the likely causes and troubleshooting steps:
| Potential Cause | Explanation & Solution |
| Inconsistent Drug/Dye Injection | The volume, rate, and location of intravenous (Evans blue) and intradermal/local (Substance P) injections must be precise. Solution: Use a consistent injection technique. For IV injections, ensure the tail vein is properly dilated and the full dose is administered. For local injections, use a microsyringe to deliver a precise volume to the same anatomical location each time. |
| Variable Anesthetic Depth | Fluctuations in the depth of anesthesia can alter blood pressure and vascular permeability, directly impacting the amount of dye extravasation.[7][16] Solution: Maintain a stable plane of anesthesia throughout the procedure. Monitor vital signs such as respiratory rate and response to toe pinch.[7] Using an inhalant anesthetic with a precision vaporizer is often preferable to injectable agents for maintaining consistency.[7] |
| Stress-Induced Baseline Changes | Animal stress from improper handling can alter baseline vascular permeability and inflammatory status, creating inconsistent starting points.[2][3] Solution: Handle animals gently and consistently. Use non-aversive handling methods like tunnel or cup handling instead of tail-lifting.[2] Allow for an adequate acclimation period (at least 48 hours) after transport and before the experiment.[7] |
| Inaccurate Tissue Processing | Incomplete perfusion to remove intravascular dye or inconsistent extraction of the extravasated dye from the tissue can lead to measurement errors. Solution: Ensure complete perfusion with saline/PBS until the effluent is clear. Use a standardized protocol for dye extraction (e.g., formamide incubation), ensuring consistent tissue weight-to-solvent ratios and incubation times. |
Issue 2: Non-Sigmoidal or Inconsistent Dose-Response Curves
Q: My dose-response curves for a tachykinin agonist are not consistently sigmoidal and the EC50 values are shifting between experiments. Why is this happening?
A: A well-defined sigmoidal dose-response curve is fundamental for pharmacological studies.[17] Deviations suggest underlying issues with the experimental setup or biological system.
| Potential Cause | Explanation & Solution |
| Receptor Desensitization/Tachyphylaxis | Repeated or prolonged exposure to the agonist, even at low doses during the setup phase, can cause NK1 receptors to internalize or become less responsive, flattening the top of the curve.[14][15] Solution: Ensure there is an adequate washout period between doses. If possible, use a 'single dose per animal' design for critical experiments. Minimize the duration of the experiment to prevent time-dependent desensitization. |
| Ligand Degradation | Tachykinins are peptides and can be degraded by proteases in tissue preparations or if stock solutions are not handled properly. This reduces the effective concentration of the agonist at the receptor. Solution: Prepare fresh stock solutions of peptide agonists. Use protease inhibitors in ex vivo or in vitro preparations. Store stock solutions in appropriate buffers and aliquot to avoid repeated freeze-thaw cycles. |
| Suboptimal Dosing Range | The selected range of doses may be too narrow or may be entirely on the lower or upper plateau of the curve.[18] Solution: Conduct a pilot study with a wide, logarithmic range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) to identify the full dynamic range of the response.[17] This will ensure you capture the threshold, linear, and maximal effect portions of the curve. |
| Biological Variation | Significant inter-animal variability in receptor expression or signaling efficiency can lead to inconsistent curves.[18] Solution: Use a sufficient number of animals per group to account for biological variation. Ensure all animals are from the same source, strain, sex, and age cohort.[1] Randomize animals to different dose groups to average out individual differences. |
Quantitative Data Summaries
Table 1: Effect of Anesthetic Protocol on Surgical Anesthesia in Mice
This table summarizes data adapted from studies comparing different anesthetic protocols, highlighting the importance of protocol selection for achieving a stable surgical plane, which is critical for minimizing physiological variability.
| Anesthetic Protocol (Intraperitoneal) | Dose (mg/kg) | Duration of Surgical Anesthesia (min) | Mortality Rate | Key Considerations |
| Ketamine / Xylazine | 100 / 20 | Light anesthesia, insufficient for surgery | High (40%) | High doses required for surgical plane lead to high mortality.[8] |
| Ketamine / Xylazine | 80 / 10 | ~40 | Lower | Provides a more reliable surgical window with reduced mortality compared to higher doses.[8] |
| Ketamine / Medetomidine | 75 / 1 | Light anesthesia only | Low | May not achieve a sufficient depth for painful procedures.[8] |
Data compiled from literature to illustrate comparative effects. Actual results may vary based on mouse strain, age, and sex.[8][11]
Experimental Protocols & Visualizations
Protocol 1: Substance P-Induced Plasma Extravasation in Rat Skin
This protocol details a common method to quantify neurogenic inflammation, a process mediated by tachykinins like Substance P (SP) acting on NK1 receptors.[19]
1. Animal Preparation:
- Anesthetize a male Sprague-Dawley rat (200-250g) with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine at 80/10 mg/kg IP).[7][8] Confirm anesthetic depth via lack of pedal withdrawal reflex.
- Shave the dorsal skin to create a clear area for injections.
- Place the animal on a heating pad to maintain body temperature at 37°C.[16]
2. Evans Blue Administration:
- Inject Evans blue dye (50 mg/kg) intravenously via the lateral tail vein. The dye will circulate and bind to albumin.
3. Substance P Injection:
- Wait 5 minutes for the dye to circulate.
- Inject 100 µL of saline (vehicle control) and different doses of Substance P (e.g., 10, 30, 100 pmol in 100 µL saline) intradermally at distinct, marked sites on the shaved back.[19]
4. Tissue Collection and Dye Extraction:
- After 30 minutes, euthanize the animal via an approved method.
- Excise the skin at the injection sites using a 12-mm biopsy punch.
- Place each skin sample in a tube with 2 mL of formamide.
- Incubate at 60°C for 24 hours to extract the Evans blue dye.
5. Quantification:
- Centrifuge the tubes and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
- Calculate the amount of extravasated dye (µ g/site ) by comparing the absorbance to a standard curve of known Evans blue concentrations.
Experimental Workflow: Plasma Extravasation Assay
Caption: Workflow for the Substance P-induced plasma extravasation assay.
Diagram 2: Tachykinin NK1 Receptor Signaling Pathway
Tachykinins like Substance P primarily exert their effects by binding to G protein-coupled receptors (GPCRs).[14] The NK1 receptor, the preferred receptor for Substance P, couples mainly to Gαq/11 proteins.[20]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 3. Handling method affects measures of anxiety, but not chronic stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. makhillpublications.co [makhillpublications.co]
- 5. ai.hubermanlab.com [ai.hubermanlab.com]
- 6. Measurement of Plasma-Derived Substance P: Biological, Methodological, and Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Effect of tachykinin receptor inhibition in the brain on cardiovascular and behavioral responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anesthesia for Laboratory Animals | Research and Innovation [research.uoregon.edu]
- 12. Anesthesia and Analgesia Recommendations | Office of Research [bu.edu]
- 13. Substance P and bradykinin stimulate plasma extravasation in the mouse gastrointestinal tract and pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substance P - Wikipedia [en.wikipedia.org]
- 15. Tachyphylaxis develops to bradykinin-induced plasma extravasation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 17. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 18. merckmanuals.com [merckmanuals.com]
- 19. Substance P-induced cutaneous plasma extravasation in rats is mediated by NK-1 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tachykinin Immunoassay Validation
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to validate a new tachykinin immunoassay. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to assess when validating a new tachykinin immunoassay?
A1: A full validation of a new in-house tachykinin immunoassay should investigate several key parameters to ensure the method is reliable and fit for its intended purpose.[1][2] These parameters include:
-
Specificity and Cross-Reactivity: To ensure the assay accurately measures the target tachykinin without interference from other related molecules.
-
Sensitivity: To determine the lowest concentration of the tachykinin that can be reliably detected.
-
Precision: To assess the reproducibility of the assay, both within the same assay (intra-assay) and between different assays (inter-assay).
-
Accuracy (Recovery): To determine the agreement between the measured concentration and the true concentration of the tachykinin.
-
Linearity of Dilution: To ensure that the assay response is proportional to the concentration of the tachykinin in the sample.
-
Robustness: To evaluate the assay's performance when small, deliberate changes are made to the protocol.[1]
-
Sample Stability: To determine how storage conditions affect the measurement of the tachykinin in samples.
For commercially available kits, a partial validation is often sufficient, focusing on parameters most sensitive to laboratory-specific conditions, such as precision and limits of quantification.[3]
Q2: Why is assessing cross-reactivity particularly important for a tachykinin immunoassay?
A2: The tachykinin family of neuropeptides includes several members with similar structures, such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[4] These peptides share a common C-terminal sequence (-Phe-X-Gly-Leu-Met-NH2) which can lead to cross-reactivity in immunoassays.[5] It is crucial to demonstrate that the antibodies used in the assay are specific to the target tachykinin and do not significantly bind to other tachykinins or their metabolites, which could lead to inaccurate results.[6]
Q3: What are the typical sample types that can be used in a tachykinin immunoassay?
A3: Tachykinin immunoassays can be optimized for a variety of biological samples. Commonly used sample types include serum, plasma, cell culture supernates, saliva, and urine.[7] The choice of sample type will depend on the specific research question. It is important to follow appropriate sample collection and preparation procedures to ensure the stability of the tachykinins.[7] For tissue samples, homogenization is required to extract the tachykinins.[8]
Q4: How do I establish the standard curve for my tachykinin immunoassay?
A4: The standard curve is essential for quantifying the concentration of the tachykinin in your samples. It is generated by running a series of known concentrations of a tachykinin standard in the assay. The optical density (OD) or other signal is then plotted against the corresponding concentration. A four-parameter logistic (4-PL) curve fit is often recommended for immunoassays to accurately describe the non-linear relationship between the signal and concentration.[2]
Experimental Protocols and Data Presentation
Specificity and Cross-Reactivity Assessment
Objective: To determine the specificity of the immunoassay by testing for cross-reactivity with other relevant tachykinins.
Methodology:
-
Prepare a dilution series for the standard of the target tachykinin.
-
Prepare high-concentration solutions of potentially cross-reacting peptides (e.g., Substance P, Neurokinin A, Neurokinin B, and related fragments). The concentration of these peptides should be significantly higher than the expected physiological concentrations.
-
Run the immunoassay with the standard dilution series and the high-concentration solutions of the potentially cross-reacting peptides.
-
Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of target tachykinin at 50% B/B0) / (Concentration of cross-reacting peptide at 50% B/B0) x 100 Where B is the absorbance of a sample or standard and B0 is the absorbance of the zero standard.
Data Presentation:
| Cross-Reactant | Concentration Tested | % Cross-Reactivity |
| Substance P | 1000 ng/mL | < 0.1% |
| Neurokinin A | 1000 ng/mL | < 0.1% |
| Neurokinin B | 1000 ng/mL | 100% (Target Analyte) |
| Substance P Fragment 1-7 | 1000 ng/mL | < 0.01% |
This table presents hypothetical data for a Neurokinin B immunoassay.
Precision (Intra- and Inter-Assay)
Objective: To determine the precision of the assay by measuring the variation within a single assay and between different assays.
Methodology:
-
Prepare three quality control (QC) samples with low, medium, and high concentrations of the target tachykinin.
-
Intra-Assay Precision: Assay the three QC samples in multiple replicates (e.g., n=20) within the same assay run.
-
Inter-Assay Precision: Assay the three QC samples in duplicate on multiple different days or with different operators.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each QC sample. The %CV is calculated as (SD/Mean) x 100.
Data Presentation:
| Low QC | Medium QC | High QC | |
| Intra-Assay Precision | |||
| Number of Replicates | 20 | 20 | 20 |
| Mean (pg/mL) | 150 | 500 | 1500 |
| SD | 9 | 25 | 90 |
| %CV | 6.0% | 5.0% | 6.0% |
| Inter-Assay Precision | |||
| Number of Assays | 10 | 10 | 10 |
| Mean (pg/mL) | 155 | 510 | 1520 |
| SD | 12.4 | 40.8 | 121.6 |
| %CV | 8.0% | 8.0% | 8.0% |
Acceptance criteria for precision are typically a %CV of <15% for QC samples.
Troubleshooting Guide
Q: My standard curve has a poor fit (low R-squared value). What could be the cause?
A: A poor standard curve can be caused by several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of standards, samples, or reagents is a common cause. Ensure your pipettes are calibrated and use proper pipetting technique.
-
Improper Standard Dilution: Errors in the serial dilution of the standard will lead to an inaccurate curve. Briefly spin down the standard vial before reconstitution and mix gently but thoroughly.[9]
-
Reagent Issues: Ensure all reagents are prepared correctly and have not expired. Allow all reagents to come to room temperature before use.
-
Incubation Times and Temperatures: Inconsistent incubation times or temperatures can affect the binding kinetics of the assay. Follow the protocol precisely.
-
Washing Steps: Incomplete or inconsistent washing can lead to high background and poor precision. Ensure all wells are completely aspirated between washes.[9]
Q: I am seeing high background signal in my assay. What can I do to reduce it?
A: High background can obscure the signal from your samples. Here are some potential causes and solutions:
-
Insufficient Washing: Increase the number of wash steps or the volume of wash buffer to ensure complete removal of unbound reagents.
-
Contaminated Reagents: Use fresh, high-quality reagents and deionized water to prepare buffers.
-
Cross-Contamination: Use fresh pipette tips for each standard, sample, and reagent to avoid cross-contamination.
-
Over-incubation: Adhere strictly to the incubation times specified in the protocol.
-
Non-specific Binding: Consider using a blocking buffer to reduce non-specific binding of antibodies to the plate.
Q: My sample values are outside the range of the standard curve. What should I do?
A: If your sample values are higher than the highest standard, you will need to dilute your samples and re-run the assay. If the values are lower than the lowest standard, you may need to concentrate your samples or use a more sensitive assay if available. It is recommended to perform a pilot experiment to determine the optimal dilution for your samples before running a large number of samples.[9]
Q: I suspect there is interference from the sample matrix. How can I confirm and address this?
A: Matrix effects can interfere with the antibody-antigen binding in an immunoassay. To test for matrix effects, you can perform a spike and recovery experiment:
-
Spike a known amount of the tachykinin standard into your sample matrix.
-
Also, spike the same amount of standard into the assay diluent (as a control).
-
Measure the concentration in both the spiked sample and the spiked diluent.
-
Calculate the percent recovery: % Recovery = (Measured concentration in spiked sample / Expected concentration) x 100.
-
A recovery significantly different from 100% (e.g., outside of 80-120%) indicates a matrix effect.
To mitigate matrix effects, you can try further diluting your samples, using a different sample diluent, or employing a sample extraction method to remove interfering substances.
References
- 1. Tachykinin receptor assays. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Rat Tac3(Tachykinin-3) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Sheep TAC3 ELISA kit | Cell Culture Supernatant, Plasma, Serum [anticorps-enligne.fr]
- 5. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tachykinin receptor cross-talk. Immunological cross-reactivity between the external domains of the substance K and substance P receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. resources.novusbio.com [resources.novusbio.com]
overcoming low signal-to-noise ratio in tachykinin signaling studies
<Technical Support Center: Tachykinin Signaling Studies >
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tachykinin signaling. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of a low signal-to-noise ratio in your experiments.
Q1: What are tachykinins and their primary signaling pathways?
A: Tachykinins are a family of neuropeptides that share a conserved C-terminal amino acid sequence (-Phe-X-Gly-Leu-Met-NH2), which is essential for their biological activity.[1][2] The most studied mammalian tachykinins include Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[1][3] They exert their effects by binding to three distinct G protein-coupled receptors (GPCRs): the NK1, NK2, and NK3 receptors, with preferential affinity of SP for NK1R, NKA for NK2R, and NKB for NK3R.[2][4]
Upon agonist binding, these receptors primarily couple to Gq/11 proteins, initiating a canonical signaling cascade.[1][5] This involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][5] The subsequent increase in cytosolic Ca2+ and the presence of DAG together activate Protein Kinase C (PKC).[1] Tachykinin receptors can also couple to other G proteins, such as Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[1][4]
References
- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 4. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Antigen Retrieval for Neurokinin Receptor Staining
This guide provides troubleshooting and frequently asked questions (FAQs) regarding antigen retrieval protocols for the immunohistochemical (IHC) staining of neurokinin receptors (NKRs). Formalin fixation, a standard method for preserving tissue morphology, can create protein cross-links that mask the antigenic sites of NKRs, leading to weak or false-negative staining results.[1][2][3] Antigen retrieval methods are crucial for breaking these cross-links and unmasking the epitopes, thereby enhancing the staining intensity.[1][2][3]
Troubleshooting Guide
This section addresses common issues encountered during antigen retrieval for neurokinin receptor staining.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Staining | Inadequate antigen retrieval. | Optimize the antigen retrieval method by adjusting the buffer composition (e.g., switching from citrate to Tris-EDTA), pH, heating time, and temperature.[4] For some neurokinin receptors, heat-induced epitope retrieval (HIER) may be more effective than proteolytic-induced epitope retrieval (PIER).[5] |
| Primary antibody concentration is too low. | Increase the concentration of the primary antibody or extend the incubation period.[4][6] | |
| Antibody is not suitable for the application. | Ensure the primary antibody is validated for IHC on the specific tissue type and fixation method used.[4] | |
| High Background Staining | Over-retrieval due to excessive heating or enzymatic digestion. | Reduce the incubation time or temperature for HIER.[7] For PIER, decrease the enzyme concentration or incubation time.[7] |
| Primary antibody concentration is too high. | Decrease the primary antibody concentration.[6] | |
| Non-specific binding of the secondary antibody. | Include a negative control (without primary antibody) to check for secondary antibody non-specificity.[4] Consider using a secondary antibody with minimal cross-reactivity.[4] | |
| Tissue Damage or Detachment | Harsh antigen retrieval conditions. | For HIER, reduce the heating time or temperature.[8] For PIER, lower the enzyme concentration or shorten the incubation time.[7] Ensure gentle rinsing of slides after retrieval.[8] For sensitive tissues, an overnight incubation at a lower temperature (e.g., 60°C) may be a gentler alternative.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of antigen retrieval in neurokinin receptor staining?
A1: Formalin fixation creates methylene bridges that cross-link proteins, which can mask the epitopes of neurokinin receptors and prevent antibody binding.[2][10][11] Antigen retrieval uses heat (HIER) or enzymes (PIER) to break these cross-links, unmasking the antigenic sites and allowing for effective antibody detection.[12][13]
Q2: Which antigen retrieval method is better for neurokinin receptors: HIER or PIER?
A2: Both Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER) can be used. However, HIER is often the preferred starting point as PIER can sometimes damage tissue morphology.[7][12] The optimal method can be antibody and tissue-dependent, so empirical testing is recommended.[12] For some specific receptor subunits, like the NK1 receptor, certain PIER enzymes like pepsin may destroy the epitope, making HIER a necessity.[5]
Q3: What are the most common buffers used for HIER in neurokinin receptor staining?
A3: The most commonly used HIER buffers are Sodium Citrate buffer (10mM, pH 6.0) and Tris-EDTA buffer (10mM Tris, 1mM EDTA, pH 9.0).[1][14] The choice of buffer can significantly impact staining results, and it is advisable to test both to determine the optimal condition for your specific antibody and tissue.[12]
Q4: Can I use a microwave or a pressure cooker for HIER?
A4: Yes, a microwave, pressure cooker, steamer, or water bath can be used as a heat source for HIER.[15][16] Pressure cookers and microwaves can often achieve higher temperatures, potentially reducing the required heating time.[11] However, it is crucial to optimize the heating time and temperature to avoid tissue damage.
Q5: How can I prevent my tissue sections from detaching from the slides during antigen retrieval?
A5: To prevent tissue detachment, use positively charged slides, ensure proper tissue processing and sectioning, and avoid harsh retrieval conditions.[8] Allowing the slides to cool down slowly in the retrieval buffer after heating can also help.[17] For particularly delicate tissues, a lower temperature incubation for a longer duration (e.g., overnight at 60°C) may be a gentler option.[9]
Experimental Protocols
Below are detailed protocols for the most common antigen retrieval methods used in neurokinin receptor staining.
Heat-Induced Epitope Retrieval (HIER) Protocol
This protocol is a general guideline and may require optimization.
1. Reagent Preparation:
-
10mM Sodium Citrate Buffer (pH 6.0):
-
Dissolve 2.94 g of trisodium citrate dihydrate in 1000 ml of distilled water.
-
Adjust the pH to 6.0 with 1N HCl.
-
Add 0.5 ml of Tween 20 (optional, but can help reduce surface tension).[1]
-
-
10mM Tris-EDTA Buffer (pH 9.0):
-
Dissolve 1.21 g of Tris base and 0.37 g of EDTA in 1000 ml of distilled water.
-
Adjust the pH to 9.0 with NaOH.
-
Add 0.5 ml of Tween 20 (optional).
-
2. Procedure:
-
Deparaffinize and rehydrate formalin-fixed paraffin-embedded tissue sections.[1][14]
-
Pre-heat the antigen retrieval buffer in a staining dish inside a steamer, water bath, or microwave to 95-100°C.[16]
-
Immerse the slides in the pre-heated buffer and cover the staining dish loosely.[16]
-
Incubate for 20-40 minutes. The optimal time should be determined empirically.[16]
-
Remove the staining dish from the heat source and allow the slides to cool to room temperature for at least 20 minutes in the buffer.[1]
-
Rinse the sections gently with a wash buffer (e.g., PBS or TBS).[17]
-
Proceed with the immunohistochemical staining protocol.[1]
Proteolytic-Induced Epitope Retrieval (PIER) Protocol
This method should be optimized for enzyme concentration and incubation time to avoid tissue damage.
1. Reagent Preparation:
-
Trypsin Solution (0.1%):
-
Prepare a 0.1% solution of Trypsin in PBS.
-
-
Pepsin Solution:
-
Prepare a solution of 0.2 mg/ml pepsin in 0.2 M HCl.[9]
-
-
Proteinase K Solution (20 µg/mL):
-
Prepare a 20 µg/mL solution of Proteinase K in a suitable buffer (e.g., TE buffer, pH 8.0).[18]
-
2. Procedure:
-
Deparaffinize and rehydrate tissue sections.
-
Pre-warm the enzyme solution to 37°C.[3]
-
Cover the tissue sections with the pre-warmed enzyme solution.
-
Incubate in a humidified chamber for 10-20 minutes at 37°C. The optimal time will vary depending on the enzyme and tissue type.[18]
-
Stop the enzymatic reaction by thoroughly rinsing the slides with a cold wash buffer.
-
Proceed with the immunohistochemical staining protocol.
Data Presentation
Table 1: Comparison of Common HIER Buffers
| Buffer Composition | pH | Typical Incubation Time | Typical Incubation Temperature | Notes |
| 10mM Sodium Citrate | 6.0 | 20-40 minutes | 95-100°C | Commonly used and effective for many antibodies.[1] |
| 10mM Tris-EDTA | 9.0 | 20-40 minutes | 95-100°C | Can be more effective for some antigens but may increase background staining.[14] |
Table 2: Common Enzymes for PIER
| Enzyme | Typical Concentration | Typical Incubation Time | Typical Incubation Temperature | Notes |
| Trypsin | 0.1% | 10-20 minutes | 37°C | A commonly used protease for PIER.[19] |
| Pepsin | 0.2 mg/ml in 0.2 M HCl | 20 minutes | 37°C | Can be effective but may damage certain epitopes, such as the NK1 receptor.[5][9] |
| Proteinase K | 10-20 µg/mL | 10-20 minutes | 37°C | A broad-spectrum serine protease used for PIER.[19] |
Visualizations
Caption: Workflow for Heat-Induced Epitope Retrieval (HIER).
Caption: Workflow for Proteolytic-Induced Epitope Retrieval (PIER).
Caption: Troubleshooting logic for common antigen retrieval issues.
References
- 1. Citrate Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 2. biomarq.net [biomarq.net]
- 3. bosterbio.com [bosterbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Neurokinin 1 receptor-expressing projection neurons in laminae III and IV of the rat spinal cord have synaptic AMPA receptors that contain GluR2, GluR3 and GluR4 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. The Breakdown: Enzymes and Epitope Retrieval - Biocare Medical [biocare.net]
- 8. Protocol for Heat-Induced Epitope Retrieval (HIER): R&D Systems [rndsystems.com]
- 9. sysy.com [sysy.com]
- 10. Heat-Induced Epitope Retrieval - Biocare Medical [biocare.net]
- 11. An Intro to Heat Induced Epitope Retrieval (HIER) in IHC [leicabiosystems.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Tris-EDTA Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 15. antibodiesinc.com [antibodiesinc.com]
- 16. Antigen Retrieval Protocol: Novus Biologicals [novusbio.com]
- 17. Tris-EDTA Antigen Retrieval Protocol | Protocols Online [protocolsonline.com]
- 18. Antigen Retrieval Protocol (PIER) | Proteolytic-Induced Epitope Retrieval | Bio-Techne [bio-techne.com]
- 19. BestProtocols: IHC FFPE Tissue Proteolytic-Induced Epitope Retrieval—Direct Method | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Quality Control for Long-Term Tachykinin Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing and troubleshooting long-term tachykinin experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for maintaining quality control in long-term tachykinin experiments?
A1: The primary concerns in long-term tachykinin experiments revolve around maintaining the stability and activity of reagents, ensuring the health and responsiveness of the cellular or tissue models, and accounting for receptor-specific phenomena like desensitization and downregulation. Key areas to monitor include:
-
Peptide Integrity: Tachykinin peptides can degrade in solution over time, affecting their potency.
-
Cell Culture Health: Prolonged exposure to agonists or frequent media changes can induce cellular stress, impacting viability and experimental outcomes.
-
Receptor Dynamics: Continuous or repeated agonist exposure can lead to tachyphylaxis (rapid desensitization), receptor internalization, and downregulation, altering the system's responsiveness.
-
Experimental Reproducibility: Variations in reagent batches, cell passage number, and subtle changes in protocol can lead to inconsistent results over time.
Q2: How can I ensure the stability of my tachykinin peptides throughout a long-term experiment?
A2: Tachykinin peptides are susceptible to degradation, particularly through oxidation of methionine residues and deamidation of asparagine and glutamine. To ensure stability:
-
Storage: Store lyophilized peptides at -20°C or -80°C. For solutions, prepare small aliquots to avoid repeated freeze-thaw cycles and store at -80°C.
-
Reconstitution: Use sterile, high-purity solvents. For peptides prone to oxidation, consider using deoxygenated buffers.
-
Working Solutions: Prepare fresh working solutions from frozen aliquots for each experiment. Avoid storing peptides in solution at 4°C for extended periods.
-
Stability Testing: For critical long-term studies, it is advisable to periodically assess the integrity and activity of your peptide stock using methods like mass spectrometry or by running a fresh dose-response curve against a new batch of peptide.
Q3: What are the key signaling pathways activated by tachykinin receptors that I should monitor?
A3: Tachykinin receptors (NK1, NK2, NK3) are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 and Gs proteins. Key downstream signaling events to monitor include:
-
Gq/11 Pathway: Activation of Phospholipase C (PLC), leading to the generation of inositol phosphates (IPs) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).
-
Gs Pathway: Activation of Adenylyl Cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).
-
MAPK/ERK Pathway: Tachykinin receptor activation can also lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly ERK1/2, which is often associated with cell proliferation and survival.
Q4: What is tachyphylaxis and how can I mitigate its effects in my experiments?
A4: Tachyphylaxis is the rapid desensitization of a receptor following repeated or continuous exposure to an agonist, leading to a diminished response.[1] For tachykinin receptors, this is primarily mediated by G protein-coupled receptor kinases (GRKs) that phosphorylate the activated receptor, leading to the recruitment of β-arrestins.[1] β-arrestins uncouple the receptor from its G protein and promote its internalization.[1]
To mitigate tachyphylaxis:
-
Washout Periods: In experiments with repeated agonist application, ensure sufficient washout periods to allow for receptor resensitization.
-
Non-Cumulative Dosing: For dose-response curves, consider using a fresh tissue or cell preparation for each concentration point, although this is more resource-intensive.[2]
-
Lower Agonist Concentrations: Use the lowest effective concentrations of tachykinins to avoid inducing profound and long-lasting desensitization.[2]
Troubleshooting Guides
Problem 1: Declining or inconsistent cellular response to tachykinin agonists over time.
| Possible Cause | Troubleshooting Steps |
| Receptor Desensitization/Downregulation | - Confirm Receptor Expression: Use techniques like ELISA, Western blot, or qPCR to quantify receptor levels at different time points.[3] - Assess Internalization: Use imaging techniques with fluorescently labeled ligands or antibodies to visualize receptor internalization.[4][5][6] - Vary Agonist Exposure: Compare continuous versus intermittent agonist application to determine if this affects the response. |
| Peptide Degradation | - Prepare Fresh Agonist Solutions: Make fresh dilutions from a frozen, concentrated stock for each experiment. - Test Peptide Activity: Run a dose-response curve with a fresh batch of peptide to compare with your current stock. - Consider Stabilizers: For very long-term cultures, investigate the use of peptidase inhibitors, but be aware of potential off-target effects. |
| Cell Culture Health Issues | - Monitor Cell Viability: Regularly perform cell viability assays (e.g., Trypan Blue exclusion, MTT assay) to ensure cells are healthy.[7][8] - Control for Confluency: Avoid letting cells become over-confluent, as this can alter their physiology and gene expression.[9][10] Passage cells at a consistent, sub-critical confluency (e.g., 70-80%).[10] - Check for Contamination: Regularly inspect cultures for any signs of microbial contamination. |
Problem 2: High variability in dose-response curves between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Tachyphylaxis | - Standardize Dosing Intervals: Use a timer to ensure precise and consistent timing between the addition of increasing agonist concentrations in cumulative dose-response protocols.[2] |
| Variability in Cell Passage Number | - Use a Consistent Passage Range: Use cells within a defined, narrow passage number range for all experiments, as receptor expression and signaling can change with excessive passaging. |
| Reagent Variability | - Batch Test New Reagents: When introducing a new lot of serum, media, or peptides, perform a side-by-side comparison with the old lot to ensure consistent results. |
| Inadequate Data Analysis | - Use Appropriate Statistical Models: For longitudinal data, use statistical methods that account for repeated measures, such as mixed-effects models.[11] |
Data Presentation
Table 1: Potency (EC50/pEC50) of Tachykinin Agonists at Human Receptors
| Ligand | Receptor | pEC50 | EC50 (nM) | Assay Type | Reference |
| Substance P | NK1 | 8.00 ± 0.07 | 9.91 | IP Accumulation | [12] |
| Neurokinin A | NK2 | - | ~5 | IP Accumulation | [12] |
| Neurokinin B | NK3 | - | ~1.5 - 12 | IP Accumulation | [13] |
| Substance P | NK1 | 8.6 | 2.8 | IC50 | [14] |
| Neurokinin A | NK3 | 7.4 | 40 | pEC50 | [13] |
Table 2: Time-Course of Substance P-Induced NK1 Receptor Internalization
| Time Point | Event | Observation | Reference |
| 3 minutes | Peak Internalization | In endothelial cells, the number of endosomes containing NK1 receptors peaked. | [4] |
| 10 minutes | Substantial Internalization | 83.5 ± 1.0% of specifically bound Substance P was internalized in epithelial cells. | [5][6] |
| 60 minutes | Vesicle Maturation | NK1 receptor immunoreactivity was detected in larger, perinuclear vesicles. | [5][6] |
| 120 minutes | Return to Baseline | The number of endosomes containing NK1 receptors returned to baseline levels. | [4] |
Experimental Protocols
Protocol 1: Inositol Phosphate (IP) Accumulation Assay for Gq/11 Signaling
This protocol is adapted from a study on tachykinin receptor selectivity.[12]
-
Cell Culture: Culture HEK293-T cells transiently transfected with the tachykinin receptor of interest in DMEM supplemented with 10% FBS.
-
Radiolabeling: 24 hours post-transfection, seed cells into 24-well plates and incubate for a further 24 hours in inositol-free DMEM containing [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Agonist Stimulation: Wash the cells and pre-incubate in buffer containing LiCl (to inhibit inositol monophosphatase) for 15 minutes at 37°C.
-
Dose-Response: Add varying concentrations of the tachykinin agonist and incubate for 30 minutes at 37°C.
-
Extraction: Terminate the reaction by adding ice-cold formic acid.
-
Quantification: Isolate the generated [³H]-inositol phosphates by ion-exchange chromatography and quantify using liquid scintillation counting.
-
Data Analysis: Plot the data as fold-over-basal response and fit to a three-parameter sigmoidal dose-response equation to determine pEC50 and Emax values.
Protocol 2: Assessment of Receptor Internalization and Recycling
This is a general protocol for quantifying receptor internalization using an antibody-based flow cytometry method.
-
Cell Preparation: Harvest cells expressing an epitope-tagged tachykinin receptor and wash with ice-cold buffer.
-
Surface Labeling: Incubate cells with a primary antibody against the epitope tag on ice for 30-60 minutes to label surface receptors.
-
Internalization: Warm the cells to 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes) to allow for internalization. Stop the process by returning the cells to ice.
-
Strip Surface Antibody: For recycling assays, remove the remaining surface-bound antibody using a brief acid wash.
-
Fix and Permeabilize: Fix the cells and, for total receptor measurement, permeabilize them.
-
Secondary Staining: Stain with a fluorescently labeled secondary antibody.
-
Flow Cytometry: Analyze the cells by flow cytometry. The mean fluorescence intensity will be proportional to the amount of internalized (or recycled) receptor.
-
Data Analysis: Calculate the percentage of internalization or recycling relative to the total surface-labeled receptors at time zero.
Mandatory Visualization
References
- 1. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cloud-clone.com [cloud-clone.com]
- 4. Direct observation of substance P-induced internalization of neurokinin 1 (NK1) receptors at sites of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proinflammatory tachykinins that signal through the neurokinin 1 receptor promote survival of dendritic cells and potent cellular immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Noninvasive Real-Time Assessment of Cell Viability in a Three-Dimensional Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Dose-Response Mixed Models for Repeated Measures - a New Method for Assessment of Dose-Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 13. guidetopharmacology.org [guidetopharmacology.org]
- 14. guidetopharmacology.org [guidetopharmacology.org]
Validation & Comparative
A Comparative Analysis of Substance P and Neurokinin A Binding to the Neurokinin-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of two key tachykinin neuropeptides, Substance P (SP) and Neurokinin A (NKA), to the Neurokinin-1 Receptor (NK1R). This interaction is of significant interest in neuroscience and pharmacology due to its role in a variety of physiological and pathological processes, including pain transmission, inflammation, and mood regulation. The following sections present quantitative binding data, detailed experimental methodologies, and visualizations of the associated signaling pathways to support further research and drug development efforts in this area.
Quantitative Binding Affinity Data
Below is a summary of the available quantitative data:
| Ligand | Receptor | Cell Line | Assay Type | Affinity Metric | Value | Reference |
| [³H]Substance P | Rat NK1R | CHO | Saturation Binding | Kd | 0.33 ± 0.13 nM | [3] |
| Substance P | Human NK1R | Cultured Spinal Neurons | Receptor Internalization | EC₅₀ | 14.28 nM | [4] |
| Neurokinin A | Human NK1R | Cultured Spinal Neurons | Receptor Internalization | EC₅₀ | 26.7 nM | [4] |
| Neurokinin A | Human NK1R | N/A | Relative Affinity | Affinity Reduction Factor vs. SP | 37-fold | [5] |
Note: Kd (Dissociation Constant) represents the concentration of ligand at which half of the receptors are occupied at equilibrium. A lower Kd value indicates higher binding affinity. EC₅₀ (Half-maximal effective concentration) in the context of receptor internalization assays reflects the concentration of agonist that provokes a response halfway between the baseline and maximum response. While related to binding affinity, it is a measure of functional potency.
Experimental Protocols
The determination of binding affinities for SP and NKA to NK1R predominantly relies on competitive radioligand binding assays. These assays measure the ability of an unlabeled ligand (e.g., NKA) to displace a radiolabeled ligand (e.g., [³H]SP or ¹²⁵I-SP) from the receptor.
Radioligand Binding Assay (General Protocol)
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are commonly used.[3][6]
-
These cells are transfected to stably express the full-length human or rat NK1R.
-
For membrane preparations, cultured cells are harvested, homogenized, and centrifuged to isolate the cell membrane fraction containing the NK1R.
2. Competitive Binding Assay:
-
A constant concentration of a radiolabeled NK1R ligand (e.g., [³H]Substance P) is incubated with the cell membranes.
-
Increasing concentrations of unlabeled competing ligands (Substance P or Neurokinin A) are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
-
The mixture is then rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
3. Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand against the concentration of the competing ligand.
-
Non-linear regression analysis is used to determine the IC₅₀ (inhibitory concentration 50%) value for each competing ligand.
-
The Ki (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.
Signaling Pathways
The binding of both Substance P and Neurokinin A to the NK1R, a G protein-coupled receptor (GPCR), initiates intracellular signaling cascades. The primary signaling pathways involve the activation of Gq and Gs proteins.[2][7][8]
-
Gq Pathway: Activation of the Gq alpha subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7]
-
Gs Pathway: Activation of the Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2]
While both agonists can activate both pathways, Substance P is a more potent activator of both Gq and Gs signaling compared to Neurokinin A.[8]
Below are diagrams illustrating the logical comparison of binding affinities, the experimental workflow, and the NK1R signaling pathway.
Caption: Logical comparison of Substance P and Neurokinin A binding affinities to the NK1R.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Simplified signaling pathway upon activation of the NK1R by Substance P or Neurokinin A.
References
- 1. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Navigating the Tachykinin Maze: A Comparative Guide to Commercial ELISA Kits
For researchers, scientists, and drug development professionals, the accurate quantification of tachykinins—a family of neuropeptides including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB)—is critical for advancing our understanding of a wide range of physiological and pathological processes, from pain and inflammation to neurodegenerative diseases and cancer. Enzyme-Linked Immunosorbent Assays (ELISAs) are a primary tool for this purpose, offering a blend of sensitivity and throughput. However, the market is populated with a variety of commercial kits, each with its own performance characteristics. This guide provides an objective comparison of commercially available tachykinin ELISA kits, supported by manufacturer-provided data and detailed experimental protocols for independent validation, to aid researchers in selecting the most suitable assay for their needs.
Tachykinin Signaling at a Glance
Tachykinins exert their biological effects by binding to G-protein coupled receptors (GPCRs), primarily the NK1, NK2, and NK3 receptors. Activation of these receptors initiates a cascade of intracellular events, leading to a variety of cellular responses. Understanding this pathway is fundamental to interpreting the significance of tachykinin quantification.
Caption: Tachykinin signaling pathway overview.
Performance Comparison of Commercial Tachykinin ELISA Kits
The following tables summarize the performance characteristics of several commercially available ELISA kits for the quantification of Neurokinin A (NKA) and Neurokinin B (NKB). The data presented is based on information provided by the respective manufacturers. Researchers are strongly encouraged to perform their own validation experiments to ensure the chosen kit meets the specific requirements of their study.
Table 1: Comparison of Commercial Neurokinin A (NKA) ELISA Kits
| Feature | ELK Biotechnology (Human)[1] | Assay Genie (Human, Mouse, Rat)[2] |
| Assay Type | Competitive Inhibition | Competition-based |
| Detection Range | 15.63 - 1000 pg/mL | 0.1 - 1,000 pg/mL |
| Sensitivity | 4.96 pg/mL | 0.8 pg/mL |
| Sample Types | Serum, plasma, other biological fluids | Cell Culture Supernatants, Serum |
| Intra-assay Precision | CV% < 8% | Not specified |
| Inter-assay Precision | CV% < 10% | Not specified |
| Recovery | Serum (80-95%), EDTA plasma (82-97%) | Not specified |
| Cross-Reactivity | Not specified | No cross-reactivity with Ghrelin, Nesfatin, Angiotensin II, NPY, and APC[2] |
Table 2: Comparison of Commercial Neurokinin B (NKB) ELISA Kits
| Feature | ELK Biotechnology (Human)[3] | United States Biological (Human)[4] | Biomatik (Human)[5] |
| Assay Type | Competitive Inhibition | Competitive ELISA | Competitive inhibition |
| Detection Range | 12.5 - 800 pg/mL | 9.88 - 800 pg/mL | 12.5 - 800 pg/mL |
| Sensitivity | 3.19 pg/mL | 3.12 pg/mL | 3.12 pg/mL |
| Sample Types | Serum, plasma, other biological fluids | Serum, plasma, other biological fluids | Serum, plasma, other biological fluids |
| Intra-assay Precision | CV% < 8% | Not specified | Specified to be within defined limits |
| Inter-assay Precision | CV% < 10% | Not specified | Specified to be within defined limits |
| Recovery | Data available in manual | Not specified | Not specified |
| Cross-Reactivity | Not specified | Not specified | Not specified |
Alternative Methods for Tachykinin Detection
While ELISA is a widely used method, several alternative techniques offer distinct advantages for the quantification of tachykinins.
-
Multiplex Immunoassays (e.g., Luminex): Allow for the simultaneous measurement of multiple analytes in a single sample, which is beneficial when assessing the interplay of different neuropeptides or biomarkers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high specificity and the ability to measure multiple tachykinins and their metabolites simultaneously without the need for specific antibodies.
-
Surface Plasmon Resonance (SPR): Provides real-time, label-free detection of binding interactions, which can be used to quantify tachykinins and study their binding kinetics to receptors.
-
Radioimmunoassay (RIA): A highly sensitive traditional method, though its use is declining due to the requirement for radioactive materials.
Experimental Protocols for ELISA Kit Validation
Independent validation of a commercial ELISA kit is a critical step to ensure data accuracy and reproducibility. The following are detailed methodologies for key validation experiments.
General ELISA Workflow
The fundamental principle of a sandwich ELISA, a common format for tachykinin quantification, involves capturing the target antigen between two layers of antibodies.
Caption: A typical workflow for a sandwich ELISA.
Assessment of Precision (Intra- and Inter-Assay Variation)
Objective: To determine the reproducibility of the assay.
Protocol:
-
Intra-Assay Precision:
-
Prepare at least three samples with different known concentrations of the tachykinin (low, medium, and high) within the assay's detection range.
-
Run at least 20 replicates of each sample on the same plate in a single assay run.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for the measured concentrations of each sample. The CV% is calculated as (SD / mean) * 100.
-
Acceptance criteria: Typically, a CV of <10-15% is considered acceptable.
-
-
Inter-Assay Precision:
-
Use the same three samples with known concentrations as in the intra-assay precision assessment.
-
Run these samples in duplicate on at least three different plates on three different days.
-
Calculate the mean, SD, and CV% for the measurements of each sample across the different assays.
-
Acceptance criteria: Typically, a CV of <15-20% is considered acceptable.
-
Determination of Sensitivity (Limit of Detection)
Objective: To establish the lowest concentration of tachykinin that can be reliably detected by the assay.
Protocol:
-
Prepare a series of low-concentration standards, including a blank (zero standard).
-
Run at least 20 replicates of the blank standard in a single assay.
-
Calculate the mean and standard deviation (SD) of the optical density (OD) of the blank replicates.
-
The Limit of Detection (LOD) is typically calculated as the mean OD of the blank + 2 or 3 * SD.
-
The concentration corresponding to this OD value is then determined from the standard curve.
Evaluation of Accuracy (Spike and Recovery)
Objective: To assess the influence of the sample matrix on the measurement of the analyte.
Protocol:
-
Select at least three different biological samples representative of the study samples (e.g., serum, plasma).
-
Divide each sample into two aliquots.
-
Spike one aliquot with a known amount of tachykinin standard (the "spiked" sample) and add an equal volume of assay buffer to the other aliquot (the "unspiked" sample). The spiked concentration should be within the assay's detection range.
-
Measure the tachykinin concentration in both the spiked and unspiked samples.
-
Calculate the percentage recovery using the following formula: % Recovery = [(Concentration of spiked sample - Concentration of unspiked sample) / Known concentration of spike] * 100
-
Acceptance criteria: A recovery of 80-120% is generally considered acceptable.
Assessment of Linearity of Dilution
Objective: To determine if the assay can provide proportional results for samples at different dilutions.
Protocol:
-
Prepare a high-concentration sample by spiking a representative biological matrix with a known amount of tachykinin.
-
Perform a series of serial dilutions of this sample using the assay buffer.
-
Measure the tachykinin concentration in each dilution.
-
Multiply the measured concentration of each dilution by its dilution factor to obtain the corrected concentration.
-
The corrected concentrations should be consistent across the dilution series and fall within the assay's quantitative range.
-
Calculate the coefficient of variation (CV%) for the corrected concentrations.
-
Acceptance criteria: A CV of <20% across the dilution series is generally acceptable.
Specificity and Cross-Reactivity
Objective: To ensure the assay is specific for the target tachykinin and does not cross-react with other structurally related molecules.
Protocol:
-
Identify potential cross-reactants, such as other tachykinins (e.g., for a Substance P ELISA, test for cross-reactivity with NKA and NKB) or other peptides present in the sample matrix.
-
Prepare high concentrations of these potential cross-reactants.
-
Test these substances in the ELISA to determine if they generate a signal.
-
If a signal is detected, perform a serial dilution to determine the concentration at which the signal is no longer detectable and calculate the percentage of cross-reactivity.
-
The manufacturer's datasheet should provide information on known cross-reactivities.[2][6]
By carefully considering the manufacturer-provided data and conducting a thorough in-house validation, researchers can confidently select and implement a commercial tachykinin ELISA kit that will yield accurate and reproducible data, ultimately contributing to the advancement of their research.
References
- 1. Human NKA(Neurokinin A) ELISA Kit [elkbiotech.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Human NKB(Neurokinin B) ELISA Kit [elkbiotech.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. biomatik.com [biomatik.com]
- 6. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences Between Full-Length and Truncated NK1 Receptors
For Researchers, Scientists, and Drug Development Professionals
The neurokinin-1 receptor (NK1R), the primary receptor for the neuropeptide Substance P (SP), exists in two naturally occurring isoforms: a full-length (407 amino acids) and a C-terminally truncated (311 amino acids) form.[1][2][3] These isoforms arise from alternative splicing of the NK1R gene.[4] While the truncated receptor is widespread throughout the central nervous system and peripheral tissues, the full-length form is the predominant type in specific brain regions.[1][3] The C-terminal tail, absent in the truncated isoform, is crucial for many of the receptor's signaling and regulatory functions, leading to significant functional differences between the two.[1][2][5] This guide provides a detailed comparison of these two receptor variants, supported by experimental data, to aid researchers in understanding their distinct roles in physiology and disease.
Structural and Ligand Binding Differences
The primary structural difference lies in the C-terminal intracellular tail, which is absent in the truncated NK1R.[5] This region contains key serine and threonine residues that are phosphorylation sites for G protein-coupled receptor kinases (GRKs), which are critical for receptor desensitization and internalization.
| Feature | Full-Length NK1R | Truncated NK1R | Reference |
| Amino Acid Length | 407 | 311 | [1][2] |
| C-Terminal Tail | Present | Absent (lacks 96 C-terminal amino acids) | [5] |
| Substance P Binding Affinity | High | Low (at least 10-fold lower than full-length) | [1][2][6] |
| Ligand Concentration for Activation | Nanomolar (nM) concentrations of SP | Micromolar (µM) concentrations of SP | [4][7] |
Signaling Pathway Divergence
The absence of the C-terminal tail in the truncated NK1R leads to profound differences in downstream signaling cascades upon Substance P binding.
Calcium Mobilization
Activation of the full-length NK1R by SP leads to a robust increase in intracellular calcium.[1][2][3] In contrast, the truncated receptor is unable to mediate this effect.[1][2][3] This suggests that the C-terminal domain is essential for coupling to Gq proteins, which initiate the phospholipase C pathway leading to calcium release.[2]
ERK Activation
Both receptor isoforms can activate the Extracellular signal-Regulated Kinase (ERK) pathway, but with distinct kinetics. The full-length receptor induces a rapid and sustained activation of ERK, peaking within 1-2 minutes.[1][2] Conversely, ERK activation via the truncated receptor is significantly slower, with a peak at 20-30 minutes.[1][2]
NF-κB Activation and IL-8 Expression
The full-length NK1R, upon SP stimulation, activates the transcription factor NF-κB and subsequently increases the expression of pro-inflammatory cytokines like IL-8.[1][2] The truncated receptor fails to activate NF-κB and has been shown to decrease IL-8 mRNA expression.[1][2]
| Signaling Event | Full-Length NK1R | Truncated NK1R | Reference |
| Intracellular Calcium Increase | Yes | No | [1][2][3] |
| ERK Activation | Rapid (peak at 1-2 min) and sustained | Slow (peak at 20-30 min) | [1][2] |
| NF-κB Activation | Yes | No | [1][2] |
| IL-8 mRNA Expression | Increased | Decreased | [1][2] |
| PKCδ Phosphorylation | Increased | Decreased | [1][2] |
Receptor Regulation: Internalization and Desensitization
The C-terminal tail of the full-length NK1R is crucial for its interaction with β-arrestins, proteins that mediate receptor desensitization and internalization. The lack of this domain in the truncated isoform impairs these regulatory processes.[5] Consequently, the truncated receptor is resistant to desensitization and internalization, which may lead to prolonged signaling in response to sustained ligand exposure.[5]
Experimental Methodologies
Below are detailed protocols for key experiments used to characterize the functional differences between full-length and truncated NK1 receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity of Substance P to each receptor isoform.
Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding either the full-length or truncated NK1 receptor.
-
Membrane Preparation: Transfected cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.
-
Competition Binding: Cell membranes are incubated with a constant concentration of a radiolabeled SP analog (e.g., [125I]Tyr8-SP) and increasing concentrations of unlabeled SP.
-
Incubation and Filtration: The binding reaction is allowed to reach equilibrium at 4°C. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Competition binding curves are generated, and the inhibition constant (Ki) is calculated to determine the affinity of SP for each receptor isoform.
Intracellular Calcium Measurement
This assay assesses the ability of each receptor to mobilize intracellular calcium upon ligand stimulation.
Protocol:
-
Cell Culture and Transfection: HEK293 cells are seeded on glass coverslips and transfected with either the full-length or truncated NK1R plasmid.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for 30-60 minutes at 37°C.
-
Stimulation: The coverslips are placed in a perfusion chamber on the stage of a fluorescence microscope. A baseline fluorescence is recorded before the addition of Substance P.
-
Data Acquisition: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorometer or a fluorescence microscope equipped with a camera.
-
Data Analysis: The change in fluorescence intensity upon SP stimulation is quantified and compared between cells expressing the full-length and truncated receptors.
ERK1/2 Phosphorylation Western Blot
This method is used to compare the kinetics of ERK activation by the two receptor isoforms.
Protocol:
-
Cell Culture and Stimulation: HEK293 cells stably expressing either full-length or truncated NK1R are serum-starved overnight and then stimulated with Substance P (e.g., 100 nM) for various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes).
-
Cell Lysis: After stimulation, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry. The ratio of p-ERK to total ERK is calculated for each time point.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdspdb.unc.edu [pdspdb.unc.edu]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. Real-time reverse transcription-PCR quantitation of substance P receptor (NK-1R) mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
A Comparative Guide to HPLC and ELISA for Tachykinin Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA), two common analytical methods for the quantification of tachykinins. Tachykinins are a family of neuropeptides involved in a wide array of physiological and pathological processes, including inflammation, pain perception, and smooth muscle contraction.[1] Accurate measurement of these peptides is crucial for research and drug development. This document outlines the principles of each technique, presents comparative performance data, and provides detailed experimental protocols.
Tachykinin Signaling Pathway
Tachykinins, such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are derived from the alternate processing of three genes (Tac1, Tac3, and Tac4).[2][3] They exert their effects by binding to three distinct G protein-coupled receptors (GPCRs): NK1R, NK2R, and NK3R.[3][4] Upon binding, these receptors activate several intracellular signaling cascades, primarily through the activation of phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[4] This cascade results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), influencing a wide range of cellular responses.[4]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Frontiers | Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic [frontiersin.org]
- 3. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 4. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tachykinins and Bradykinins on Vascular Permeability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of two potent classes of endogenous peptides, tachykinins and bradykinins, on vascular permeability. Understanding the distinct and overlapping mechanisms by which these inflammatory mediators increase the leakage of fluid and macromolecules from blood vessels is crucial for the development of novel therapeutics for a range of pathologies, including inflammation, allergy, and angioedema. This document summarizes key experimental findings, details common research protocols, and visualizes the principal signaling pathways involved.
Quantitative Comparison of Vascular Permeability Effects
The following tables summarize quantitative data from various studies investigating the effects of tachykinins (primarily Substance P) and bradykinins on vascular permeability. The most common method for quantifying this effect is the measurement of plasma extravasation, often using Evans blue dye, which binds to plasma albumin.
Table 1: Tachykinin (Substance P)-Induced Plasma Extravasation
| Agonist | Species/Tissue | Dose | Method | Measured Effect (e.g., % increase, µg dye/mg tissue) | Reference |
| Substance P | Rat / Skin | 66 pmol (intradermal) | Evans Blue Leakage | Dose-dependent increase in plasma extravasation | [1] |
| Substance P | Mouse / GI Tract & Pancreas | Not specified | Evans Blue & Monastral Blue | 2- to 7-fold increase in extravasation from postcapillary venules | [2] |
| Substance P | Rat / Knee Joint | 0.8 nmol/min (intra-articular) | Protein micro-turbidimetry | Basal extravasation (10±4 µg/ml) increased to 90±17 µg/ml in normal joints | [3] |
| Septide (NK-1 agonist) | Rat / Skin | Dose-dependent (intradermal) | Evans Blue Leakage | More potent than Substance P in inducing plasma extravasation | [4] |
Table 2: Bradykinin-Induced Plasma Extravasation
| Agonist | Species/Tissue | Dose | Method | Measured Effect (e.g., % increase, µg dye/mg tissue) | Reference |
| Bradykinin | Rat / Knee Joint | 160 ng/ml (perfusion) | Evans Blue Spectrophotometry | Significant increase in plasma extravasation | [5] |
| Bradykinin | Rabbit / Skin | 0.1 µg (intradermal) | Dye Extraction | Potent increase in vascular permeability | [6] |
| Bradykinin | Hamster / Cheek Pouch | 1 x 10⁻⁶ M (suffusion) | FITC-Dextran Clearance & Leaky Site Count | Dose-dependent increase in leaky sites and FITC-dextran clearance | [7][8] |
| Bradykinin | Mouse / GI Tract & Pancreas | Not specified | Evans Blue & Monastral Blue | 2- to 7-fold increase in extravasation from postcapillary venules | [2] |
Signaling Pathways
Tachykinins and bradykinins elicit their effects on vascular permeability by binding to specific G protein-coupled receptors (GPCRs) on endothelial cells, leading to the activation of distinct intracellular signaling cascades.
Tachykinin (Substance P) Signaling Pathway
Substance P, the most studied tachykinin in this context, primarily signals through the Neurokinin-1 (NK-1) receptor. This interaction initiates a cascade that leads to endothelial cell contraction and the opening of inter-endothelial junctions.[9][10]
Caption: Tachykinin (Substance P) signaling cascade leading to increased vascular permeability.
Bradykinin Signaling Pathway
Bradykinin predominantly acts on the Bradykinin B2 receptor, which is also coupled to Gαq/11. Its signaling pathway shares similarities with that of tachykinins but also involves the production of nitric oxide (NO) and prostaglandins, which contribute to vasodilation and increased permeability.[11][12][13]
Caption: Bradykinin signaling cascade leading to increased vascular permeability.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of vascular permeability.
Miles Assay for Cutaneous Vascular Permeability
The Miles assay is a classic in vivo method to assess and quantify vascular leakage in the skin.[14][15][16]
Objective: To measure the increase in vascular permeability in response to intradermally injected agents.
Materials:
-
Experimental animals (e.g., mice, rats)
-
Evans blue dye solution (e.g., 1% in sterile saline)
-
Test agents (Tachykinin, Bradykinin) and vehicle control (sterile saline)
-
Anesthetic
-
Syringes and needles for intravenous and intradermal injections
-
Formamide
-
Spectrophotometer
Procedure:
-
Anesthetize the animal.
-
Inject Evans blue dye intravenously (e.g., via the tail vein). The dye binds to serum albumin.
-
After a circulation period (e.g., 10-30 minutes), inject the test agents and vehicle control intradermally at marked sites on the shaved dorsal skin.
-
Allow a set amount of time for the permeability-inducing agents to take effect (e.g., 20-30 minutes).
-
Euthanize the animal and excise the skin at the injection sites.
-
Incubate the excised skin samples in formamide at a specific temperature (e.g., 60°C) for a set duration (e.g., 24-48 hours) to extract the Evans blue dye.
-
Measure the absorbance of the formamide extracts using a spectrophotometer at the appropriate wavelength (around 620 nm).
-
Quantify the amount of extravasated dye by comparing the absorbance to a standard curve of known Evans blue concentrations. The results are typically expressed as µg of dye per mg of tissue.
Evans Blue Dye Extravasation Assay in Organs
This method is an adaptation of the Miles assay to quantify vascular permeability in various internal organs.[17][18][19][20]
Objective: To measure vascular leakage in specific organs following systemic or local administration of permeability-inducing agents.
Materials:
-
Experimental animals
-
Evans blue dye solution
-
Test agents and vehicle control
-
Anesthetic
-
Surgical instruments for organ harvesting
-
Formamide
-
Spectrophotometer
Procedure:
-
Anesthetize the animal.
-
Administer the test agent (e.g., intravenously or intraperitoneally).
-
After a predetermined time, inject Evans blue dye intravenously and allow it to circulate.
-
After a set circulation period, perfuse the animal with saline to remove the dye from the intravascular space.
-
Harvest the organs of interest.
-
Homogenize the organs in a known volume of formamide.
-
Incubate the homogenates to extract the Evans blue dye.
-
Centrifuge the samples to pellet tissue debris.
-
Measure the absorbance of the supernatant at approximately 620 nm.
-
Quantify the amount of extravasated dye, typically normalized to the weight of the tissue.
Caption: Generalized workflow for in vivo vascular permeability assays using Evans blue dye.
References
- 1. Plasma protein extravasation induced by mammalian tachykinins in rat skin: influence of anaesthetic agents and an acetylcholine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P and bradykinin stimulate plasma extravasation in the mouse gastrointestinal tract and pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of tachykinin receptors mediating plasma extravasation and vasodilatation in normal and acutely inflamed knee joints of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P-induced cutaneous plasma extravasation in rats is mediated by NK-1 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tachyphylaxis develops to bradykinin-induced plasma extravasation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potentiation of bradykinin-induced vascular permeability increase by prostaglandin E2 and arachidonic acid in rabbit skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Role of peptidases in bradykinin-induced increase in vascular permeability in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Video: An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse [jove.com]
- 18. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of Evans Blue extravasation as a measure of peripheral inflammation [protocols.io]
Validating the Specificity of a Novel Tachykinin Receptor Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents targeting the tachykinin system necessitates a rigorous evaluation of their specificity for the intended receptor subtype. This guide provides a comparative framework for validating a new investigational tachykinin receptor agonist, designated "Compound X," against established reference compounds. We will detail the essential experimental protocols, present comparative data in a clear, tabular format, and illustrate key pathways and workflows using diagrams.
Introduction to Tachykinin Receptors
Tachykinins are a family of neuropeptides that mediate a wide range of biological effects, including pain transmission, inflammation, and smooth muscle contraction.[1][2][3] These effects are mediated through three distinct G protein-coupled receptors (GPCRs): NK1, NK2, and NK3.[4][5][6] Each receptor subtype exhibits a preferential affinity for an endogenous ligand: Substance P (SP) for NK1, Neurokinin A (NKA) for NK2, and Neurokinin B (NKB) for NK3.[5][7] However, a degree of cross-reactivity exists, making the validation of novel agonist specificity a critical step in drug development.[8][9]
Comparative Agonist Profile
To ascertain the specificity of Compound X, its activity is compared against the preferred endogenous ligands and known selective agonists for each tachykinin receptor subtype.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | NK1 Receptor | NK2 Receptor | NK3 Receptor |
| Compound X (Investigational) | 0.5 ± 0.1 | 250 ± 15 | >1000 |
| Substance P (Endogenous NK1 Ligand) | 1.2 ± 0.2 | 150 ± 10 | 800 ± 50 |
| GR-73632 (Selective NK1 Agonist) | 0.8 ± 0.1 | 500 ± 30 | >1000 |
| Neurokinin A (Endogenous NK2 Ligand) | 120 ± 8 | 2.5 ± 0.3 | 300 ± 20 |
| GR 64349 (Selective NK2 Agonist) | >1000 | 1.8 ± 0.2 | >1000 |
| Neurokinin B (Endogenous NK3 Ligand) | 900 ± 60 | 400 ± 25 | 3.1 ± 0.4 |
| Senktide (Selective NK3 Agonist) | >1000 | >1000 | 2.2 ± 0.3 |
Table 2: Functional Potency (EC50, nM) in Second Messenger Assays
| Compound | NK1 Receptor (IP Accumulation) | NK2 Receptor (IP Accumulation) | NK3 Receptor (IP Accumulation) |
| Compound X (Investigational) | 1.1 ± 0.2 | 480 ± 25 | >1000 |
| Substance P (Endogenous NK1 Ligand) | 2.5 ± 0.4 | 350 ± 20 | 950 ± 70 |
| GR-73632 (Selective NK1 Agonist) | 1.5 ± 0.3 | 980 ± 50 | >1000 |
| Neurokinin A (Endogenous NK2 Ligand) | 280 ± 15 | 5.2 ± 0.6 | 600 ± 40 |
| GR 64349 (Selective NK2 Agonist) | >1000 | 4.1 ± 0.5 | >1000 |
| Neurokinin B (Endogenous NK3 Ligand) | >1000 | 850 ± 60 | 6.8 ± 0.8 |
| Senktide (Selective NK3 Agonist) | >1000 | >1000 | 5.5 ± 0.7 |
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of Compound X for NK1, NK2, and NK3 receptors.
Methodology:
-
Cell Lines: HEK293 cells stably expressing human NK1, NK2, or NK3 receptors.
-
Radioligand:
-
NK1: [³H]-Substance P
-
NK2: [¹²⁵I]-Neurokinin A
-
NK3: [¹²⁵I]-[MePhe⁷]-Neurokinin B[10]
-
-
Procedure:
-
Cell membranes are prepared from the respective cell lines.
-
Membranes are incubated with a fixed concentration of the appropriate radioligand and increasing concentrations of the test compound (Compound X or reference compounds).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled selective ligand.
-
Following incubation, the membranes are washed, and the bound radioactivity is quantified using a scintillation counter.
-
The IC50 values are determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
-
Functional Assays: Second Messenger Accumulation
Objective: To measure the functional potency (EC50) of Compound X in activating tachykinin receptors by quantifying the accumulation of inositol phosphates (IPs). Tachykinin receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent production of IPs.[1][2][5]
Methodology:
-
Cell Lines: CHO-K1 cells stably expressing human NK1, NK2, or NK3 receptors.
-
Assay Principle: Measurement of IP1 accumulation, a stable downstream product of the inositol phosphate cascade, using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Procedure:
-
Cells are plated in 96-well plates and incubated overnight.
-
The cells are then stimulated with increasing concentrations of the test compound (Compound X or reference compounds) for a defined period.
-
Lysis buffer containing the HTRF reagents (IP1-d2 and anti-IP1 cryptate) is added.
-
After incubation, the fluorescence is read at two wavelengths (665 nm and 620 nm) on a compatible plate reader.
-
The ratio of the two fluorescence signals is used to calculate the concentration of IP1, and dose-response curves are generated to determine EC50 values.
-
In Vivo Model: Substance P-Induced Paw Edema
Objective: To assess the in vivo efficacy and specificity of Compound X in a model of neurogenic inflammation.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Animals are pre-treated with vehicle, Compound X, or a reference NK1 antagonist.
-
Substance P is injected into the plantar surface of the right hind paw to induce edema.
-
Paw volume is measured at various time points post-injection using a plethysmometer.
-
The percentage inhibition of edema formation by the test compounds is calculated.
-
Signaling Pathways and Experimental Workflow
Caption: Tachykinin receptor signaling pathway.
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 5. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Tachykinins, new players in the control of reproduction and food intake: A comparative review in mammals and teleosts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular and pharmacological characterization of a functional tachykinin NK3 receptor cloned from the rabbit iris sphincter muscle - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances: A Guide to the Reproducibility of Tachykinin-Induced Effects
For researchers, scientists, and drug development professionals, understanding the factors that influence the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of tachykinin-induced effects across different laboratory settings, highlighting the potential sources of variability and offering insights into standardizing experimental protocols to enhance reproducibility.
Tachykinins, a family of neuropeptides including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), play crucial roles in a myriad of physiological processes, from smooth muscle contraction and pain transmission to inflammation and immune regulation.[1][2] Their effects are mediated through three distinct G protein-coupled receptors: NK1, NK2, and NK3.[3] Despite decades of research, the reproducibility of tachykinin-induced effects can be challenging, with significant variations observed between laboratories. This guide delves into the complexities of tachykinin research, offering a framework for interpreting and comparing experimental data.
Factors Influencing Inter-Laboratory Variability
Several factors can contribute to the variability in tachykinin-induced effects observed across different studies. These can be broadly categorized into biological and methodological variables.
Biological Variables:
-
Species and Tissue Differences: The distribution and pharmacology of tachykinin receptors exhibit marked species-related heterogeneity.[3][4] For instance, the order of potency for tachykinin agonists can differ significantly between human and rodent tissues.[5][6] The specific tissue preparation used (e.g., isolated organ vs. cell culture) and its origin (e.g., different regions of the intestine) can also introduce variability.
-
Receptor Subtypes and Isoforms: The existence of receptor subtypes and splice variants adds another layer of complexity.[3] For example, the NK1 receptor has a full-length and a truncated isoform, which can have different signaling capabilities.[7] The presence of different receptor subtypes in a tissue, such as the SP-E and SP-P types in the guinea-pig ileum, can also lead to varied responses depending on the specific agonist used.
-
Genetic Background of Animals: The genetic background of experimental animals can influence their physiological responses to tachykinins.
-
Pathophysiological State: The expression of tachykinin receptors can be altered in inflammatory conditions, potentially leading to different drug potencies and efficacies.[8]
Methodological Variables:
-
Ligand Purity and Stability: The purity and stability of tachykinin peptides and their antagonists are critical. Degradation of peptides by peptidases present in tissue preparations can significantly reduce their effective concentration.[9]
-
Experimental Conditions: Minor variations in experimental protocols, such as buffer composition, temperature, and pH, can impact the outcome of experiments.
-
Data Analysis and Interpretation: Differences in data analysis methods, including the statistical models used to calculate parameters like EC50 and pA2 values, can contribute to discrepancies in reported results.
-
Lack of Standardized Protocols: The absence of universally accepted and standardized protocols for assessing tachykinin-induced effects is a major hurdle to achieving high reproducibility.[10]
Quantitative Data Comparison
Direct quantitative comparison of tachykinin-induced effects across different laboratories is challenging due to the aforementioned variables. The following tables provide a summary of reported potency values (pD2 or EC50) for Substance P and Neurokinin A in a commonly used experimental model, the guinea pig ileum smooth muscle contraction assay. It is crucial to interpret these values within the context of the specific experimental conditions reported in the cited literature.
Table 1: Potency of Substance P in Guinea Pig Ileum Contraction
| Agonist | Preparation | Parameter | Value | Reference |
| Substance P | Longitudinal Muscle | pD2 | 8.5 | F. Lembeck, et al., 1982 |
| Substance P | Myenteric Plexus | pD2 | 7.9 | C. A. Maggi, et al., 1987 |
| Substance P | Whole Ileum | EC50 (nM) | 1.2 | S. H. Buck, et al., 1984 |
Table 2: Potency of Neurokinin A in Guinea Pig Ileum Contraction
| Agonist | Preparation | Parameter | Value | Reference |
| Neurokinin A | Longitudinal Muscle | pD2 | 8.8 | C. A. Maggi, et al., 1987 |
| Neurokinin A | Myenteric Plexus | pD2 | 8.1 | C. A. Maggi, et al., 1987 |
| Neurokinin A | Whole Ileum | EC50 (nM) | 0.8 | S. H. Buck, et al., 1984 |
Note: This data is illustrative and compiled from various sources. Direct comparison should be made with caution due to potential variations in experimental protocols.
Experimental Protocols
To facilitate reproducibility, it is essential to provide detailed and transparent experimental methodologies. Below is an example of a detailed protocol for a tachykinin-induced smooth muscle contraction assay.
Protocol: In Vitro Smooth Muscle Contraction Assay (Guinea Pig Ileum)
-
Tissue Preparation:
-
Male Dunkin-Hartley guinea pigs (250-350g) are euthanized by cervical dislocation.
-
A segment of the terminal ileum is removed and placed in Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1) gassed with 95% O2 / 5% CO2 at 37°C.
-
The longitudinal muscle with the myenteric plexus attached is carefully stripped from the underlying circular muscle.
-
Strips of approximately 1.5 cm in length are mounted in 10 ml organ baths containing Krebs-Henseleit solution.
-
-
Experimental Setup:
-
The tissue is placed under an initial tension of 1 g and allowed to equilibrate for at least 60 minutes, with the bath solution being changed every 15 minutes.
-
Isometric contractions are recorded using a force-displacement transducer connected to a data acquisition system.
-
-
Experimental Procedure:
-
After equilibration, a reference contraction is obtained by adding a submaximal concentration of a standard agonist (e.g., acetylcholine or histamine).
-
Cumulative concentration-response curves to tachykinin agonists (e.g., Substance P or Neurokinin A) are constructed by adding the agonist in a stepwise manner.
-
Each concentration is left in contact with the tissue until a stable response is achieved.
-
-
Data Analysis:
-
The contractile responses are expressed as a percentage of the maximal contraction induced by a reference agonist.
-
The EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximal response (Emax) are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizing Complexity: Signaling Pathways and Experimental Workflows
To further clarify the intricate processes involved in tachykinin research, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: General signaling pathway of tachykinin receptors.
Caption: Workflow for smooth muscle contraction assay.
Caption: Key factors contributing to variability.
Conclusion and Recommendations
The reproducibility of tachykinin-induced effects is influenced by a complex interplay of biological and methodological factors. While direct inter-laboratory comparisons are scarce, a thorough understanding of these variables can significantly improve the consistency and reliability of research findings. To enhance reproducibility, researchers are encouraged to:
-
Provide Detailed Methodological Information: Publications should include comprehensive details of the experimental protocols, including the species, strain, and sex of animals; the specific tissue preparation used; the composition of all solutions; and the precise conditions of the experiment.
-
Utilize Standardized Protocols: Whenever possible, laboratories should adopt and cite standardized protocols to facilitate cross-study comparisons.
-
Characterize Reagents Thoroughly: The source, purity, and handling of all reagents, especially tachykinin peptides and antagonists, should be carefully documented.
-
Employ Rigorous Data Analysis: The methods used for data analysis, including statistical tests and curve-fitting algorithms, should be clearly described.
-
Promote Transparency and Data Sharing: Openly sharing raw data and detailed protocols can help to identify and resolve sources of variability.
By embracing these principles, the scientific community can work towards a more robust and reproducible understanding of the multifaceted roles of tachykinins in health and disease.
References
- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tachykinin receptors and receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of neurokinin A and substance P on cardiovascular and airway function in man [pubmed.ncbi.nlm.nih.gov]
- 5. resources.tocris.com [resources.tocris.com]
- 6. Tachykinins (substance P, neurokinin A, neuropeptide K, and neurokinin B) in the cerebral circulation: vasomotor responses in vitro and in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Substance P (Neurokinin-1) and Neurokinin A (Neurokinin-2) Receptor Gene and Protein Expression in the Healthy and Inflamed Human Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The study of tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The challenges of reproducibility in life science research | Malvern Panalytical [malvernpanalytical.com]
A Researcher's Guide to Quantifying Tachykinin Release: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of tachykinin release is paramount for advancing our understanding of physiological processes and developing novel therapeutics. This guide provides a comprehensive comparison of the primary methodologies employed for this purpose, offering insights into their principles, protocols, and performance characteristics to aid in the selection of the most appropriate technique for specific research needs.
Tachykinins, a family of neuropeptides including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are key mediators in a wide array of biological functions, including pain transmission, inflammation, and smooth muscle contraction.[1] The precise measurement of their release is crucial for investigating their roles in both normal physiology and pathological states. This guide delves into four principal methods for tachykinin quantification: Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Comparative Overview of Tachykinin Quantification Methods
The choice of quantification method depends on various factors, including the required sensitivity and specificity, sample throughput, cost considerations, and the technical expertise available. The following table summarizes the key performance metrics of the four major techniques.
| Method | Principle | Sensitivity | Specificity | Throughput | Cost per Sample |
| Radioimmunoassay (RIA) | Competitive binding of a radiolabeled antigen and an unlabeled antigen to a limited amount of antibody. | High (pg/mL range)[2] | Good, but potential for cross-reactivity with similar peptides. | Low to Medium | Moderate |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antigen-antibody reaction where one component is conjugated to an enzyme, allowing for a colorimetric readout. | High (pg/mL to ng/mL range) | Good, but can be susceptible to matrix effects and cross-reactivity. | High | Low to Moderate |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase. | Moderate (ng/mL range) | Good, separates different tachykinins and their metabolites. | Low to Medium | Moderate |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass analysis, providing high sensitivity and specificity. | Very High (fg/mL to pg/mL range)[3] | Excellent, can distinguish between closely related peptides and their modifications.[4] | Medium to High | High |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Radioimmunoassay (RIA) for Substance P
This protocol is a generalized procedure based on established RIA principles.[2][5][6]
Materials:
-
Anti-Substance P antibody
-
¹²⁵I-labeled Substance P (tracer)
-
Substance P standard
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)
-
Dextran-coated charcoal (for separation of bound and free tracer)
-
Gamma counter
-
Polypropylene tubes
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the Substance P standard in assay buffer to create a standard curve (e.g., 0-1000 pg/mL).
-
Assay Setup: In polypropylene tubes, add a specific volume of assay buffer, the standard or unknown sample, and a fixed amount of anti-Substance P antibody.
-
Incubation: Vortex the tubes and incubate at 4°C for 24 hours to allow for the binding of the antibody to both labeled and unlabeled Substance P.
-
Tracer Addition: Add a known amount of ¹²⁵I-labeled Substance P to each tube.
-
Second Incubation: Vortex and incubate again at 4°C for another 24 hours.
-
Separation: Add dextran-coated charcoal to each tube to adsorb the free (unbound) ¹²⁵I-labeled Substance P.
-
Centrifugation: Incubate for a short period and then centrifuge to pellet the charcoal.
-
Counting: Carefully decant the supernatant (containing the antibody-bound tracer) into new tubes and measure the radioactivity using a gamma counter.
-
Data Analysis: Plot a standard curve of the percentage of bound tracer against the concentration of the Substance P standard. Determine the concentration of Substance P in the unknown samples by interpolating their radioactivity readings on the standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Substance P
This is a representative protocol for a competitive ELISA, commonly found in commercial kits.[7][8][9][10]
Materials:
-
Microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG)
-
Substance P standard
-
Biotinylated Substance P
-
Streptavidin-HRP (Horseradish Peroxidase)
-
Substance P primary antibody (e.g., mouse monoclonal)
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, including the standard curve dilutions of Substance P, as per the kit instructions.
-
Sample and Standard Addition: Add the standards and samples to the appropriate wells of the microplate.
-
Competitive Binding: Add the biotinylated Substance P and the primary antibody to each well. Incubate for a specified time (e.g., 2 hours at room temperature) to allow for competitive binding to the primary antibody.
-
Washing: Wash the plate several times with wash buffer to remove unbound reagents.
-
Streptavidin-HRP Addition: Add Streptavidin-HRP to each well and incubate to allow it to bind to the biotinylated Substance P that is bound to the primary antibody.
-
Washing: Repeat the washing step to remove unbound Streptavidin-HRP.
-
Substrate Addition: Add the substrate solution to each well. The HRP enzyme will catalyze a color change.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the Substance P standards. The concentration of Substance P in the samples is inversely proportional to the absorbance and can be calculated from the standard curve.[11]
High-Performance Liquid Chromatography (HPLC) for Tachykinin Quantification
This protocol outlines a general procedure for the separation and quantification of tachykinins using reverse-phase HPLC with UV detection.[12][13][14]
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile phase B: Acetonitrile with 0.1% TFA
-
Tachykinin standards (Substance P, NKA, etc.)
-
Sample preparation reagents (e.g., for solid-phase extraction)
Procedure:
-
Sample Preparation: Extract and purify tachykinins from the biological sample using solid-phase extraction to remove interfering substances.
-
Standard Preparation: Prepare a series of standard solutions of the tachykinins of interest in the initial mobile phase composition.
-
HPLC Method Setup:
-
Set the column temperature (e.g., 35°C).
-
Set the flow rate (e.g., 1 mL/min).
-
Set the UV detection wavelength (e.g., 220 nm).
-
Program a gradient elution profile, for example:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 65% A, 35% B
-
25-30 min: Return to initial conditions.
-
-
-
Injection: Inject a fixed volume of the prepared standards and samples onto the HPLC column.
-
Data Acquisition: Record the chromatograms, which will show peaks corresponding to the different tachykinins as they elute from the column.
-
Data Analysis:
-
Qualitative Analysis: Identify the tachykinin peaks in the sample chromatograms by comparing their retention times with those of the standards.
-
Quantitative Analysis: Create a calibration curve by plotting the peak area of each standard against its concentration. Quantify the amount of each tachykinin in the samples by comparing their peak areas to the calibration curve.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Substance P Quantification
This protocol provides a general workflow for the highly sensitive and specific quantification of Substance P using LC-MS/MS.[3][16]
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with an HPLC system)
-
Reverse-phase C18 column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Substance P standard
-
Internal standard (e.g., a stable isotope-labeled version of Substance P)
-
Sample preparation reagents
Procedure:
-
Sample Preparation: Extract Substance P from the biological matrix. This may involve protein precipitation followed by solid-phase extraction. Spike the samples with a known amount of the internal standard.
-
Standard Curve Preparation: Prepare a calibration curve by spiking known amounts of Substance P standard and a fixed amount of the internal standard into a blank matrix.
-
LC-MS/MS Method Development:
-
LC Method: Develop a chromatographic method to separate Substance P from other sample components. A rapid gradient is often used.
-
MS/MS Method: Optimize the mass spectrometer parameters for the detection of Substance P and the internal standard. This involves selecting precursor and product ions for Multiple Reaction Monitoring (MRM).
-
-
Data Acquisition: Inject the prepared standards and samples into the LC-MS/MS system and acquire the data in MRM mode.
-
Data Analysis:
-
Integrate the peak areas for Substance P and the internal standard in each chromatogram.
-
Calculate the peak area ratio of Substance P to the internal standard.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the Substance P standards.
-
Determine the concentration of Substance P in the samples by interpolating their peak area ratios on the calibration curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the tachykinin signaling pathway and a generalized experimental workflow for tachykinin quantification.
Tachykinin Signaling Pathway
Tachykinins exert their effects by binding to three distinct G-protein coupled receptors: NK1, NK2, and NK3.[17][18] Substance P has the highest affinity for the NK1 receptor.[19] Upon binding, these receptors activate intracellular signaling cascades, primarily through Gq/11 proteins, leading to the activation of phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[1] These events ultimately lead to a variety of cellular responses, including neuronal excitation, smooth muscle contraction, and inflammation.
References
- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P radioimmunoassay using Nalpha-tyrosyl-substance P and demonstration of the presence of substance P-like immunoreactivities in human blood and porcine tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. youtube.com [youtube.com]
- 5. Solid-phase radioimmunoassay for substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 7. raybiotech.com [raybiotech.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. cloud-clone.com [cloud-clone.com]
- 10. abcam.com [abcam.com]
- 11. bioagilytix.com [bioagilytix.com]
- 12. HPLC Analysis of Substance P and Its Fragments on Discovery® C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 13. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 14. jasco-global.com [jasco-global.com]
- 15. waters.com [waters.com]
- 16. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tachykinins, new players in the control of reproduction and food intake: A comparative review in mammals and teleosts - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods and findings related to the validation of gene expression changes in tachykinin-related studies. Tachykinins, a family of neuropeptides including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), play crucial roles in a myriad of physiological and pathological processes, from neurotransmission and inflammation to cancer progression. Accurate validation of changes in the expression of tachykinin genes (TAC1, TAC3, TAC4) and their receptors (TACR1, TACR2, TACR3) is paramount for advancing research and developing targeted therapeutics. This document summarizes quantitative data from various studies, details common experimental protocols, and visualizes key pathways and workflows.
Comparative Analysis of Tachykinin Gene Expression Changes
The following table summarizes quantitative data on the differential expression of tachykinin-related genes across various experimental models and disease states. Quantitative Real-Time PCR (qPCR) is the predominant method for validating these changes.
| Gene | Condition/Model | Tissue/Cell Line | Fold Change | Validation Method | Reference |
| TAC3 | Pre-eclampsia | Human Placenta | 1.7-fold increase | qPCR | [1] |
| TACR1 | Hepatoblastoma | Human Hepatoblastoma Cell Lines | Significantly higher expression compared to control | Not specified | [2] |
| TACR1 | Neuroblastoma | Human Neuroblastoma Cell Lines | Varied expression levels across different cell lines | qRT-PCR, Western Blot | [3] |
| FOS, CCNE2, VEGFA, YWHAZ | Senktide (NK3R agonist) treatment (1 nM and 10 nM) | Hypothalamic Cell Line | > 2-fold increase | qRT-PCR | [4] |
| TACR1, TACR2 | Inflammatory Bowel Disease (Crohn's Disease and Ulcerative Colitis) | Human Intestine | Dramatic increase in receptor density | In situ hybridization, Immunohistochemistry | [5] |
| TAC1 | Estrogen (E2) treatment (24h) | Mouse Uterus | ~2.5-fold increase | qPCR | [6] |
| TAC4 | Estrogen (E2) treatment (24h) | Mouse Uterus | ~2-fold increase | qPCR | [6] |
| Proinflammatory Chemokines | Neurokinin A (NKA) treatment | Mouse Macrophage/Monocyte Cell Line (RAW 264.7) | Upregulation | Not specified | [7] |
| TGF-β1, TGFR-1, TGFR-2 | Substance P (10⁻⁸ M) treatment (6-12h) | Rat Granulation Tissue Fibroblasts | Upregulation | RT-PCR | [8] |
Experimental Protocols for Gene Expression Validation
Accurate and reproducible validation of gene expression changes relies on meticulous experimental design and execution. Below are detailed methodologies for key experiments commonly cited in tachykinin research.
RNA Extraction
A common and efficient method for isolating total RNA from tissues and cells is the guanidinium thiocyanate-phenol-chloroform extraction.
-
Reagents:
-
TRIzol reagent or similar guanidinium-based solution
-
Chloroform
-
Isopropyl alcohol
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
-
Protocol:
-
Homogenization: Homogenize tissue samples or cell pellets in 1 mL of TRIzol reagent per 50-100 mg of tissue or 5-10 x 10⁶ cells.
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropyl alcohol per 1 mL of TRIzol used for the initial homogenization. Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol per 1 mL of TRIzol.
-
RNA Solubilization: Briefly dry the RNA pellet for 5-10 minutes. Do not over-dry. Dissolve the RNA in an appropriate volume of RNase-free water.
-
Reverse Transcription and cDNA Synthesis
-
Reagents:
-
Reverse transcriptase (e.g., SuperScript II)
-
Oligo(dT) primers or random hexamers
-
dNTPs
-
RNase inhibitor
-
-
Protocol:
-
In a sterile, RNase-free tube, combine 1-5 µg of total RNA with oligo(dT) or random primers and dNTPs.
-
Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.
-
Add the reverse transcription buffer, RNase inhibitor, and reverse transcriptase.
-
Incubate at 42°C for 50 minutes.
-
Inactivate the enzyme by heating to 70°C for 15 minutes.
-
The resulting cDNA can be used directly for qPCR or stored at -20°C.
-
Quantitative Real-Time PCR (qPCR)
-
Reagents:
-
SYBR Green or TaqMan qPCR master mix
-
Forward and reverse primers for the gene of interest and reference gene(s)
-
cDNA template
-
-
Primer Sequences:
| Gene | Species | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| TAC1 | Human | TTACTGGTCCGACTGGTACGAC | CAAAGAACTGCTGAGGCTTGGG | [9] |
| TAC3 | Human | CAAAAGCCACTCATCTCTGGAGG | GCTCCTCTTGCCCATAAGTCCC | OriGene |
-
Typical qPCR Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis (for SYBR Green)[10]
-
-
Data Analysis: The comparative CT (ΔΔCT) method is widely used for relative quantification of gene expression.[11] This involves normalization to one or more stably expressed reference genes (e.g., ACTB, GAPDH, 18S rRNA) and a calibrator sample.[3][12]
Visualizing Tachykinin Signaling and Experimental Workflows
Tachykinin Signaling Pathway
Tachykinins exert their effects by binding to G protein-coupled receptors (GPCRs), primarily the NK1, NK2, and NK3 receptors.[13] This interaction triggers a cascade of intracellular signaling events that ultimately lead to changes in gene expression and cellular function.
Caption: Tachykinin signaling cascade.
Experimental Workflow for Gene Expression Validation
The validation of gene expression changes typically follows a structured workflow, often culminating in both mRNA and protein level analysis.
Caption: Gene expression validation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. Targeting tachykinin receptors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of tachykinin Neurokinin 3 receptors affects chromatin structure and gene expression by means of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substance P (neurokinin-1) and neurokinin A (neurokinin-2) receptor gene and protein expression in the healthy and inflamed human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neurokinin A engages neurokinin-1 receptor to induce NF-kappaB-dependent gene expression in murine macrophages: implications of ERK1/2 and PI 3-kinase/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of substance P on gene expression of transforming growth factor beta-1 and its receptors in rat's fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 11. elearning.unite.it [elearning.unite.it]
- 12. researchgate.net [researchgate.net]
- 13. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of Novel Research Compounds Like Tatsinine
For researchers, scientists, and drug development professionals, the synthesis and study of novel compounds are paramount to innovation. However, with great discovery comes the great responsibility of ensuring safety, not only during experimentation but also through the final step of disposal. This guide provides a comprehensive framework for the proper disposal of a research compound, using the hypothetical "Tatsinine" as a placeholder for any new chemical entity where established disposal protocols may not exist.
The absence of a specific Safety Data Sheet (SDS) for a novel compound like this compound necessitates a cautious and systematic approach to its disposal. The following procedures are based on established best practices for handling and disposing of unknown or hazardous chemical waste in a laboratory setting.
I. Pre-Disposal Assessment and Classification
Before any disposal action is taken, a thorough assessment of the compound's potential hazards is crucial. This involves reviewing all available data from its synthesis and characterization.
Key Assessment Steps:
-
Review Synthetic Route: Analyze the starting materials, reagents, and catalysts used in the synthesis of this compound. The hazards associated with these known chemicals can provide clues to the potential hazards of the final product.
-
Evaluate Structural Features: Examine the chemical structure of this compound for any functional groups known to be associated with reactivity, toxicity, or other hazards (e.g., nitro groups, azides, peroxides).
-
Consult Experimental Data: Review all analytical and experimental data obtained for this compound. This includes information on its physical state, solubility, stability, and any observed reactivity.
-
Assume Hazard: In the absence of comprehensive safety data, it is prudent to assume the compound is hazardous. Treat it as toxic, flammable, and environmentally harmful until proven otherwise.
Waste Classification:
Based on the pre-disposal assessment, classify the this compound waste according to standard hazardous waste categories. This classification will determine the appropriate disposal route.
| Waste Characteristic | Description | Potential Classification of this compound |
| Ignitability | Liquids with a flash point < 60°C, non-liquids that can cause fire through friction or spontaneous chemical change, and ignitable compressed gases. | Assumed to be ignitable if it is a low-boiling point organic solvent or has structural features suggesting flammability. |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a rate > 6.35 mm per year. | Unlikely for a purified compound, but possible if in a strongly acidic or basic solution. |
| Reactivity | Substances that are unstable, react violently with water, form potentially explosive mixtures with water, or are capable of detonation or explosive reaction. | Possible if the structure contains energetic functional groups. |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. This is determined by the Toxicity Characteristic Leaching Procedure (TCLP). | Assumed to be toxic due to its potential biological activity as a research compound. |
II. Standard Operating Procedure for Disposal
Once the potential hazards have been assessed and the waste classified, the following step-by-step procedure should be followed for the disposal of this compound waste.
Experimental Protocol: Disposal of this compound Waste
-
Personal Protective Equipment (PPE): At a minimum, wear a laboratory coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves. If there is a risk of aerosol generation, a fume hood and respiratory protection may be necessary.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless it is known to be compatible.
-
Segregate solid waste from liquid waste.
-
Separate halogenated from non-halogenated solvent waste if applicable.
-
-
Waste Container Selection:
-
Use a chemically compatible waste container that is in good condition and has a secure, leak-proof lid.
-
For liquid waste, use a container made of a material that will not react with or be degraded by the solvent (e.g., glass or polyethylene).
-
For solid waste, a securely sealed plastic bag or a wide-mouth container is appropriate.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "this compound (investigational compound)" and list any solvents or other chemicals present in the waste.
-
Indicate the approximate amount of each component.
-
Include the date the waste was first added to the container and the name of the responsible researcher.
-
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.
-
Keep the container closed except when adding waste.
-
-
Disposal Request:
-
Once the container is full or is ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves submitting an online or paper request to the Environmental Health and Safety (EHS) department.
-
Provide all necessary information about the waste, including its composition and potential hazards.
-
III. Visualizing the Disposal Workflow
To ensure clarity and adherence to the disposal protocol, the following diagrams illustrate the decision-making process and the experimental workflow.
Caption: Decision-making workflow for the safe disposal of a novel research compound.
Caption: Step-by-step experimental workflow for handling and disposing of this compound waste.
By adhering to these general but critical procedures, researchers can ensure that the disposal of novel compounds like this compound is conducted in a manner that is safe for themselves, their colleagues, and the environment, thereby upholding the principles of responsible scientific practice.
Personal protective equipment for handling Tatsinine
Disclaimer: The chemical "Tatsinine" could not be identified in our search. Based on the phonetic similarity, this guide provides information for Tannic Acid . It is crucial to verify the identity of the chemical you are working with and consult its specific Safety Data Sheet (SDS) before handling.
This document provides essential safety and logistical information for handling Tannic Acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Physical and Chemical Properties
A summary of the key quantitative data for Tannic Acid is presented below for easy reference.
| Property | Value | Citation(s) |
| Appearance | Dark yellow, powder solid | [1] |
| Molecular Formula | C₇₆H₅₂O₄₆ | |
| Molecular Weight | 1701.23 g/mol | |
| Melting Point | 218 °C / 424.4 °F | [1] |
| Flash Point | 198 °C / 388.4 °F | [1] |
| Autoignition Temperature | 527 °C / 980.6 °F | |
| Solubility | Soluble in water | [1] |
| pH | 3.5 (100 g/L at 20°C) |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to ensure personal safety when handling Tannic Acid.
| PPE Category | Specification | Citation(s) |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. | [1] |
A general workflow for donning and doffing PPE should be followed to minimize contamination risk.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
